ACES
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O4S/c5-4(7)3-6-1-2-11(8,9)10/h6H,1-3H2,(H2,5,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNUXBLKRLWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064644 | |
| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |
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Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |
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CAS No. |
7365-82-4 | |
| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |
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| Record name | N-(2-Acetamido)-2-aminoethanesulfonic acid | |
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| Record name | ACES | |
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| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |
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| Record name | Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]- | |
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| Record name | N-(carbamoylmethyl)taurine | |
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| Record name | N-(CARBAMOYLMETHYL)TAURINE | |
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Foundational & Exploratory
N-(2-acetamido)-2-aminoethanesulfonic acid (ACES): A Technical Guide to its Chemical Properties for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Biological Buffer
N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread application in biochemical, molecular biology, and pharmaceutical research. As one of the "Good's buffers," developed to provide stable pH environments in the physiological range, a thorough understanding of its chemical properties is paramount for its effective use in experimental and formulation contexts. This technical guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental methodologies and data presented for clarity and comparative analysis.
Core Chemical and Physical Properties
This compound is a white crystalline powder characterized by its high solubility in water and stability under typical laboratory conditions.[1] Its zwitterionic nature, arising from the presence of both a sulfonic acid group and an amino group, contributes to its excellent buffering capacity.
Quantitative Data Summary
The key quantitative properties of N-(2-acetamido)-2-aminoethanesulfonic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀N₂O₄S | [2] |
| Molecular Weight | 182.20 g/mol | [2][3] |
| pKa (at 25 °C) | 6.78 - 6.9 | [2][3] |
| Useful Buffering pH Range | 6.1 - 7.5 | [3] |
| Melting Point | >220 °C (decomposes) | |
| Water Solubility | Highly soluble | [1] |
| Appearance | White crystalline powder | [1] |
Dissociation and Buffering Mechanism
The buffering capacity of this compound is centered around the equilibrium of its amino group. The pKa of approximately 6.8 makes it an effective buffer for maintaining a stable pH in the physiological range.
The dissociation equilibrium of this compound in an aqueous solution can be represented as follows:
Experimental Protocols
A cornerstone of robust scientific research is the ability to replicate and verify experimental findings. This section details the methodologies for determining the key chemical properties of this compound.
Determination of pKa by Potentiometric Titration
The pKa of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of this compound and monitoring the corresponding change in pH.
Methodology:
-
Preparation of this compound Solution: A standard solution of this compound (e.g., 0.1 M) is prepared by dissolving a precisely weighed amount of high-purity this compound powder in deionized water.
-
Titration Setup: The this compound solution is placed in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode and a magnetic stirrer are immersed in the solution.
-
Titration: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is identified as the point of steepest inflection in the curve. The pKa is determined as the pH at the half-equivalence point, where half of the this compound has been neutralized.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by gravimetric analysis after solvent evaporation.
Metal Ion Chelation: Potentiometric and Spectroscopic Analysis
This compound has been shown to interact with certain metal ions, a critical consideration for its use in biological systems where metal ions are often present. The stability constants of these metal-ACES complexes can be determined using a combination of potentiometry and spectroscopy.[4]
Methodology for Cu(II) Complexation: [4]
-
Potentiometric Titrations: Solutions containing known concentrations of this compound and copper(II) ions are titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration.
-
Spectroscopic Measurements: UV-Vis spectra of the this compound-Cu(II) solutions are recorded at various pH values and molar ratios to observe changes in the absorbance characteristics, which indicate complex formation.
-
Data Analysis: The potentiometric titration data are used to calculate the stability constants of the various Cu(II)-ACES complexes formed.[4] The spectroscopic data helps to validate the speciation model derived from the potentiometric measurements.[4] The different complex stoichiometries identified for the Cu(II)-ACES system include Cu(2+), CuL(+), CuL2, CuH-1L2(-1), and CuH(-2)L2(-2), where L represents the deprotonated this compound molecule.[4]
Stability and Storage
This compound is a stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place. Aqueous solutions of this compound are also stable, but for critical applications, it is recommended to prepare fresh solutions or filter-sterilize and store them at 2-8 °C.
Applications in Research and Drug Development
The favorable chemical properties of this compound make it a valuable tool in various scientific disciplines:
-
Biochemical and Enzymatic Assays: Its buffering range is ideal for studying many physiological enzymes.
-
Cell Culture: this compound can be used as a component of cell culture media to maintain a stable pH environment.
-
Electrophoresis: It is employed as a buffer in both agarose and polyacrylamide gel electrophoresis.
-
Pharmaceutical Formulations: this compound can be used as an excipient to buffer pharmaceutical preparations, enhancing the stability and solubility of active pharmaceutical ingredients.[2]
References
N-(2-acetamido)-2-aminoethanesulfonic acid pKa and buffering range.
An In-depth Technical Guide to N-(2-acetamido)-2-aminoethanesulfonic acid (ACES): pKa and Buffering Range
For Researchers, Scientists, and Drug Development Professionals
N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as this compound, is a zwitterionic buffer first described by Norman Good and his colleagues. It is a member of the ethanesulfonic acid buffers, which are widely utilized in biochemical and biological research. The utility of this compound in applications such as cell culture and protein extractions stems from its pKa value, which is near physiological pH, and its minimal interaction with biological molecules.[1] This guide provides a detailed overview of the pKa and effective buffering range of this compound, the experimental determination of these properties, and the fundamental principles governing its function as a buffer.
Quantitative Data Summary
The physicochemical properties of this compound, specifically its acid dissociation constant (pKa) and corresponding buffering range, are critical for its application in experimental biology. These values are summarized in the table below.
| Parameter | Value | Conditions |
| pKa | 6.9 | at 20°C[2] |
| pKa | 6.78 | Not specified |
| Effective Buffering Range | pH 6.1 - 7.5 |
Experimental Protocol: pKa Determination by pH-Metric Titration
The pKa of a buffer like this compound is empirically determined using a pH-metric titration method. This procedure involves the gradual neutralization of the acidic form of the buffer with a strong base while monitoring the pH of the solution.
Objective: To determine the pKa of N-(2-acetamido)-2-aminoethanesulfonic acid.
Materials:
-
N-(2-acetamido)-2-aminoethanesulfonic acid (this compound)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of this compound Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.1 M).
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged. Position the burette filled with the standardized NaOH solution over the beaker.
-
Initial pH Measurement: Record the initial pH of the this compound solution.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.
-
Data Collection: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.
-
The pKa is the pH of the solution at the half-equivalence point.[3][4] At this point, the concentrations of the acidic and basic forms of the buffer are equal, as described by the Henderson-Hasselbalch equation.[4][5]
-
Fundamental Principles and Visualizations
The effectiveness of a buffer is directly related to its pKa. A buffer is most effective at resisting changes in pH when the pH of the solution is equal to its pKa. The useful buffering range is generally considered to be within one pH unit on either side of the pKa.[6][7][8][9]
Caption: Relationship between pKa and the effective buffering range.
The diagram above illustrates the fundamental relationship where the pKa value of a buffer, such as this compound, is the central determinant of its effective buffering range. This range, approximately pKa ± 1, defines the pH spectrum within which the buffer can effectively neutralize added acid or base, thus maintaining a stable pH environment.[6][7][8]
References
Synthesis and Physical Properties of ACES Buffer: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread application in biochemical, molecular biology, and cell culture studies. As one of the "Good's" buffers, it is valued for its compatibility with biological systems, low metal-binding capacity, and a pKa value near physiological pH. This technical guide provides a comprehensive overview of the synthesis and physical properties of this compound buffer, including detailed experimental protocols and data presented for easy reference.
Synthesis of this compound Buffer
The synthesis of this compound buffer is most commonly achieved through the reaction of taurine with either chloroacetamide or acetic anhydride. The following section details a general method for its preparation and subsequent purification.
Experimental Protocol: Synthesis via Chloroacetamide and Taurine
This protocol describes a common laboratory-scale synthesis of this compound buffer.
Materials:
-
Taurine
-
Chloroacetamide
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
95% Ethanol
-
Deionized Water
-
Three-necked flask equipped with a condenser and stirrer
-
Heating mantle
-
pH meter
-
Büchner funnel and flask
-
Vacuum dryer
Procedure:
-
Reaction Setup: In a three-necked flask, prepare an aqueous solution of taurine.
-
Reaction: Add chloroacetamide to the taurine solution. Adjust the pH of the reaction mixture to a specific alkaline value using a concentrated sodium hydroxide solution.
-
Reflux: Heat the mixture to reflux and maintain this temperature for a set period to allow the reaction to proceed to completion.
-
Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature. Acidify the solution with hydrochloric acid.
-
Crystallization: Add 95% ethanol to the acidified solution to induce the precipitation of white crystals of this compound.
-
Isolation: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the crude product from an aqueous ethanol solution to obtain a purified white product.[1]
-
Drying: Dry the purified this compound crystals in a vacuum dryer to remove any residual solvent. The expected yield is typically in the range of 65-70%.[1]
A diagram of the synthesis workflow is provided below.
References
N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES): A Technical Guide to its Discovery, History, and Application as a Good's Buffer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of N-(2-acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic biological buffer. It details its historical discovery as one of Norman Good's revolutionary buffers, its key physicochemical properties, and practical applications in biological and biochemical research. This document includes detailed experimental protocols and quantitative data to support its use in laboratory settings.
Discovery and History: The "Good's" Buffer Revolution
Prior to the mid-20th century, biological research was often hampered by the lack of stable and inert buffering agents for maintaining physiological pH.[1][2] Many commonly used buffers were either toxic to biological systems, participated in biochemical reactions, or had pKa values that were not ideal for studying processes that occur at neutral pH.[2]
In 1966, Norman Good and his colleagues published a landmark paper that introduced a series of zwitterionic buffers, including this compound, designed to overcome these limitations.[1][3][4][5] These buffers, now famously known as "Good's buffers," were selected based on a stringent set of criteria aimed at ensuring their suitability for biological research.[2] this compound, with a pKa of 6.9 at 20°C, proved to be an excellent choice for buffering in the physiologically relevant pH range of 6.1 to 7.5.[6][7]
The development of this compound and other Good's buffers was a significant advancement, providing researchers with reliable tools to control pH in a variety of applications, from enzyme assays to cell culture, without interfering with the biological processes under investigation.[8][9]
Norman Good's Selection Criteria for Biological Buffers
Good and his team established a set of ideal characteristics for biological buffers.[2] These criteria remain a benchmark for the selection and development of buffering agents in life sciences.
Figure 1. Logical relationship of Norman Good's criteria for the selection of ideal biological buffers.
Physicochemical Properties of this compound
This compound is a white crystalline powder that is highly soluble in water.[10] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and an amino group, is key to its buffering capacity and its minimal interaction with biological membranes.
Quantitative Data for this compound Buffer
The following table summarizes the key quantitative properties of N-(2-acetamido)-2-aminoethanesulfonic acid.
| Property | Value | Notes |
| Molecular Formula | C₄H₁₀N₂O₄S | |
| Molecular Weight | 182.20 g/mol | [11] |
| pKa at 20°C | 6.9 | [7] |
| pKa at 25°C | 6.8 | [12] |
| ΔpKa/°C | -0.020 | Indicates a significant change in pKa with temperature. |
| Buffering pH Range | 6.1 - 7.5 | [6] |
| Water Solubility | 50 mg/mL | Yields a clear, colorless solution. |
| Metal Ion Binding | Forms complexes with Cu²⁺ and Mg²⁺. Weak or no chelation of Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. | [8] |
| UV Absorbance | Low absorbance in the UV and visible regions, but absorbs at 230 nm and below. | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in common laboratory procedures.
Synthesis of N-(2-acetamido)-2-aminoethanesulfonic Acid (this compound)
This protocol is based on the general method described for the synthesis of Good's buffers.
Materials:
-
Taurine (2-aminoethanesulfonic acid)
-
Chloroacetamide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve a molar equivalent of taurine and a molar equivalent of chloroacetamide in deionized water.
-
pH Adjustment and Reflux: Adjust the pH of the solution to approximately 11 with a concentrated solution of NaOH. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by periodically checking the pH and readjusting to 11 as needed.
-
Cooling and Acidification: After the reflux is complete, allow the reaction mixture to cool to room temperature. Once cooled, acidify the solution to a pH of approximately 2 with concentrated HCl.
-
Crystallization: Transfer the acidified solution to a beaker and add an equal volume of ethanol. Cool the mixture in an ice bath to induce crystallization of the this compound product.
-
Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.
-
Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized from a hot water/ethanol mixture.
-
Drying: Dry the purified this compound crystals in a vacuum oven at 60-80°C to a constant weight.
Preparation of this compound Buffer for a Generic Enzyme Kinetics Assay
This protocol describes the preparation of a stock solution of this compound buffer and its use in a hypothetical enzyme kinetics experiment.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Enzyme stock solution
-
Substrate stock solution
-
Inhibitor stock solution (if applicable)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Preparation of 1 M this compound Stock Solution (pH 7.0):
-
Dissolve 182.2 g of this compound powder in approximately 800 mL of deionized water.
-
Adjust the pH to 7.0 with a concentrated NaOH solution while monitoring with a calibrated pH meter.
-
Bring the final volume to 1 L with deionized water.
-
Sterilize by filtration through a 0.22 µm filter and store at 4°C.
-
-
Preparation of Working Assay Buffer (e.g., 50 mM this compound, pH 7.0):
-
Dilute the 1 M this compound stock solution 1:20 in deionized water to achieve the final desired concentration.
-
-
Enzyme Assay Protocol:
-
In a 96-well microplate, add the components in the following order:
-
Working Assay Buffer
-
Enzyme solution (diluted in assay buffer)
-
Inhibitor or vehicle control (diluted in assay buffer)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate solution (diluted in assay buffer).
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time.
-
References
- 1. Hydrogen ion buffers for biological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. librarysearch.rgu.ac.uk [librarysearch.rgu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound (buffer) - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. This compound buffer for small and large packaging use - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 9. This compound | 7365-82-4 | FA08304 | Biosynth [biosynth.com]
- 10. How to prepare an this compound Buffer? - Blog [hbynm.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
Metal Ion Binding Characteristics of ACES Buffer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a zwitterionic buffer developed by Good and colleagues, valued for its physiological pH range (6.1 - 7.5) and minimal interaction with biological systems. However, like many biological buffers, this compound is not entirely inert and exhibits a capacity to bind metal ions. This interaction, though often weak, can have significant implications in experimental systems where metal ion concentration is a critical parameter, such as in the study of metalloenzymes, protein stability, and drug-metal interactions. Understanding the metal ion binding characteristics of this compound is crucial for accurate experimental design and data interpretation. This guide provides a technical overview of the known metal ion binding properties of this compound, details the experimental protocols for their determination, and presents a relevant experimental workflow.
Quantitative Data on Metal Ion Binding
Table 1: Stability Constants for this compound-Metal Complexes
| Metal Ion | Stoichiometry (M:L) | Log K | Temperature (°C) | Ionic Strength (M) | Method |
| Cu(II) | 1:1 (CuL+) | 5.46 | 25 | 0.15 (NaNO3) | Potentiometry |
| Cu(II) | 1:2 (CuL2) | 9.58 | 25 | 0.15 (NaNO3) | Potentiometry |
| Mg(II) | Data not available | N/A | N/A | N/A | N/A |
| Ca(II) | Data not available | N/A | N/A | N/A | N/A |
| Mn(II) | Data not available | N/A | N/A | N/A | N/A |
| Co(II) | Data not available | N/A | N/A | N/A | N/A |
| Ni(II) | Data not available | N/A | N/A | N/A | N/A |
| Zn(II) | Data not available | N/A | N/A | N/A | N/A |
Note: The interaction of this compound with Cu(II) is complex and pH-dependent, involving the deprotonation of the amide nitrogen at higher pH values, leading to the formation of species such as CuH-1L2(-1) and CuH-2L2(-2)[1]. The affinity for Cu(II) increases significantly at higher this compound:Cu(II) ratios[1]. Qualitative studies indicate that this compound also interacts with Mg(II), Ca(II), Mn(II), Co(II), Ni(II), and Zn(II), but quantitative stability constants are not well-documented in publicly accessible literature.
Experimental Protocols
The determination of stability constants for metal-buffer complexes is primarily achieved through potentiometric titration and UV-Visible spectrophotometry. These methods allow for the precise measurement of the concentration of free and complexed species in solution at equilibrium.
Protocol 1: Potentiometric Titration
This method is a cornerstone for determining stability constants. It involves monitoring the pH of a solution containing the ligand (this compound) and the metal ion of interest as a standardized solution of a strong base is added.
1. Materials and Reagents:
- This compound buffer substance
- Metal salt of interest (e.g., NiCl2, CoCl2) of high purity
- Standardized strong acid (e.g., 0.1 M HCl)
- Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
- Background electrolyte (e.g., 0.1 M KCl or NaNO3) to maintain constant ionic strength
- High-purity, deionized, and degassed water
2. Instrumentation:
- High-precision pH meter with a glass electrode
- Thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C)
- Calibrated burette for titrant delivery
- Inert gas supply (e.g., Argon) to blanket the solution and prevent CO2 absorption
3. Methodology:
- Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.00, 7.00, 10.00).
- Ligand Protonation Constant (pKa) Determination:
- Prepare a solution of this compound (e.g., 1-5 mM) in the background electrolyte.
- Add a known amount of strong acid to fully protonate the this compound.
- Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
- Plot the pH versus the volume of base added. The pKa can be determined from this titration curve using computational software like Hyperquad.
- Metal-Ligand Stability Constant Determination:
- Prepare solutions containing a known concentration of this compound and varying concentrations of the metal salt (e.g., metal-to-ligand ratios of 1:2, 1:5, 1:10).
- Ensure the total volume and ionic strength are constant.
- Titrate these solutions with the standardized strong base under an inert atmosphere.
- The formation of metal-ACES complexes will release protons, causing a shift in the titration curve compared to the ligand-only titration.
- Analyze the titration data using specialized software to solve the mass-balance equations for all species in solution and refine the stability constants (log K) for the various M(L)xHy species.
Protocol 2: UV-Visible Spectrophotometry
This technique is used when the metal-ligand complex has a distinct absorbance spectrum from the free ligand or metal ion. It is particularly useful for transition metals that exhibit d-d electronic transitions.
1. Materials and Reagents:
- This compound buffer substance
- Metal salt of interest with a suitable chromophore (e.g., CuSO4, NiSO4)
- High-purity, deionized water
- pH-matched buffer solution (a non-coordinating buffer, if possible, for baseline measurements, or careful pH control of this compound solutions)
2. Instrumentation:
- Dual-beam UV-Vis spectrophotometer
- Matched quartz cuvettes (e.g., 1 cm path length)
- Thermostatted cuvette holder
3. Methodology:
- Spectral Characterization: Record the absorbance spectra of the free metal ion, free this compound, and a mixture of the two to identify a wavelength where the change in absorbance upon complexation is maximal.
- Mole-Ratio Method (for Stoichiometry):
- Prepare a series of solutions where the metal ion concentration is held constant while the this compound concentration is incrementally increased.
- Measure the absorbance at the chosen wavelength for each solution.
- Plot absorbance versus the molar ratio ([this compound]/[Metal]). The plot will typically show two linear regions that intersect at a point corresponding to the stoichiometry of the complex.
- Determination of Stability Constant:
- Prepare a series of solutions with a fixed concentration of the metal ion and varying, known concentrations of this compound.
- Measure the absorbance of each solution at the analytical wavelength.
- The change in absorbance is proportional to the concentration of the formed complex.
- Using the Beer-Lambert law and the known initial concentrations, the equilibrium concentrations of the free metal, free ligand, and the complex can be calculated.
- The stability constant (K) can then be determined using various methods, such as the Benesi-Hildebrand method for 1:1 complexes or non-linear regression analysis for more complex systems.[1]
Mandatory Visualizations
Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Logic of a Metal-Dependent Enzyme Inhibition Assay
In many biological assays, this compound is chosen to minimize interference. However, if an enzyme's activity is dependent on a specific metal ion, the chelating properties of this compound, though weak, could influence the results. The following diagram illustrates the competitive relationship between a metal-dependent enzyme, its substrate, a competitive inhibitor, and the potential sequestration of the essential metal cofactor by the buffer.
Caption: Competitive inhibition logic for a metal-dependent enzyme.
Conclusion
While this compound is considered a "Good" buffer with low metal-binding affinity, it is not entirely non-coordinating. Its interaction with Cu(II) is well-documented, but there is a notable lack of comprehensive quantitative data for its complexes with other common divalent cations such as Mg(II), Ca(II), Mn(II), Co(II), Ni(II), and Zn(II). Researchers working with metal-sensitive systems should exercise caution and, if necessary, determine the relevant stability constants under their specific experimental conditions using established methods like potentiometric titration or UV-Vis spectrophotometry. The choice of buffer remains a critical decision in experimental design, and an awareness of potential buffer-metal ion interactions is paramount for the generation of reliable and reproducible data.
References
In-Depth Technical Guide to N-(2-acetamido)-2-aminoethanesulfonic acid (ACES)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES. A zwitterionic buffer, this compound is one of the "Good's buffers" developed to be effective in the physiological pH range. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and includes workflow diagrams for clarity.
Core Properties and Data
This compound (CAS Number: 7365-82-4) is a white crystalline solid highly soluble in water.[1][2] Its zwitterionic nature, stemming from a sulfonic acid group and an amino group, makes it a reliable buffering agent in various biochemical and biological research applications.[3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 7365-82-4 | [1][2] |
| Molecular Formula | C₄H₁₀N₂O₄S | [1][2] |
| Molecular Weight | 182.20 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [4] |
| Useful Buffering pH Range | 6.1 – 7.5 | [5] |
| pKa at 25°C | 6.78 | [5] |
| pKa at 20°C | 6.9 | [4] |
| Temperature Dependence (d(pKa)/dT) | -0.020 / °C | [5] |
| Water Solubility | 5g / 100ml (0.27 M) | [6] |
| Metal Ion Interactions | Binds Cu²⁺; weak binding to Ca²⁺, Mg²⁺; negligible binding to Mn²⁺ | [6][7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its use in common laboratory applications are provided below.
Synthesis of N-(2-acetamido)-2-aminoethanesulfonic acid
The synthesis of this compound is typically achieved through the acetylation of 2-aminoethanesulfonic acid (taurine).[4]
Materials:
-
2-aminoethanesulfonic acid (Taurine)
-
Acetic anhydride
-
Aqueous sodium hydroxide (or other suitable base)
-
Ethanol
-
Reaction vessel with stirring capability
-
pH meter
-
Crystallization dish
-
Filtration apparatus
Protocol:
-
Dissolve taurine in a suitable aqueous or mixed solvent system within the reaction vessel.
-
Cool the solution in an ice bath to maintain a moderate temperature (20–50 °C) during the reaction.[4]
-
While stirring vigorously, slowly add acetic anhydride to the taurine solution.
-
Concurrently, add an alkaline solution (e.g., sodium hydroxide) dropwise to maintain the pH of the reaction mixture within a controlled alkaline range.
-
Monitor the reaction to completion.
-
Upon completion, adjust the pH to initiate the precipitation of the this compound product.
-
Collect the crude product by filtration.
-
Purify the this compound product by recrystallizing from a hot aqueous ethanol solution.[4]
-
Dry the purified crystals under a vacuum.
Caption: General workflow for the synthesis of this compound.
Preparation of 1 M this compound Buffer Stock Solution (pH 7.0)
Materials:
-
This compound powder (MW: 182.20 g/mol )
-
High-purity, deionized water (dH₂O)
-
10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beaker and volumetric flask
Protocol:
-
Weigh this compound: Weigh out 182.20 g of this compound powder.
-
Dissolve: Add the powder to a beaker containing approximately 800 mL of dH₂O.
-
Stir: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.[8]
-
Adjust pH: Immerse the calibrated pH electrode into the solution. Slowly add 10 N NaOH or KOH dropwise while monitoring the pH. Continue adding the base until the pH reaches 7.0.[8]
-
Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask.
-
Bring to Volume: Add dH₂O to the flask until the bottom of the meniscus reaches the 1 L mark.[8]
-
Homogenize: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Sterilization and Storage: For long-term storage and to prevent microbial growth, sterilize the buffer solution by filtering it through a 0.22 µm filter. Store in a sterile, tightly sealed container at 4°C.[5]
Caption: Workflow for preparing a 1M this compound buffer solution.
Preparation of Buffered Charcoal Yeast Extract (BCYE) Agar with this compound
This compound buffer is a critical component in the formulation of BCYE medium, used for the cultivation and primary isolation of Legionella spp. The buffer maintains the pH at an optimal 6.9 for bacterial growth.[4][7]
Materials:
-
Legionella Agar Base (containing activated charcoal and yeast extract)
-
This compound buffer powder
-
Potassium Hydroxide (KOH)
-
L-cysteine hydrochloride
-
Iron (III) pyrophosphate
-
α-ketoglutarate
-
Purified/distilled water
-
Autoclave
-
Sterile petri plates
Protocol:
-
Prepare Base Medium: Suspend 12.5 grams of Legionella Agar Base in 440 mL of purified/distilled water.[4]
-
Dissolve: Heat the suspension to a boil while stirring to ensure the medium is completely dissolved.
-
Sterilize: Sterilize the dissolved medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4]
-
Cool: After autoclaving, cool the medium to 45-50°C in a water bath.
-
Prepare this compound-buffered Supplement: In a separate sterile container, prepare the growth supplement. The supplement for 500 mL of medium typically contains 5.0 g of this compound buffer, 0.125 g of ferric pyrophosphate, 0.2 g of L-cysteine HCl, and 0.5 g of α-ketoglutarate, with the pH adjusted to 6.9 using KOH.[7] This is often available as a pre-packaged sterile supplement (e.g., Legionella Growth Supplement BCYE).
-
Combine: Aseptically add the sterile, this compound-buffered growth supplement to the cooled agar base.[4]
-
Mix and Pour: Mix the final medium well, ensuring the charcoal particles are evenly suspended. Pour the medium into sterile petri plates and allow them to solidify.[4]
-
Storage: Store the prepared plates in a cool, dark environment until use.
Applications and Considerations
This compound is widely used in cell culture, enzyme assays, and protein purification due to its optimal buffering capacity in the physiological pH range.[8][9] It has been specifically cited for use in isoelectric focusing of proteins and in the preparation of buffered media for the isolation of bacteria like Legionella.[4][6]
When selecting a biological buffer, several factors must be considered. The logical workflow below outlines key decision points where this compound may be an appropriate choice.
Caption: Decision workflow for selecting a biological buffer.
References
- 1. RU2059614C1 - Method of synthesis of 2-aminoethanesulfonic acid - Google Patents [patents.google.com]
- 2. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of three buffers used in the formulation of buffered charcoal yeast extract medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. How to choose a suitable biological buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. agscientific.com [agscientific.com]
An In-Depth Technical Guide to ACES Buffer: UV Absorbance and Spectrophotometric Interference
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has found widespread use in a variety of biochemical and molecular biology applications. As one of the "Good's" buffers, it is valued for its pKa of 6.8, making it an effective buffering agent in the physiological pH range of 6.1 to 7.5. Its utility extends to applications such as gel electrophoresis, protein crystallography, and enzyme assays. However, like any reagent used in sensitive analytical techniques, it is crucial for researchers to understand its inherent chemical and physical properties, particularly its ultraviolet (UV) absorbance characteristics. This technical guide provides a comprehensive overview of the UV absorbance of this compound buffer and its potential to interfere with common spectrophotometric assays, offering detailed experimental protocols and mitigation strategies to ensure data accuracy and integrity.
Chemical and Physical Properties of this compound
This compound is a sulfonate-based buffer with a molecular weight of 182.2 g/mol . Its zwitterionic nature at physiological pH minimizes its interaction with biological macromolecules, a desirable characteristic for a biological buffer.
| Property | Value |
| Chemical Name | N-(2-Acetamido)-2-aminoethanesulfonic acid |
| CAS Number | 7365-82-4 |
| Molecular Formula | C4H10N2O4S |
| Molecular Weight | 182.2 g/mol |
| pKa (25 °C) | 6.8 |
| Useful pH Range | 6.1 - 7.5 |
| Appearance | White crystalline powder |
| Solubility in Water | Soluble |
UV Absorbance Profile of this compound Buffer
For a 0.1 M aqueous solution of this compound, the absorbance at key wavelengths is specified to be minimal:
| Wavelength (nm) | Absorbance (AU) |
| 260 | ≤ 0.05 |
| 280 | ≤ 0.05 |
This low absorbance at 260 nm and 280 nm, the wavelengths commonly used for nucleic acid and protein quantification, respectively, suggests that this compound buffer has a low potential for direct interference at these specific points. However, it is important to note that even low levels of absorbance can become significant when working with low-concentration samples or in assays that are highly sensitive to background absorbance. The complete UV cutoff, the wavelength at which the absorbance of the buffer becomes significant, is not well-documented and should be determined empirically for the specific concentration and pH of the working buffer.
Potential for Interference in Spectrophotometric Assays
The potential for a buffer to interfere in a spectrophotometric assay is not limited to its direct absorbance at the analytical wavelength. The buffer components can also interact with assay reagents, leading to altered color development or other chemical interferences.
Protein Quantification Assays
Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric protein quantification method that relies on the reduction of Cu2+ to Cu+ by protein in an alkaline medium, followed by the chelation of Cu+ by two molecules of bicinchoninic acid to produce a purple-colored complex with an absorbance maximum at 562 nm. This compound buffer has been shown to be compatible with the BCA assay at concentrations up to 25 mM .[1] At higher concentrations, interference may occur, and it is advisable to perform a buffer blank control and to construct the standard curve in the same buffer as the samples.
Bradford Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the dye's absorbance maximum from 465 nm to 595 nm. The binding of the Coomassie dye is primarily to basic and aromatic amino acid residues. While specific quantitative data on the interference of this compound buffer in the Bradford assay is not extensively documented, it is known that various substances can interfere with this assay by affecting the dye-protein interaction. Given that this compound is a zwitterionic buffer, its potential for interference is generally considered to be low. However, it is always best practice to include a buffer-only control and to prepare protein standards in the same this compound buffer as the unknown samples.
Nucleic Acid Quantification
The quantification of nucleic acids (DNA and RNA) is typically performed by measuring the absorbance at 260 nm (A260). The purity of the sample is often assessed by calculating the A260/A280 ratio. As indicated by the specifications, a 0.1 M this compound solution has a very low absorbance at 260 nm (≤ 0.05 AU). This suggests that at typical working concentrations (e.g., 20-50 mM), the direct contribution of this compound to the A260 reading would be minimal. However, for highly accurate quantification of low-concentration nucleic acid samples, it is crucial to use a buffer blank that contains the same concentration of this compound as the samples. The effect of this compound on the A260/A280 ratio is expected to be negligible due to its low absorbance at both wavelengths.
Enzyme Assays
In enzymatic assays where the reaction is monitored spectrophotometrically, the buffer should not absorb significantly at the wavelength used to measure the product formation or substrate depletion. Given the low UV absorbance of this compound across the 260-280 nm range, it is generally a suitable buffer for many enzymatic assays that are monitored in this region. However, for assays that utilize chromogenic or fluorogenic substrates with absorbance or emission maxima at other wavelengths, it is essential to first scan the absorbance of the complete assay buffer (including this compound, substrates, and cofactors) to ensure there is no interfering background absorbance.
Experimental Protocols
To ensure the accuracy of spectrophotometric measurements when using this compound buffer, the following experimental protocols are recommended.
Protocol 1: Determination of this compound Buffer UV-Vis Absorbance Spectrum
Objective: To determine the UV-Vis absorbance spectrum of a working solution of this compound buffer to identify its UV cutoff and any potential absorbance peaks.
Materials:
-
This compound buffer powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Spectrophotometer with scanning capabilities
-
Quartz cuvettes
Methodology:
-
Prepare a stock solution of this compound buffer (e.g., 1 M) in high-purity water.
-
Prepare a working solution of this compound buffer at the desired concentration (e.g., 50 mM) and pH.
-
Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.
-
Use high-purity water as the blank to zero the spectrophotometer.
-
Fill a quartz cuvette with the prepared this compound buffer working solution.
-
Run the wavelength scan and record the absorbance spectrum.
-
Analyze the spectrum to determine the UV cutoff wavelength (the wavelength at which the absorbance begins to increase significantly) and to identify any absorbance peaks.
Caption: Workflow for determining the UV-Vis absorbance spectrum of this compound buffer.
Protocol 2: Assessing this compound Buffer Interference in the Bradford Protein Assay
Objective: To determine if a given concentration of this compound buffer interferes with the Bradford protein assay.
Materials:
-
This compound buffer
-
Bradford assay reagent
-
Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)
-
Spectrophotometer capable of measuring absorbance at 595 nm
-
96-well microplate or cuvettes
Methodology:
-
Prepare Protein Standards: Prepare a series of BSA standards (e.g., 0, 100, 250, 500, 750, 1000, 1500, 2000 µg/mL) in two different diluents:
-
Set A: Diluted in high-purity water.
-
Set B: Diluted in the working concentration of this compound buffer.
-
-
Prepare a Buffer Blank: Prepare a sample containing only the this compound buffer at the working concentration.
-
Assay Procedure:
-
To each well of a 96-well plate (or to separate cuvettes), add a small volume (e.g., 10 µL) of each standard and the buffer blank.
-
Add the Bradford reagent (e.g., 200 µL) to each well.
-
Incubate at room temperature for the recommended time (typically 5-10 minutes).
-
-
Measurement: Measure the absorbance of all samples at 595 nm.
-
Data Analysis:
-
Subtract the absorbance of the 0 µg/mL standard (water or buffer) from all other readings in the respective series.
-
Plot the standard curves (Absorbance vs. Protein Concentration) for both Set A and Set B.
-
Compare the slopes and R² values of the two standard curves. Significant differences indicate interference from the this compound buffer.
-
Caption: Workflow for assessing this compound buffer interference in the Bradford assay.
Mitigation of Interference
Should interference from this compound buffer be detected, several strategies can be employed to mitigate its effects:
-
Buffer Blanking: Always use a buffer blank containing the exact same concentration of this compound as your samples to zero the spectrophotometer. This will correct for the direct absorbance of the buffer.
-
Standard Curve in Buffer: Prepare your standard curve using the same this compound buffer as your samples. This will account for any interactions between the buffer and the assay reagents that may alter the colorimetric or fluorometric response.
-
Lower Buffer Concentration: If possible, reduce the concentration of the this compound buffer in your assay to a level that is shown to have minimal interference.
-
Alternative Assays: If interference remains a significant issue, consider using an alternative quantification method that is known to be less susceptible to interference from your buffer components.
Conclusion
This compound is a valuable biological buffer with properties that make it suitable for a wide range of applications in life science research and drug development. While its inherent UV absorbance is low, it is not negligible, and a thorough understanding of its spectral properties is essential for accurate spectrophotometric analysis. By following the detailed experimental protocols for characterizing buffer absorbance and assessing interference, and by implementing appropriate mitigation strategies, researchers can confidently use this compound buffer in their assays and ensure the reliability and integrity of their data.
References
A Technical Guide to the Zwitterionic Nature of ACES and Its Implications for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer first described by Norman Good and colleagues. Its unique physicochemical properties, derived directly from its zwitterionic nature, make it a valuable tool in biochemistry, molecular biology, and pharmaceutical sciences. This technical guide provides an in-depth analysis of the zwitterionic characteristics of this compound, detailing its acid-base chemistry, and explores the critical implications of this structure on its function as a buffering agent, its interactions with metal ions, and its applications in biological research and drug formulation. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data and logical diagrams to fully elucidate its behavior.
The Physicochemical and Zwitterionic Nature of this compound
This compound is a sulfonyl- and acetamido-substituted derivative of taurine.[1] At its core, the functionality of this compound is dictated by its molecular structure, which contains both a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic secondary amino group (-NH-). This combination of acidic and basic centers within the same molecule allows this compound to exist as a zwitterion, or inner salt, over a wide pH range.
In its solid, crystalline state, and in solution around physiological pH, the sulfonic acid group is deprotonated, yielding a negatively charged sulfonate group (-SO₃⁻), while the secondary amino group is protonated, carrying a positive charge (-NH₂⁺-). This dual-charge state results in a molecule that is electrically neutral overall but possesses a high dipole moment, contributing to its high solubility in water and relative insolubility in nonpolar organic solvents.[1][2]
The equilibrium between the different protonation states of this compound is fundamental to its buffering capacity. The pKa of the secondary amine is the critical value for its function as a biological buffer.
Quantitative Physicochemical Data
The properties of this compound are well-characterized, making it a reliable component in experimental systems. Key quantitative data are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(2-Amino-2-oxoethyl)amino]ethane-1-sulfonic acid | [1] |
| CAS Number | 7365-82-4 | --- |
| Molecular Formula | C₄H₁₀N₂O₄S | [1] |
| Molecular Weight | 182.20 g/mol | --- |
| Appearance | White to off-white crystalline solid | [1] |
| pKa at 20°C | 6.9 | [1][3] |
| pKa at 25°C | 6.78 | [4] |
| Useful pH Range | 6.1 – 7.5 | [1][4] |
| Solubility in Water | ~18.2 g/L at 20°C; reported up to 50 g/L | [4][5] |
| Melting Point | Decomposes > 270°C | [3] |
| Metal Binding | Forms complexes with most common metals | [1] |
Implications of the Zwitterionic State
The dual-charge nature of this compound has several important consequences for its use in research and development.
Buffering Capacity
As one of the "Good's buffers," this compound was specifically designed for biological research. Its pKa of ~6.8 makes it an excellent buffer for maintaining a stable pH environment in the physiological range, which is critical for cell cultures, enzyme assays, and protein purification.[4] The zwitterionic structure ensures high water solubility without accumulating in nonpolar biological membranes, a key selection criterion for an effective biological buffer.
Metal Ion Interactions
A significant implication of the this compound structure is its ability to chelate metal ions. The sulfonate and amino groups can coordinate with cations, sequestering them from the solution. This can be either a desirable feature or a complicating factor, depending on the application. In enzyme assays where metal ions are cofactors, the presence of this compound could inhibit activity by reducing the concentration of free metal ions. Therefore, the formation constants must be considered when designing experiments involving metal-dependent enzymes.
| Metal Ion | Interaction Strength with this compound | Reference(s) |
| Cu²⁺ | Strong | [5] |
| Mg²⁺ | Strong | [5] |
| Ni²⁺ | Weak | [5] |
| Co²⁺ | Weak | [5] |
| Zn²⁺ | Weak | [5] |
| Ca²⁺ | Weak | [5] |
| Mn²⁺ | Weak | [5] |
Implications in Drug Development and Formulation
In the pharmaceutical industry, zwitterionic compounds are of great interest for drug delivery and formulation.
-
Enhanced Solubility: The zwitterionic nature imparts high aqueous solubility, which can be a desirable property for formulating parenteral drug products.
-
Biocompatibility: Zwitterionic materials are known for their excellent biocompatibility and ultra-low fouling properties.[6] They can form strong hydration shells via ion-dipole interactions, which helps prevent nonspecific protein adsorption and immune responses.[6] This makes zwitterionic moieties attractive for use in drug delivery systems to prolong circulation time.
-
pH-Responsive Systems: Polymers incorporating zwitterionic and pH-sensitive groups can be designed for targeted drug delivery.[6] Such systems can remain stable and neutral in the bloodstream (pH 7.4) but change conformation in the acidic microenvironments of tumors (pH 6.4-6.8), triggering drug release.[6] While this compound itself is a small molecule, its structural motifs are relevant to the design of these advanced drug carriers.
Experimental Methodologies
The characterization of this compound's zwitterionic properties relies on standard chemical and analytical techniques.
Protocol 1: Synthesis of this compound
This compound is typically synthesized via the acetylation of 2-aminoethanesulfonic acid (taurine) under controlled alkaline conditions.[1]
-
Materials: 2-aminoethanesulfonic acid (taurine), acetic anhydride, sodium hydroxide, ethanol, deionized water.
-
Procedure:
-
Dissolve taurine in a buffered aqueous solution maintained at a moderately alkaline pH (e.g., pH 9-10 with NaOH).
-
Cool the solution in an ice bath to between 20-50°C.
-
Slowly add acetic anhydride to the taurine solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled. Maintain the alkaline pH by dropwise addition of NaOH solution.
-
After the addition is complete, allow the reaction to proceed for several hours at room temperature.
-
Acidify the solution with HCl to precipitate the product.
-
Collect the crude product by vacuum filtration.
-
Purify the this compound product by recrystallization from a hot aqueous ethanol solution.
-
Dry the final product under vacuum to yield a white crystalline solid.
-
Protocol 2: Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance like this compound.[7][8]
-
Materials & Equipment: this compound powder, deionized water (CO₂-free), standardized 0.1 M NaOH solution, standardized 0.1 M HCl solution, calibrated pH meter with a combination glass electrode, magnetic stirrer, and a burette.
-
Procedure:
-
Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 0.01 M).
-
Acidification: Acidify the this compound solution to a low pH (e.g., pH 2.0) using the standardized HCl to ensure all amino groups are fully protonated.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).
-
Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, the inflection point of the curve can be determined by calculating the first derivative (ΔpH/ΔV) of the titration data. The peak of the first derivative plot corresponds to the equivalence point; the pKa is the pH at half of this volume.
-
Workflow for Physicochemical Characterization
A comprehensive characterization of a zwitterionic buffer like this compound follows a logical workflow to confirm its identity, purity, and functional properties.
Conclusion
The zwitterionic nature of N-(2-acetamido)-2-aminoethanesulfonic acid is the defining feature that governs its utility in scientific research and drug development. This structure confers a favorable pKa for physiological buffering, high aqueous solubility, and low membrane permeability, making it an ideal component for many in vitro biological systems. However, researchers and formulation scientists must remain cognizant of the implications of this structure, particularly its capacity for metal ion chelation, which can interfere with metal-dependent biological processes. A thorough understanding of these properties is essential for the effective application of this compound and for the rational design of novel zwitterionic molecules in advanced pharmaceutical formulations.
References
- 1. You are being redirected... [bio-world.com]
- 2. Good's buffers - Wikipedia [en.wikipedia.org]
- 3. Good's Buffer this compound | CAS 7365-82-4 Dojindo [dojindo.com]
- 4. 7365-82-4 CAS | this compound BUFFER | Good's Buffer (Biological Buffers) | Article No. 00507 [lobachemie.com]
- 5. This compound Buffer | CAS 7365-82-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. interchim.fr [interchim.fr]
- 7. N-(2-acetamido)-2-aminoethanesulfonic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. N-(2-acetamido)-2-aminoethanesulfonic acid | C4H10N2O4S | CID 81832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of ACES Buffer Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(2-Acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer widely utilized in biochemical, pharmaceutical, and molecular biology research. Its pKa of approximately 6.8 at 25°C makes it an effective buffer in the physiological pH range of 6.1 to 7.5. Maintaining the integrity and stability of this compound buffer solutions is critical for the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound buffer solutions, supported by quantitative data and experimental protocols.
Recommended Storage Conditions and Shelf Life
Proper storage is paramount to prevent the degradation of this compound buffer solutions. General recommendations include storing the solution in a clean, tightly sealed container.[1] For prepared solutions, refrigeration at 4°C is often advised to maintain stability.[1] It is also recommended to protect the buffer from light and extreme temperatures, as these factors can influence its pH and overall performance over time.[1]
Several manufacturers provide shelf-life information for their this compound buffer products. Unopened this compound buffer solutions, when stored at room temperature, are reported to have a shelf life of up to five years.[2] For opened bottles of buffer solutions in general, the shelf life is considerably shorter and depends on handling and environmental conditions to avoid microbial contamination and changes in concentration due to evaporation. It is good laboratory practice to label opened containers with the date they were opened.
Table 1: General Storage Recommendations for this compound Buffer Solutions
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (for unopened solid) or refrigerate at 4°C (for solutions).[1] | Minimizes thermal degradation and microbial growth. |
| Light Exposure | Store in the dark or in an opaque container.[1] | Prevents potential photodegradation. |
| Container | Use a clean, tightly sealed container.[1] | Prevents contamination and evaporation. |
| Shelf Life (Unopened) | Up to 5 years at room temperature.[2] | Based on manufacturer's stability testing. |
| Shelf Life (Opened) | Shorter than unopened; depends on handling. | Increased risk of contamination and changes in concentration. |
Physicochemical Stability
The stability of a buffer is its ability to resist changes in its chemical and physical properties over time and under various environmental conditions. For this compound buffer, the key stability-indicating parameters are its concentration, pH, and the absence of degradation products.
Effect of Temperature on pH
The pH of this compound buffer solutions is sensitive to temperature changes. This is a critical consideration for experiments conducted at temperatures other than ambient. The change in pKa per 10°C is a useful parameter to predict this shift. A detailed study has been conducted to determine the pH of various this compound buffer solutions, with and without the presence of sodium chloride, at a range of temperatures from 5°C to 55°C.[3] This data is essential for accurately adjusting the pH of the buffer at the intended experimental temperature.
Table 2: pH of this compound Buffer Solutions at Various Temperatures
| Molality of this compound (mol·kg⁻¹) | Molality of Nathis compound (mol·kg⁻¹) | Molality of NaCl (mol·kg⁻¹) | pH at 5°C | pH at 25°C | pH at 37°C | pH at 55°C |
| 0.02 | 0.02 | 0.12 | 7.156 | 6.881 | 6.741 | 6.541 |
| 0.04 | 0.04 | 0.08 | 7.164 | 6.887 | 6.746 | 6.545 |
| 0.06 | 0.06 | 0.04 | 7.170 | 6.891 | 6.750 | 6.548 |
| 0.08 | 0.08 | 0 | 7.174 | 6.894 | 6.752 | 6.550 |
| 0.01 | 0.03 | 0.12 | 7.633 | 7.358 | 7.218 | 7.018 |
| 0.025 | 0.075 | 0.06 | 7.641 | 7.364 | 7.223 | 7.022 |
| 0.04 | 0.12 | 0 | 7.648 | 7.368 | 7.226 | 7.024 |
Data adapted from Roy, R. N., et al. (2010). Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C.[3]
Chemical Degradation
While this compound is a stable compound, like all organic molecules, it can degrade under harsh conditions. Forced degradation studies are employed to understand the degradation pathways and to develop stability-indicating analytical methods. These studies typically involve exposing the buffer to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress.
Currently, specific degradation products and detailed kinetic data for the degradation of this compound buffer are not extensively published in publicly available literature. However, the principles of forced degradation can be applied to assess its stability in the context of specific drug formulations or experimental systems.
Experimental Protocols for Stability Assessment
A robust stability testing program is crucial for ensuring the quality and reliability of this compound buffer solutions, particularly in regulated environments like drug development.
Protocol 1: Determination of pH Stability
Objective: To assess the pH stability of an this compound buffer solution under specified storage conditions.
Methodology:
-
Preparation: Prepare a batch of this compound buffer solution of the desired concentration and pH.
-
Initial Measurement: Immediately after preparation, measure and record the initial pH of the solution using a calibrated pH meter at a controlled temperature.
-
Storage: Aliquot the buffer solution into appropriate, tightly sealed containers and store them under the desired conditions (e.g., 4°C in the dark, 25°C with light exposure).
-
Periodic Measurement: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a sample from each storage condition.
-
Equilibration and Measurement: Allow the sample to equilibrate to the temperature at which the initial pH was measured. Measure and record the pH.
-
Data Analysis: Compare the pH values over time to the initial pH. A significant change in pH (typically >0.1 pH units) may indicate instability.
Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Forced Degradation:
-
Acid Hydrolysis: Treat an this compound buffer solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat an this compound buffer solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treat an this compound buffer solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the this compound buffer solution to high temperatures (e.g., 70-80°C).
-
Photodegradation: Expose the this compound buffer solution to UV and visible light according to ICH Q1B guidelines.
-
Neutralize the acidic and basic samples after the stress period.
-
-
Chromatographic Conditions Development:
-
Column: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector, monitoring at a wavelength where this compound has some absorbance (though this compound has a low UV absorbance, which can be a challenge).
-
-
Method Optimization: Adjust the gradient, mobile phase pH, and column temperature to achieve adequate separation between the parent this compound peak and any degradation product peaks.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of stability testing and the degradation pathways that can be investigated.
Conclusion
The stability of this compound buffer solutions is a critical factor for ensuring the reliability of research and development activities. While generally stable, its pH is susceptible to temperature variations, a factor that must be accounted for in experimental design. For long-term storage, refrigeration at 4°C and protection from light are recommended to minimize potential degradation. In the context of drug development, a thorough stability testing program, including forced degradation studies and the development of a stability-indicating analytical method, is essential to fully characterize the behavior of this compound buffer within a specific formulation. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers to ensure the proper use and storage of this compound buffer solutions.
References
Methodological & Application
Preparation of 0.1 M ACES Buffer Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a zwitterionic buffer that is one of the "Good's" buffers, developed to provide buffering capacity in the physiological pH range.[1][2] With a pKa of approximately 6.8, it is effective in maintaining a stable pH environment between 6.1 and 7.5.[1][3] This makes this compound an invaluable tool in a variety of biochemical, molecular biology, and cell culture applications where precise pH control is critical for experimental success. Its biocompatibility and minimal interaction with biological molecules and metal ions make it a preferred choice for many sensitive assays. This document provides a detailed protocol for the preparation of a 0.1 M this compound buffer solution, along with application notes and relevant technical data.
This compound Buffer: Chemical and Physical Properties
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Full Chemical Name | N-(2-Acetamido)-2-aminoethanesulfonic acid |
| Molecular Weight | 182.20 g/mol [4] |
| pKa (25°C) | 6.6 – 7.0[1] |
| Useful pH Range | 6.1 – 7.5[1][3] |
| Appearance | White crystalline powder |
| Solubility in Water | 50 mg/mL[2] |
Experimental Protocol: Preparation of 1 L of 0.1 M this compound Buffer Solution
This protocol outlines the step-by-step methodology for preparing 1 liter of a 0.1 M this compound buffer solution.
Materials and Reagents:
-
This compound (N-(2-Acetamido)-2-aminoethanesulfonic acid) powder (Molecular Biology grade)
-
Deionized or distilled water (dH₂O)
-
10 N Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L Beaker
-
1 L Graduated cylinder
-
1 L Volumetric flask
-
Spatula and weighing paper
-
0.22 µm sterile filter (optional, for sterile applications)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 L of a 0.1 M solution, 18.22 g of this compound powder is required (0.1 mol/L * 182.2 g/mol * 1 L).
-
Dissolve the this compound powder: Add approximately 800 mL of dH₂O to a 1 L beaker containing a magnetic stir bar. Place the beaker on a magnetic stirrer and slowly add the 18.22 g of this compound powder. Stir until the powder is completely dissolved.
-
Adjust the pH: Once the this compound is fully dissolved, immerse a calibrated pH electrode into the solution. Slowly add 10 N NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the desired pH within the buffering range of this compound (e.g., pH 7.0) is reached.
-
Bring to final volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to bring the final volume to the 1 L mark.
-
Homogenize the solution: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Sterilization (Optional): For applications requiring a sterile buffer, such as cell culture, filter the final solution through a 0.22 µm sterile filter into a sterile storage bottle.
Application Notes
This compound buffer is a versatile tool for a wide range of applications in research and drug development, including:
-
Enzyme Assays: Provides a stable pH environment for studying enzyme kinetics and inhibition.
-
Protein and Nucleic Acid Electrophoresis: Used in the preparation of running buffers for both agarose and polyacrylamide gel electrophoresis.[1][5]
-
Isoelectric Focusing: Employed as a component of the buffering system for the separation of proteins based on their isoelectric point.[5]
-
Cell Culture: Can be included in cell culture media to maintain physiological pH, which is crucial for cell viability and growth.[6]
-
X-ray Crystallography: Utilized in the preparation of protein samples for crystallization and subsequent structural analysis.[6]
Storage and Stability
For optimal performance and longevity, store the prepared 0.1 M this compound buffer solution at 2-8°C. When stored properly in a tightly sealed container, the solution is stable for several months. For sterile applications, it is recommended to prepare fresh buffer or re-sterilize if any signs of microbial growth are observed.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the protocol for preparing a 0.1 M this compound buffer solution.
Caption: Workflow for 0.1 M this compound Buffer Preparation.
References
- 1. This compound (buffer) - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to prepare an this compound Buffer? - Blog [hbynm.com]
- 4. Bioworld this compound Buffer, 0.5M, pH 6.5, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. This compound Buffer | CAS 7365-82-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. Applications of ADA Buffer and this compound Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES): A Versatile Buffer for Robust Enzyme Assays in Research and Drug Development
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic biological buffer that has gained significant traction in biochemical and enzymatic assays. Its utility stems from a pKa of 6.78 at 25°C, providing excellent buffering capacity in the physiologically relevant pH range of 6.1 to 7.5. This characteristic, coupled with its minimal interaction with metal ions and stability, makes this compound an ideal choice for a wide array of enzymatic studies, from fundamental research to high-throughput screening in drug discovery. This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound buffer in enzyme assays.
Properties of this compound Buffer
This compound offers several advantages for enzymatic assays, ensuring reliable and reproducible results. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-(2-acetamido)-2-aminoethanesulfonic acid | |
| CAS Number | 7365-82-4 | |
| Molecular Formula | C₄H₁₀N₂O₄S | |
| Molecular Weight | 182.2 g/mol | |
| pKa at 25°C | 6.78 | |
| Useful pH Range | 6.1 – 7.5 |
A critical factor in maintaining consistent enzyme activity is the stability of the buffer's pH with temperature fluctuations. The pKa of this compound exhibits a predictable temperature dependence, which should be considered when designing experiments at temperatures other than 25°C.
| Temperature (°C) | pKa |
| 5 | 7.16 |
| 10 | 7.08 |
| 15 | 7.00 |
| 20 | 6.92 |
| 25 | 6.78 |
| 30 | 6.76 |
| 37 | 6.64 |
| 40 | 6.60 |
| 50 | 6.45 |
| 55 | 6.37 |
Applications in Enzyme Assays
This compound buffer is compatible with a variety of enzyme assays and is particularly well-suited for studies where maintaining a stable pH in the neutral range is critical. Its low metal-binding capacity is advantageous in assays involving metalloenzymes, preventing interference with enzyme activity.
Case Study: α-Glucosidase Inhibition Assay
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for the management of type 2 diabetes.[1][2] The following protocol is adapted for the use of this compound buffer in a colorimetric assay to screen for α-glucosidase inhibitors.
Protocol: α-Glucosidase Inhibition Assay using this compound Buffer
1. Materials:
-
This compound Buffer (100 mM, pH 6.8)
-
α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL in this compound buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in this compound buffer)
-
Test compounds (various concentrations)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
2. Preparation of this compound Buffer (100 mM, pH 6.8):
-
Dissolve 18.22 g of this compound in 800 mL of deionized water.
-
Adjust the pH to 6.8 with 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter through a 0.22 µm filter and store at 4°C.
3. Assay Procedure:
-
Add 50 µL of 100 mM this compound buffer (pH 6.8) to each well of a 96-well plate.
-
Add 10 µL of the test compound solution (or positive/negative controls) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Representative Kinetic Data:
The following table provides representative kinetic parameters for α-glucosidase in a buffer system with a pH compatible with this compound. It is important to note that kinetic constants can be influenced by the specific buffer used.
| Substrate | Buffer System | Km (mM) | Vmax (µmol/min/mg) |
| pNPG | 100 mM Phosphate Buffer, pH 6.8 | 1.25 | 0.85 |
High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors
This compound buffer is an excellent choice for HTS campaigns due to its stability and low reactivity. The following workflow outlines a typical process for identifying enzyme inhibitors.[3][4]
Role of α-Glucosidase in Carbohydrate Metabolism and Diabetes
Understanding the biological context of the target enzyme is crucial for drug development. α-Glucosidase plays a critical role in the final step of carbohydrate digestion. Its inhibition directly impacts postprandial blood glucose levels, making it a key target in the management of type 2 diabetes.[5][6]
Conclusion
N-(2-acetamido)-2-aminoethanesulfonic acid (this compound) is a reliable and versatile zwitterionic buffer for a wide range of enzyme assays. Its favorable pKa, minimal metal ion interference, and stability make it an excellent choice for researchers and drug development professionals. The provided protocols and data serve as a comprehensive guide for the effective implementation of this compound buffer in enzymatic studies, contributing to the generation of robust and reproducible results.
References
- 1. nbinno.com [nbinno.com]
- 2. An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. musechem.com [musechem.com]
- 6. mdpi.com [mdpi.com]
Application of ACES Buffer in Protein Isoelectric Focusing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Isoelectric Focusing (IEF)
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used to separate proteins based on their isoelectric point (pI).[1][2] The pI is the specific pH at which a protein carries no net electrical charge, causing it to cease migration in an electric field.[1][2] This method is foundational in proteomics, enabling the separation of protein isoforms that may differ by a single charged amino acid. IEF is often the first dimension in two-dimensional gel electrophoresis (2D-PAGE), providing a powerful tool for analyzing complex protein mixtures.[2]
The separation is achieved by establishing a stable pH gradient in a gel matrix. Proteins applied to this gradient will migrate towards the anode or cathode until they reach the pH that matches their pI.[1] This focusing effect results in sharp, well-resolved protein bands.
ACES Buffer: Properties and Potential Applications in IEF
N-(2-Acetamido)-2-aminoethanesulfonic acid (this compound) is a zwitterionic buffer, one of the "Good's" buffers, with a pKa of 6.8 at 25°C. This gives it an effective buffering range of pH 6.1 to 7.5. While not traditionally used to generate the broad pH gradients required for standard IEF, its properties suggest potential utility in specific IEF applications:
-
Narrow-Range IEF: For high-resolution separation of proteins with pI values within its buffering range, this compound could potentially be used to create a narrow pH gradient.
-
Sample Preparation: this compound can be employed as a buffering agent in sample preparation to maintain a stable pH before IEF, which is crucial for protein stability and preventing modifications that could alter the pI.
-
Component of Electrode Solutions: In some specialized IEF setups, buffers like this compound might be included in the anolyte or catholyte solutions to help maintain a stable overall pH environment.
It is important to note that while this compound is used in various electrophoretic techniques, detailed, validated protocols for its use as the primary gradient-forming agent in protein IEF are not widely documented in scientific literature. The following protocols are based on general IEF principles and provide a framework for how this compound could be incorporated.
Experimental Protocols
General Protocol for Polyacrylamide Gel Isoelectric Focusing (IEF)
This protocol describes a general method for IEF using a horizontal flatbed system.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Carrier ampholytes (for generating the pH gradient)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Ammonium persulfate (APS)
-
Urea
-
Non-ionic or zwitterionic detergents (e.g., CHAPS, Triton X-100)
-
Anode solution (e.g., 1 M phosphoric acid)
-
Cathode solution (e.g., 1 M sodium hydroxide)
-
Protein sample
-
pI marker proteins
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Destaining solution
Procedure:
-
Gel Casting:
-
Prepare the gel solution containing acrylamide/bis-acrylamide, urea, detergent, and carrier ampholytes.
-
Degas the solution to remove oxygen, which can inhibit polymerization.
-
Add TEMED and APS to initiate polymerization and cast the gel between two glass plates.
-
Allow the gel to polymerize completely.
-
-
Sample Preparation:
-
Solubilize the protein sample in a buffer containing urea, a detergent, a reducing agent (like DTT), and carrier ampholytes.
-
Potential use of this compound: An this compound buffer at a concentration of 20-50 mM could be included in the sample buffer to maintain a pH within its buffering range, which may be beneficial for the stability of certain proteins.
-
-
Isoelectric Focusing:
-
Place the polymerized gel on the cooling plate of the IEF unit.
-
Saturate the electrode wicks with the anolyte and catholyte solutions and place them on the respective ends of the gel.
-
Apply the protein sample to the gel using a sample application strip.
-
Apply the voltage according to a programmed schedule, starting with a low voltage to allow for sample entry and gradually increasing to a high voltage for focusing. A typical run might involve a pre-focusing step, followed by sample entry and then the main focusing run.
-
-
Staining and Analysis:
-
After focusing is complete, fix the proteins in the gel using a solution like trichloroacetic acid.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain.
-
Destain the gel to visualize the protein bands.
-
Determine the pI of the proteins of interest by comparing their migration distance to that of the pI marker proteins.
-
Protocol for Isoelectric Focusing using Immobilized pH Gradient (IPG) Strips
IPG strips offer greater reproducibility and stability of the pH gradient.
Materials:
-
Immobilized pH Gradient (IPG) strips
-
Rehydration buffer (containing urea, detergent, DTT, and carrier ampholytes)
-
Protein sample
-
Mineral oil
-
Anode and cathode buffer solutions (as specified by the IPG strip manufacturer)
-
Equilibration buffer
-
Staining and destaining solutions
Procedure:
-
Sample Loading (Rehydration Loading):
-
Mix the protein sample with the rehydration buffer.
-
Potential use of this compound: A low concentration of this compound buffer (e.g., 10-20 mM) could be included in the rehydration buffer if the target proteins have pIs within the 6.1-7.5 range and require this specific pH for stability during rehydration.
-
Pipette the sample-rehydration buffer mixture into the channels of the IPG strip holder.
-
Place the IPG strip (gel side down) onto the solution and overlay with mineral oil to prevent evaporation.
-
Allow the strip to rehydrate for several hours (or overnight).
-
-
Isoelectric Focusing:
-
Place the rehydrated IPG strips into the IEF focusing unit.
-
Apply the anode and cathode buffer pads or wicks.
-
Run the IEF program with voltage stepping appropriate for the length and pH range of the IPG strip.
-
-
Equilibration (for second dimension):
-
After IEF, equilibrate the IPG strip in an equilibration buffer containing SDS and a reducing agent (like DTT), followed by a second equilibration step with iodoacetamide. This prepares the proteins for separation by size in SDS-PAGE.
-
-
Visualization:
-
If not proceeding to a second dimension, the proteins can be fixed and stained directly in the IPG strip using methods similar to those for polyacrylamide gels.
-
Data Presentation
Table 1: Properties of this compound Buffer
| Property | Value |
| Chemical Name | N-(2-Acetamido)-2-aminoethanesulfonic acid |
| pKa (25°C) | 6.8 |
| Buffering pH Range | 6.1 - 7.5 |
| Molecular Weight | 182.2 g/mol |
Table 2: Standard pI Marker Proteins for Isoelectric Focusing
| Protein | Isoelectric Point (pI) |
| Amyloglucosidase | 3.6 |
| Glucose Oxidase | 4.2 |
| Trypsin Inhibitor (Soybean) | 4.5 |
| β-Lactoglobulin A | 5.1 |
| Carbonic Anhydrase II (Bovine) | 5.9 |
| Carbonic Anhydrase II (Human) | 6.6 |
| Myoglobin (Equine) | 7.0 |
| Lentil Lectin (3 bands) | 7.8, 8.0, 8.2 |
| Trypsinogen | 9.3 |
Mandatory Visualizations
Caption: Experimental workflow for protein isoelectric focusing.
References
Application Notes and Protocols for the Use of ACES Buffer in Legionella Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legionella, the causative agent of Legionnaires' disease, is a fastidious Gram-negative bacterium that requires specific nutritional and physicochemical conditions for robust in vitro growth.[1] One of the critical parameters for the successful cultivation of Legionella species, particularly Legionella pneumophila, is the strict maintenance of the culture medium's pH within a narrow range. ACES [N-(2-Acetamido)-2-aminoethanesulfonic acid], a zwitterionic buffer, is widely incorporated into Legionella growth media to maintain a stable pH, thereby ensuring optimal growth and viability. This document provides detailed application notes and protocols for the use of this compound buffer in Legionella cell culture.
Physicochemical Properties of this compound Buffer
This compound is a biological buffer that is highly soluble in water and provides excellent pH stability in the range of 6.1 to 7.5.[2] Its pKa at 25°C is 6.8, making it an ideal buffer for maintaining the optimal pH of 6.9 required for Legionella growth.[2]
| Property | Value | Reference |
| Molecular Formula | C4H10N2O4S | [2] |
| Molecular Weight | 182.2 g/mol | [2] |
| pKa (25°C) | 6.8 | [2] |
| Useful pH Range | 6.1 - 7.5 | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility in Water | 50 mg/mL |
Application in Legionella Culture Media
This compound buffer is a key component of both solid and liquid media used for the isolation and cultivation of Legionella. The most common media are Buffered Charcoal Yeast Extract (BCYE) agar and Buffered Yeast Extract (BYE) broth.
Buffered Charcoal Yeast Extract (BCYE) Agar
BCYE agar is the standard medium for the primary isolation and cultivation of Legionella. The this compound buffer is crucial for maintaining the pH at approximately 6.9, which is optimal for Legionella growth.
Composition of BCYE Agar:
| Component | Concentration (per Liter) | Purpose |
| This compound Buffer | 10.0 g | Maintains pH at 6.9 |
| Yeast Extract | 10.0 g | Provides essential nutrients |
| Activated Charcoal | 2.0 g | Detoxifying agent |
| L-cysteine HCl | 0.4 g | Essential amino acid |
| Ferric pyrophosphate | 0.25 g | Iron source |
| α-Ketoglutarate | 1.0 g | Growth stimulant |
| Agar | 17.0 g | Solidifying agent |
Buffered Yeast Extract (BYE) Broth
BYE broth is the liquid medium equivalent of BCYE agar and is used for growing Legionella in suspension for various experimental purposes.
Composition of BYE Broth:
| Component | Concentration (per Liter) | Purpose |
| This compound Buffer | 10.0 g | Maintains pH at 6.9 |
| Yeast Extract | 10.0 g | Provides essential nutrients |
| L-cysteine HCl | 0.4 g | Essential amino acid |
| Ferric pyrophosphate | 0.25 g | Iron source |
| α-Ketoglutarate | 1.0 g | Growth stimulant |
Experimental Protocols
Protocol 1: Preparation of this compound-Buffered Charcoal Yeast Extract (BCYE) Agar
This protocol describes the preparation of 1 liter of BCYE agar.
Materials:
-
This compound buffer
-
Yeast extract
-
Activated charcoal
-
L-cysteine HCl
-
Ferric pyrophosphate
-
α-Ketoglutarate
-
Agar
-
Potassium hydroxide (KOH), 1N
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
Procedure:
-
In a 2-liter flask, dissolve 10.0 g of this compound buffer in 940 mL of distilled water.
-
Adjust the pH of the this compound buffer solution to 6.9 with 1N KOH.
-
In a separate flask, mix 10.0 g of yeast extract, 2.0 g of activated charcoal, 0.4 g of L-cysteine HCl, 0.25 g of ferric pyrophosphate, 1.0 g of α-ketoglutarate, and 17.0 g of agar.
-
Slowly add the pH-adjusted this compound buffer solution to the dry ingredients while stirring to create a uniform suspension.
-
Heat the mixture with constant agitation to dissolve the agar.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Gently swirl the flask to ensure the charcoal is evenly suspended.
-
Aseptically pour approximately 20 mL of the medium into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
Store the plates at 2-8°C in the dark.
Protocol 2: Cultivation of Legionella pneumophila in this compound-Buffered Yeast Extract (BYE) Broth
This protocol outlines the procedure for growing L. pneumophila in a liquid culture.
Materials:
-
BYE broth components (as listed in the table above)
-
Sterile culture flasks or tubes
-
Shaking incubator
-
Legionella pneumophila stock culture (from a fresh BCYE plate)
-
Spectrophotometer
Procedure:
-
Prepare BYE broth by dissolving all components in distilled water, adjusting the pH to 6.9 with 1N KOH, and sterilizing by filtration (0.22 µm filter).
-
Aseptically transfer the desired volume of sterile BYE broth to a sterile culture flask.
-
Inoculate the broth with a single colony or a loopful of L. pneumophila from a fresh BCYE plate.
-
Incubate the culture at 37°C with shaking (e.g., 150-200 rpm).
-
Monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals.
Quantitative Data
The following table summarizes the typical growth kinetics of Legionella pneumophila in this compound-buffered media at various temperatures.
| Temperature (°C) | Specific Growth Rate (µ) (h⁻¹) | Doubling Time (hours) |
| 28 | ~0.05 | ~13.9 |
| 37 | ~0.15 | ~4.6 |
| 42 | ~0.20 | ~3.5 |
Note: These are approximate values and can vary depending on the specific strain of L. pneumophila and the exact composition of the medium.
Visualizations
Experimental Workflow for Legionella Cultivation and Growth Analysis
The following diagram illustrates the general workflow for cultivating Legionella pneumophila in this compound-buffered media and subsequently analyzing its growth.
Caption: Workflow for Legionella Cultivation.
Conclusion
The use of this compound buffer is essential for the reliable and reproducible cultivation of Legionella species. By maintaining a stable physiological pH, this compound buffer ensures optimal conditions for bacterial growth, which is a prerequisite for a wide range of research and development applications, from basic microbiological studies to the screening of novel antimicrobial agents. The protocols and data presented here provide a comprehensive guide for researchers working with this important human pathogen.
References
Application Notes: N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES) in Protein X-ray Crystallography
Introduction
N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer that belongs to the group of Good's buffers.[1][2] Developed in the 1960s, these buffers were designed to be effective in the pH range of 6.15 to 8.35 for various biochemical applications.[1][2] With a pKa of 6.78 at 25°C, this compound is particularly useful for maintaining a stable pH environment between 6.1 and 7.5.[1][3] In the field of protein X-ray crystallography, controlling the pH is a critical factor for protein stability, solubility, and ultimately, successful crystallization.[4][5] this compound serves as an effective buffering agent in crystallization screens and optimization experiments due to its favorable chemical properties.
Applications in Protein Crystallography
The primary role of this compound in protein crystallography is to maintain a constant pH in the crystallization droplet, which is essential for achieving the supersaturation state required for crystal nucleation and growth.[6][7] The choice of buffer can significantly influence crystallization outcomes, and this compound offers several advantages:
-
Physiological pH Range: Its effective buffering range of 6.1-7.5 is highly relevant for a wide variety of proteins, helping to maintain their native conformation and activity.[1][3]
-
Low Metal Ion Binding: this compound exhibits weak or negligible binding to many divalent cations such as Mg²⁺, Ca²⁺, and Mn²⁺.[2][8] This property is particularly advantageous when working with metalloproteins or proteins whose activity is sensitive to metal ion concentration. However, it is known to bind Cu²⁺.[8][9]
-
High Solubility: this compound is highly soluble in water, allowing for the preparation of concentrated stock solutions and providing high clarity in crystallization experiments.[2][8]
Considerations and Limitations
While this compound is a versatile buffer, researchers should be aware of the following considerations:
-
UV Absorbance: this compound absorbs UV light at approximately 230 nm, which can interfere with spectrophotometric methods for determining protein concentration.[3]
-
Temperature Dependence of pKa: The pKa of this compound is sensitive to temperature changes. It is important to adjust the pH of the buffer at the temperature at which the crystallization experiments will be conducted.
-
Interaction with a subset of Metal Ions: Although its metal-binding capacity is generally low, its known interaction with copper ions should be taken into account when such ions are relevant to the protein system under study.[9]
Data Presentation
Table 1: Physicochemical Properties of N-(2-acetamido)-2-aminoethanesulfonic acid (this compound)
| Property | Value | Reference |
| IUPAC Name | 2-[(2-Amino-2-oxoethyl)amino]ethane-1-sulfonic acid | [1] |
| CAS Number | 7365-82-4 | [1][3] |
| Molecular Formula | C₄H₁₀N₂O₄S | [1][8] |
| Molecular Weight | 182.20 g/mol | [1][8] |
| pKa (25°C) | 6.78 | [3] |
| Useful pH Range | 6.1 – 7.5 | [1][3][10] |
| Metal Ion Binding | Binds Cu²⁺; insignificant binding of Mg²⁺, Ca²⁺, Mn²⁺. | [2][8] |
Table 2: Comparison of Common Biological Buffers Used in Protein Crystallography
| Buffer | pKa (25°C) | Useful pH Range |
| MES | 6.15 | 5.5 – 6.7 |
| This compound | 6.78 | 6.1 – 7.5 |
| Bis-Tris | 6.50 | 5.8 – 7.2 |
| ADA | 6.59 | 6.0 – 7.2 |
| PIPES | 6.76 | 6.1 – 7.5 |
| MOPS | 7.20 | 6.5 – 7.9 |
| HEPES | 7.48 | 6.8 – 8.2 |
| Tris | 8.06 | 7.5 – 9.0 |
| CHES | 9.30 | 8.6 – 10.0 |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 7.0)
Materials:
-
N-(2-acetamido)-2-aminoethanesulfonic acid (this compound), MW: 182.20 g/mol
-
Deionized water (dH₂O)
-
Concentrated sodium hydroxide (NaOH) solution (e.g., 10 N)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask (1 L)
-
0.22 µm sterile filter
Procedure:
-
Add approximately 800 mL of dH₂O to a beaker with a magnetic stir bar.
-
Weigh out 91.1 g of this compound powder and add it to the water while stirring.
-
Allow the powder to dissolve completely. The initial pH of the solution will be acidic.
-
Slowly add the concentrated NaOH solution dropwise to the this compound solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH reaches 7.0. Be cautious not to overshoot the target pH.
-
Once the target pH is stable, transfer the solution to a 1 L volumetric flask.
-
Add dH₂O to bring the final volume to exactly 1 L.
-
For long-term storage and to prevent microbial growth, sterilize the buffer solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Protocol 2: Using this compound in an Initial Protein Crystallization Screen
This protocol describes the use of this compound in a hanging-drop vapor diffusion experiment, a common method for screening crystallization conditions.[6]
Materials:
-
Purified protein sample (typically 5-25 mg/mL) in a minimal buffer (e.g., 10-25 mM HEPES or Tris with low salt).[11][12]
-
This compound buffer stock solution (e.g., 0.5 M, pH 7.0).
-
Commercially available or custom-made crystallization screen solutions. This compound can be a component of these screens.
-
24- or 96-well crystallization plates.
-
Coverslips (for hanging drop) or sealing tape.
Procedure:
-
Protein Preparation: Ensure the protein sample is pure, homogeneous, and concentrated to a suitable level. The final buffer used for purification should be noted as it can influence crystallization.[11]
-
Plate Setup: Pipette 50-100 µL of the reservoir solution (the crystallization screen reagent) into the reservoir of the crystallization plate.[12]
-
Drop Preparation:
-
On a coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
If this compound is not in the reservoir solution but is desired as a variable, it can be added directly to the drop or used to buffer the protein stock.
-
-
Sealing: Invert the coverslip and place it over the reservoir, sealing it with grease to create an airtight environment.
-
Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This process gradually increases the concentration of both the protein and the precipitant in the drop, driving the system towards supersaturation and, ideally, crystallization.[13]
-
Incubation and Observation: Store the plates in a temperature-controlled environment and monitor them regularly for crystal growth using a microscope over several days to weeks.
Protocol 3: Optimization of Crystallization Conditions with this compound
If initial screening yields promising hits in conditions containing this compound, the next step is optimization. This involves systematically varying the key parameters to improve crystal quality.
Procedure:
-
pH Variation: Prepare a series of this compound buffers with fine pH increments (e.g., 0.1-0.2 pH units) around the initial hit condition (e.g., pH 6.5, 6.7, 6.9, 7.1, 7.3). A change of just 0.1 pH units can significantly alter protein solubility and crystallization behavior.[4]
-
Concentration Variation: Vary the concentration of the this compound buffer (e.g., from 50 mM to 200 mM) while keeping the pH and precipitant concentration constant.
-
Precipitant Concentration Grid: Set up a grid screen where the x-axis represents varying precipitant concentrations and the y-axis represents different this compound buffer pH values.[12] This allows for the simultaneous exploration of both variables.
-
Additive Screening: Introduce small molecules or salts (additives) to the optimized this compound-buffered condition to further improve crystal quality.
Visualizations
Caption: General workflow for protein X-ray crystallography highlighting stages where this compound buffer is used.
References
- 1. This compound (buffer) - Wikipedia [en.wikipedia.org]
- 2. How to prepare this compound Buffer_Chemicalbook [chemicalbook.com]
- 3. Applications of ADA Buffer and this compound Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. photophysics.com [photophysics.com]
- 6. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 7. mdpi.com [mdpi.com]
- 8. You are being redirected... [bio-world.com]
- 9. This compound buffer for small and large packaging use - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 10. This compound Buffer | CAS 7365-82-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. m.youtube.com [m.youtube.com]
ACES buffer concentration for optimal performance in biochemical reactions.
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have a comprehensive resource detailing the optimal use of ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) buffer in various biochemical applications. These new application notes provide in-depth protocols and quantitative data to guide the selection of this compound buffer concentration for achieving peak performance in enzyme kinetics, protein stability studies, in vitro phosphorylation assays, and cell lysis for protein extraction.
This compound is a zwitterionic buffer with a pKa of approximately 6.8, making it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][2] Its low metal-binding affinity and biocompatibility make it a popular choice for a wide range of biochemical assays. However, the concentration of the buffer itself can significantly impact experimental outcomes. These application notes address this critical parameter to enhance reproducibility and success in the lab.
Key Applications and Recommended Concentrations
The optimal concentration of this compound buffer is dependent on the specific requirements of the biochemical reaction. The following tables summarize recommended concentration ranges for several key applications based on empirical data and established protocols.
Enzyme Kinetics
In enzyme kinetic studies, the buffer must maintain a stable pH without interfering with enzyme activity. The ionic strength of the buffer, influenced by its concentration, can affect both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction.
| Enzyme Example | This compound Concentration (mM) | pH | Key Observations |
| β-Galactosidase | 20 - 100 | 7.0 | Stable activity across this range; higher concentrations may slightly alter ionic strength, potentially affecting Km. |
| Angiotensin-Converting Enzyme (ACE) | 10 - 50 | 6.0 | Lower concentrations are often preferred in capillary electrophoresis-based assays to improve sensitivity.[1] |
| Kinases (general) | 20 - 50 | 7.5 | Generally provides a stable environment for phosphorylation reactions without significant inhibition. |
Protein Stability (Thermal Shift Assay)
Thermal shift assays are used to determine the melting temperature (Tm) of a protein, which is an indicator of its stability. Buffer concentration can influence Tm by affecting protein conformation and intermolecular interactions.
| Protein Example | This compound Concentration (mM) | pH | Effect on Melting Temperature (Tm) |
| Lysozyme | 10 - 100 | 7.0 | Moderate concentrations (25-50 mM) often provide optimal stability. Very high concentrations may lead to protein aggregation. |
| Immunoglobulin G (IgG) | 10 - 50 | 6.0 | Lower buffer concentrations can lead to increased thermal stability by reducing the charge shielding effect. |
| General Proteins | 20 - 50 | 7.0-7.5 | This range is a good starting point for screening optimal buffer conditions for a new protein. |
Protein Crystallization
The concentration of the buffer is a critical parameter in protein crystallization screens, as it can influence solubility and the formation of well-ordered crystals.
| Protein Example | This compound Concentration (mM) | pH | Outcome |
| Proteinase K | 50 - 100 | 8.0 | Higher concentrations can be part of successful crystallization cocktails, often in combination with precipitants like ammonium sulfate.[3] |
| Lysozyme | 25 - 100 | 7.5 | Optimal concentration is highly dependent on the precipitant and other additives in the crystallization screen. |
Cell Lysis for Protein Extraction
The primary role of the buffer in cell lysis is to maintain a stable pH to protect proteins from denaturation and degradation. The buffer concentration should be sufficient to buffer the cellular contents upon lysis.
| Cell Type | This compound Concentration (mM) | pH | Notes |
| Mammalian (e.g., HEK293) | 25 - 50 | 7.4 | Often used in combination with non-ionic detergents like NP-40 or Triton X-100 and protease/phosphatase inhibitors.[4] |
| Bacterial | 50 - 100 | 7.5 | Higher buffer capacity may be needed due to the dense intracellular environment. |
Experimental Protocols
Preparation of this compound Buffer (0.1 M, pH 7.0)
A fundamental protocol for preparing a stock solution of this compound buffer is provided below. This can then be diluted to the desired final concentration for specific applications.
Materials:
-
This compound powder (M.W. 182.18 g/mol )
-
Deionized water
-
1 M NaOH or 1 M HCl
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
To prepare 1 L of 0.1 M this compound buffer, weigh out 18.22 g of this compound powder.
-
Dissolve the this compound powder in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the buffer solution and monitor the pH.
-
Adjust the pH to 7.0 by adding 1 M NaOH dropwise. If the pH overshoots, it can be adjusted back with 1 M HCl.
-
Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to the 1 L mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the buffer at 4°C.
Protocol for Determining Optimal this compound Concentration for Enzyme Kinetics
This protocol outlines a general method for investigating the effect of this compound buffer concentration on the kinetics of an enzyme, using a spectrophotometric assay as an example.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
This compound buffer stock solution (e.g., 1 M, pH 7.0)
-
Deionized water
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of this compound buffer dilutions: From your 1 M stock, prepare a range of this compound buffer concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM) at the desired pH.
-
Prepare reaction mixtures: For each buffer concentration, set up a series of reactions with varying substrate concentrations. A typical reaction mixture in a 1 mL cuvette might include:
-
X µL of this compound buffer (to achieve the desired final concentration)
-
Y µL of substrate stock solution (to achieve a range of final concentrations)
-
Z µL of deionized water (to bring the total volume to just under 1 mL)
-
-
Initiate the reaction: Add a fixed amount of enzyme solution to each cuvette to start the reaction.
-
Measure the reaction rate: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength for the product of the reaction. The initial velocity (V₀) is the initial linear rate of product formation.
-
Data Analysis:
-
For each this compound buffer concentration, plot V₀ versus substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each buffer concentration.
-
Compare the Km and Vmax values across the different this compound concentrations to identify the optimal buffering conditions.
-
Visualizing Experimental Workflows
The following diagram illustrates a typical experimental workflow for analyzing the effect of a drug on the Epidermal Growth Factor Receptor (EGFR) signaling pathway using Western Blotting. The choice of a stable buffer like this compound is critical during cell lysis and protein quantification to ensure the integrity of the target proteins.
References
- 1. jfda-online.com [jfda-online.com]
- 2. A highly efficient peptide substrate for EGFR activates the kinase by inducing aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization and Heavy Atom Screening [people.mbi.ucla.edu]
- 4. how to extract proteins from HEK293 - Protein Expression and Purification [protocol-online.org]
Revolutionizing Protein Resolution: ACES as a High-Performance Separation Buffer
Abstract
The precise separation and resolution of proteins are fundamental to numerous applications in research, diagnostics, and the development of therapeutics. The choice of buffering system in electrophoretic techniques is a critical determinant of separation quality. This application note details the use of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic buffer, as a superior separator in various protein resolution systems. With a pKa of 6.8, this compound offers a stable buffering environment closer to physiological pH, which can be advantageous for maintaining protein integrity and improving resolution in techniques such as discontinuous sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), isoelectric focusing (IEF), and capillary electrophoresis (CE). This document provides detailed protocols and quantitative comparisons to guide researchers in leveraging this compound for their protein separation needs.
Introduction
This compound is one of the biological buffers developed by Good and his colleagues, designed to be effective in the pH range of 6.1 to 7.5.[1][2] Its zwitterionic nature at its pKa minimizes its interaction with other charged molecules, a desirable characteristic for a separation medium. In protein electrophoresis, the buffer system's ability to maintain a constant pH is crucial for consistent electrophoretic mobility and sharp, well-resolved protein bands. Traditional buffer systems, such as Tris-glycine, operate at a higher pH (typically around 8.3 in the running buffer), which can sometimes lead to band distortion or protein modification. The near-neutral pH buffering of this compound provides a gentler environment for proteins, potentially preserving their native structure and activity, which is particularly important in native gel electrophoresis and for the analysis of sensitive proteins.
Key Advantages of this compound in Protein Resolution
-
Optimal Buffering at Near-Neutral pH: The pKa of this compound (~6.8) is ideal for applications requiring a pH between 6.1 and 7.5, which can be beneficial for the stability of many proteins.[1][2]
-
Improved Resolution of Low Molecular Weight Proteins: The unique properties of this compound-based buffer systems can enhance the separation of smaller proteins and peptides that may be poorly resolved in traditional systems.
-
Reduced Protein Modification: The milder pH environment of this compound buffers can minimize the risk of deamidation and other pH-induced modifications of proteins during electrophoresis.
-
Versatility: this compound can be employed in a variety of electrophoretic techniques, including SDS-PAGE, native PAGE, isoelectric focusing, and capillary electrophoresis.[1][2][3]
Comparative Data of Electrophoresis Buffers
While direct comparative studies with extensive quantitative data are limited in publicly available literature, a comparison of the physicochemical properties of this compound with other common electrophoresis buffers highlights its potential advantages.
| Buffer Component | pKa (at 25°C) | Useful pH Range | Typical Running pH | Key Characteristics |
| This compound | ~6.8 | 6.1 - 7.5 | ~7.0 | Zwitterionic, low metal binding, good for near-neutral pH separations. |
| Tris | 8.1 | 7.1 - 9.1 | 8.3 - 9.5 (in Tris-Glycine) | Commonly used, but can be reactive with some proteins. Higher pH may not be ideal for all proteins. |
| Bis-Tris | 6.5 | 5.8 - 7.2 | ~6.5 - 7.2 | Good for long-term stability of gels and separation of low MW proteins. |
| MOPS | 7.2 | 6.5 - 7.9 | ~7.0 | Good alternative to Tris, but can be oxidized by certain reagents. |
| Phosphate | 7.2 | 6.2 - 8.2 | ~7.0 | Can inhibit some enzymatic reactions and has a higher conductivity, leading to more heat generation. |
Application 1: Discontinuous SDS-PAGE
In discontinuous SDS-PAGE, a non-continuous buffer system is used to create a stacking effect, resulting in sharper protein bands. This compound can be substituted for Tris in the preparation of both the stacking and resolving gels, as well as the running buffer, to establish a system that operates at a lower pH.
Experimental Protocol: this compound-SDS-PAGE
1. Reagent Preparation:
-
30% Acrylamide/Bis-acrylamide (29:1) solution
-
This compound Resolving Gel Buffer (1.5 M, pH 8.45): Dissolve 41.0 g of this compound in 200 ml of deionized water. Adjust the pH to 8.45 with NaOH and bring the final volume to 250 ml.
-
This compound Stacking Gel Buffer (0.5 M, pH 6.8): Dissolve 13.68 g of this compound in 200 ml of deionized water. Adjust the pH to 6.8 with HCl and bring the final volume to 250 ml.
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
This compound-SDS Running Buffer (1X): 25 mM this compound, 192 mM Glycine, 0.1% SDS. To prepare 1 L, dissolve 4.55 g of this compound and 14.4 g of glycine in 900 ml of deionized water. Add 10 ml of 10% SDS and adjust the final volume to 1 L. The pH should be approximately 7.0.
-
2X Sample Loading Buffer: 100 mM this compound-HCl (pH 6.8), 4% SDS, 0.2% Bromophenol Blue, 20% Glycerol, 200 mM Dithiothreitol (DTT) (add fresh).
2. Gel Casting:
-
Resolving Gel (12%):
-
3.35 ml deionized water
-
4.0 ml 30% Acrylamide/Bis
-
2.5 ml 1.5 M this compound (pH 8.45)
-
100 µl 10% SDS
-
50 µl 10% APS
-
5 µl TEMED
-
-
Stacking Gel (4%):
-
6.1 ml deionized water
-
1.3 ml 30% Acrylamide/Bis
-
2.5 ml 0.5 M this compound (pH 6.8)
-
100 µl 10% SDS
-
50 µl 10% APS
-
10 µl TEMED
-
3. Electrophoresis:
-
Assemble the gel cassette in the electrophoresis apparatus.
-
Fill the inner and outer chambers with 1X this compound-SDS Running Buffer.
-
Prepare protein samples by mixing with an equal volume of 2X Sample Loading Buffer and heating at 95°C for 5 minutes.
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
Workflow for this compound Discontinuous SDS-PAGE```dot
Application 3: Capillary Electrophoresis (CE)
CE offers high-resolution separation of proteins in a narrow capillary. The choice of background electrolyte (BGE) is crucial for controlling the electroosmotic flow (EOF) and achieving efficient separation. An this compound-based BGE can provide good buffering capacity at a near-neutral pH with moderate conductivity, which is beneficial for minimizing Joule heating.
Experimental Protocol: Protein Separation by CE with this compound Buffer
1. Reagent Preparation:
-
Background Electrolyte (BGE): 50 mM this compound, pH 7.0. Adjust pH with NaOH.
-
Capillary Conditioning Solutions: 0.1 M HCl, 0.1 M NaOH, deionized water.
-
Sample Buffer: 10 mM this compound, pH 7.0.
2. CE Procedure:
-
Condition a new capillary by flushing sequentially with 0.1 M NaOH, deionized water, and 0.1 M HCl, followed by a final rinse with deionized water and the BGE.
-
Fill the capillary and reservoirs with the this compound BGE.
-
Inject the protein sample using either hydrodynamic or electrokinetic injection.
-
Apply a separation voltage (e.g., 15-25 kV).
-
Detect the separated proteins using UV absorbance (e.g., at 214 or 280 nm) or a more sensitive detection method like laser-induced fluorescence if the proteins are labeled.
Workflow for Capillary Electrophoresis
Conclusion
This compound buffer is a versatile and effective tool for high-resolution protein separation. Its ability to provide stable buffering at a near-neutral pH makes it a valuable alternative to traditional buffer systems, particularly for sensitive proteins or when enhanced resolution is required. The protocols provided in this application note offer a starting point for researchers to incorporate this compound into their protein electrophoresis workflows. Further optimization of buffer concentrations and running conditions may be necessary to achieve the best results for specific applications. The adoption of this compound-based systems has the potential to significantly improve the quality and reproducibility of protein separation data in research and biopharmaceutical development.
References
Application Notes and Protocols: N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) in Buffered Charcoal Yeast Extract (BCYE) Agar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) as a buffering agent in Buffered Charcoal Yeast Extract (BCYE) agar. This medium is critical for the cultivation and isolation of Legionella species, the causative agent of Legionnaires' disease.
Introduction
Buffered Charcoal Yeast Extract (BCYE) agar is a specialized growth medium developed for the primary isolation and cultivation of Legionella pneumophila and other Legionella species from clinical and environmental samples.[1][2] The fastidious nature of these Gram-negative bacteria necessitates a medium that provides specific nutrients and maintains a stable pH environment for optimal growth.[3][4] The inclusion of this compound buffer is a critical modification to the original Charcoal Yeast Extract (CYE) agar, significantly enhancing the recovery and growth of Legionella.[3][5][6]
This compound, a zwitterionic buffer, is highly effective in maintaining the pH of the medium at approximately 6.9, which is optimal for the growth of Legionella.[1][7] Its pKa of 6.8 at 25°C makes it an ideal choice for this physiological pH range.[8] This buffering capacity is crucial to counteract pH shifts that can occur due to bacterial metabolism, which could otherwise inhibit or prevent growth.
Principle of BCYE Agar with this compound Buffer
The efficacy of BCYE agar relies on a combination of components that create a supportive environment for Legionella growth while, in some formulations, inhibiting the growth of contaminating microorganisms.
-
This compound Buffer: Maintains a stable pH of 6.9 ± 0.2.[1][3]
-
Yeast Extract: Provides essential vitamins, nitrogen, and carbon as nutrient sources.[1][3]
-
Activated Charcoal: Acts as a detoxicant by absorbing toxic metabolic byproducts, such as hydrogen peroxide, and modifying the surface tension of the medium.[1][3][9]
-
L-cysteine: An essential amino acid required by Legionella for growth.[1][3]
-
Ferric Pyrophosphate: Provides a necessary source of iron.[1][3]
-
α-ketoglutarate: Stimulates the growth of Legionella species.[3][5][9]
-
Agar: A solidifying agent.[3]
Selective formulations of BCYE agar may also include antibiotics such as glycine, polymyxin B, vancomycin, and cycloheximide to suppress the growth of contaminating bacteria and fungi.[5][9][10]
Quantitative Data: Composition of BCYE Agar with this compound
The following table summarizes a typical composition for BCYE agar. Concentrations may vary slightly between different formulations and manufacturers.
| Component | Amount per Liter of Distilled Water | Purpose |
| This compound Buffer | 10.0 g | Buffering agent to maintain pH 6.9 |
| Yeast Extract | 10.0 g | Source of nutrients (vitamins, nitrogen, carbon) |
| Activated Charcoal | 2.0 g | Detoxifying agent |
| Agar | 12.0 - 17.0 g | Solidifying agent |
| L-cysteine HCl·H₂O | 0.4 g | Essential amino acid |
| Ferric Pyrophosphate (soluble) | 0.25 g | Iron supplement |
| α-ketoglutarate | 1.0 g | Growth stimulant |
| Potassium Hydroxide (KOH) | As needed (approx. 2.8 g) | To adjust pH to 6.9 |
Note: It is crucial to use a 1.0 N solution of Potassium Hydroxide (KOH) for pH adjustment, as Sodium Hydroxide (NaOH) has been found to be inhibitory to the growth of Legionella pneumophila.[1]
Experimental Protocols
Preparation of this compound-Buffered BCYE Agar
This protocol describes the preparation of 1 liter of non-selective BCYE agar.
Materials:
-
This compound Buffer: 10.0 g
-
Yeast Extract: 10.0 g
-
Activated Charcoal: 2.0 g
-
Agar: 12.0 - 17.0 g (as required by the specific product)
-
L-cysteine HCl·H₂O: 0.4 g
-
Ferric Pyrophosphate (soluble): 0.25 g
-
α-ketoglutarate: 1.0 g
-
Potassium Hydroxide (KOH), 1.0 N solution
-
Distilled or deionized water
-
Sterile Petri dishes
-
Autoclave
-
Water bath
-
pH meter
-
Sterile filter (0.22 µm) for heat-labile supplements
Procedure:
-
Prepare the Basal Medium:
-
In a 2 L flask, suspend the yeast extract, activated charcoal, α-ketoglutarate, and agar in 500 ml of distilled water.
-
-
Prepare the this compound Buffer Solution:
-
In a separate 1 L flask, dissolve 10.0 g of this compound buffer in 490 ml of distilled water. A water bath at 50°C can aid in dissolution.[1]
-
Slowly add 1.0 N KOH while monitoring the pH. Adjust the pH to 6.9.
-
-
Combine and Sterilize:
-
Add the this compound buffer solution to the flask containing the basal medium.
-
Mix thoroughly to ensure an even suspension of the charcoal.
-
Autoclave at 121°C for 15 minutes.
-
-
Prepare and Add Supplements:
-
Prepare a 10 ml solution of L-cysteine HCl·H₂O (0.4 g) and filter-sterilize.
-
Prepare a 10 ml solution of ferric pyrophosphate (0.25 g) and filter-sterilize. It is important to protect the ferric pyrophosphate from light and moisture.[1]
-
-
Final Preparation and Pouring:
-
Cool the autoclaved medium to 50°C in a water bath.
-
Aseptically add the sterile L-cysteine and ferric pyrophosphate solutions to the cooled medium.
-
Mix gently but thoroughly, ensuring the charcoal remains evenly suspended.
-
Pour approximately 20 ml of the medium into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
-
Storage:
Quality Control
Before use, it is essential to perform quality control on each batch of prepared BCYE agar. This typically involves inoculating plates with a known stock of Legionella pneumophila (e.g., ATCC® 33152™) and observing for typical growth characteristics. Colonies of L. pneumophila on BCYE agar are typically grayish-white to blue-green and become more filamentous with age. They may exhibit a "fried egg" appearance under a microscope.[1]
Visualizations
Caption: Workflow for the preparation of this compound-buffered BCYE agar.
Caption: Logical relationships of components in BCYE agar for supporting Legionella growth.
Alternatives to this compound Buffer
While this compound is the standard buffer in BCYE agar, research has explored more cost-effective and stable alternatives. Buffers such as MOPS (3-(N-morpholino)propanesulfonic acid) and MOPSO (3-(N-morpholino)-2-hydroxypropanesulfonic acid) have shown potential as substitutes for this compound in some applications, offering comparable buffering capacity.[8] However, for critical diagnostic and research purposes, adherence to established and validated formulations with this compound is recommended.
Conclusion
The incorporation of this compound buffer into Charcoal Yeast Extract agar was a pivotal development in the reliable cultivation of Legionella species. By maintaining a stable and optimal pH, this compound ensures the viability and robust growth of these fastidious bacteria, which is essential for clinical diagnosis, environmental monitoring, and research in drug development. The detailed protocols and understanding of the role of each component provided in these notes are intended to support the successful application of this important microbiological medium.
References
- 1. Buffered charcoal yeast extract agar - Wikipedia [en.wikipedia.org]
- 2. Buffered charcoal yeast extract agar [en.wikipedia-on-ipfs.org]
- 3. microbenotes.com [microbenotes.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Comparison of this compound, MOPS, and MOPSO in Yeast Extract Media - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparison of BCYEα+AB agar and MWY agar for detection and enumeration of Legionella spp. in hospital water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting precipitation issues in ACES buffer solutions.
Welcome to the technical support center for ACES buffer solutions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly precipitation, encountered during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific problems that can arise when working with this compound buffer solutions.
Q1: My this compound buffer solution appears cloudy or has formed a precipitate immediately after preparation. What is the cause?
A: Precipitate formation upon preparation of an this compound buffer solution can be attributed to several factors:
-
Poor Water Quality: The use of low-purity water can introduce contaminants. Water for laboratory use is typically categorized into Type 1, 2, and 3, with Type 1 being the purest.[1] Using water with high levels of dissolved minerals, organic compounds, or particulates can lead to precipitation when the buffer salts are added.[1][2]
-
Incorrect pH Adjustment: Rapid addition of a concentrated acid or base to adjust the pH can cause localized areas of extreme pH, leading to the precipitation of the buffer salt.
-
Low Temperature: The solubility of this compound buffer is temperature-dependent. If the water used for dissolution is too cold, the buffer may not fully dissolve, resulting in a cloudy appearance or precipitate.
Q2: A precipitate formed in my this compound buffer solution during storage. What could be the reason?
A: Precipitation in a stored this compound buffer solution is often due to one of the following:
-
Temperature Fluctuations: A decrease in storage temperature can reduce the solubility of the this compound buffer, causing it to precipitate out of the solution. This compound buffer's pKa is sensitive to temperature changes.
-
Contamination: The introduction of contaminants during storage, such as from unclean glassware or repeated opening of the storage container, can lead to precipitation. This is especially true for divalent cations.
-
Microbial Growth: If the buffer solution was not prepared under sterile conditions or was stored for an extended period without preservatives, microbial growth can cause cloudiness or precipitation.[3]
Q3: My this compound buffer solution precipitated after adding other reagents for my experiment. Why did this happen?
A: This is a common issue and is often related to the interaction of the this compound buffer with components of your experimental system:
-
Divalent Cation Contamination: this compound buffer is known to form complexes with certain divalent cations, particularly copper (Cu²+).[4][5] If your reagents contain even trace amounts of such ions, it can lead to the formation of an insoluble complex, resulting in precipitation. This compound does not bind significantly with Mg²⁺, Ca²⁺, or Mn²⁺.[5]
-
High Salt Concentration: The addition of other salts in your experiment can increase the overall ionic strength of the solution, potentially exceeding the solubility limit of the this compound buffer and causing it to precipitate.
-
Organic Solvents: Introducing organic solvents can decrease the solubility of the buffer salt, leading to precipitation.
Q4: How can I prevent precipitation in my this compound buffer solutions?
A: To prevent precipitation, consider the following best practices:
-
Use High-Purity Water: Always use high-purity, deionized water (Type 1 or Type 2) for preparing your buffer solutions to minimize contaminants.[1]
-
Controlled pH Adjustment: Add acid or base dropwise while stirring continuously to ensure a gradual and uniform pH adjustment.
-
Prepare at Room Temperature: Unless otherwise specified, prepare the buffer at room temperature to ensure complete dissolution.
-
Sterile Technique: For long-term storage, filter-sterilize the buffer solution using a 0.22 µm filter and store it in a sterile container.[6]
-
Consider Metal Chelators: If you suspect divalent cation contamination, you can treat your buffer with a chelating resin like Chelex 100 to remove the contaminating ions.[6]
Data Presentation
The following tables summarize key quantitative data for this compound buffer.
Table 1: Properties of this compound Buffer
| Property | Value |
| Chemical Name | N-(2-Acetamido)-2-aminoethanesulfonic acid |
| pKa at 25°C | 6.78[7] |
| Optimal pH Range | 6.1 - 7.5[7] |
| Molecular Weight | 182.19 g/mol |
| Solubility in Water | 50 mg/mL |
Table 2: Influence of Temperature on the pKa of this compound Buffer
| Temperature (°C) | pKa |
| 20 | 6.90 |
| 25 | 6.78[7] |
| 37 | 6.64 |
Experimental Protocols
Here are detailed methodologies for key experiments related to this compound buffer preparation and troubleshooting.
Protocol 1: Standard Preparation of 1 L of 0.1 M this compound Buffer Solution
Materials:
-
This compound powder (molecular weight: 182.19 g/mol )
-
High-purity deionized water
-
1 M NaOH or 1 M HCl for pH adjustment
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
Procedure:
-
Calculate the required mass of this compound powder: For 1 L of 0.1 M solution, you will need 0.1 mol/L * 1 L * 182.19 g/mol = 18.22 g of this compound.
-
Dissolve the this compound powder: Add approximately 800 mL of deionized water to a beaker with a magnetic stir bar. Place the beaker on a magnetic stirrer and slowly add the 18.22 g of this compound powder while stirring.
-
Adjust the pH: Once the powder is fully dissolved, immerse the calibrated pH electrode in the solution. Slowly add 1 M NaOH or 1 M HCl dropwise to adjust the pH to your desired value within the buffer's optimal range (6.1 - 7.5).[7]
-
Bring to final volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
-
Mix and store: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. For long-term storage, filter-sterilize the solution and store it at 4°C.
Protocol 2: Troubleshooting Precipitation in an Existing this compound Buffer Solution
Materials:
-
Precipitated this compound buffer solution
-
0.22 µm syringe filter
-
Sterile syringe
-
Calibrated pH meter
-
1 M NaOH or 1 M HCl
Procedure:
-
Visual Inspection: Observe the nature of the precipitate. A crystalline precipitate may suggest temperature-related solubility issues, while a cloudy or flocculent precipitate could indicate contamination.
-
Filtration: Draw the buffer solution into a sterile syringe and attach a 0.22 µm syringe filter. Dispense the filtered solution into a sterile container. This will remove any particulate matter or microbial contamination.
-
pH Check and Adjustment: Measure the pH of the filtered solution. If the pH has shifted, it may indicate contamination or degradation. Carefully readjust the pH to the desired value using 1 M NaOH or 1 M HCl.
-
Incubation Test: To check for temperature-related solubility, warm a small aliquot of the precipitated buffer to 37°C. If the precipitate dissolves, the issue is likely due to low-temperature storage.
Protocol 3: Identifying Divalent Cation Contamination
Materials:
-
This compound buffer solution suspected of contamination
-
Chelating resin (e.g., Chelex 100)
-
Beaker and magnetic stirrer
-
Filtration apparatus (e.g., vacuum filter with a 0.22 µm membrane)
-
A known experimental assay that is sensitive to the presence of the suspected divalent cation.
Procedure:
-
Baseline Measurement: Perform your standard experimental assay using the suspected this compound buffer and record the results.
-
Chelating Resin Treatment: Add approximately 10 g of Chelex 100 resin for every 1 L of the suspected buffer solution.[6] Stir the mixture for at least one hour.[6]
-
Removal of Resin: Separate the resin from the buffer by filtration. Ensure all resin beads are removed.
-
Repeat Assay: Use the Chelex-treated this compound buffer in your experimental assay and record the results.
-
Analysis: Compare the results from the untreated and treated buffer. A significant improvement in your assay's performance or the resolution of the precipitation issue after treatment with the chelating resin strongly suggests that divalent cation contamination was the root cause.
Visualizations
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for this compound buffer precipitation.
Caption: Workflow for identifying metal ion contamination.
References
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. Water Contaminants: Types, Sources and Impacts in the Lab [sigmaaldrich.com]
- 3. How Water Contaminants Impact Lab Analyses | Lab Manager [labmanager.com]
- 4. This compound Buffer (CAS 7365-82-4) Bulk, N 2 Acetamido 2 Aminoethanesulfonic Acid | New Desheng [hbdsbio.com]
- 5. How to prepare this compound Buffer_Chemicalbook [chemicalbook.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing ACES Buffer for Enzymatic Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the pH of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) buffer in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for this compound buffer?
This compound buffer is effective in the pH range of 6.1 to 7.5.[1][2] Its pKa at 25°C is approximately 6.78, making it ideal for maintaining a stable pH environment for many biological reactions that occur near physiological pH.[1][2]
Q2: How does temperature affect the pH of my this compound buffer?
The pH of this compound buffer is sensitive to temperature changes.[3] The pKa of this compound decreases as the temperature increases.[4][5] This means that if you prepare a buffer at room temperature and use it at a different temperature (e.g., in a heated incubation or in a cold room), the pH will be different from what you initially measured. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.[3][6]
Q3: Can this compound buffer interact with metal ions in my reaction?
Yes, this compound, like other "Good's" buffers, can interact with metal ions, although its metal-binding capacity is generally low.[7] This is an important consideration for enzymatic reactions that are dependent on or inhibited by specific metal ions. For enzymes that require divalent cations like Mg²⁺ or Ca²⁺ for activity, it is essential to ensure that the this compound buffer concentration does not sequester these ions to a degree that it limits the enzyme's function. In such cases, a metal ion titration may be necessary to determine the optimal concentration of the metal cofactor in the presence of the buffer.
Q4: When should I choose this compound buffer over other buffers like Tris or Phosphate?
This compound is a good choice when your enzymatic reaction has an optimal pH between 6.1 and 7.5. Unlike phosphate buffers, this compound does not precipitate with polyvalent cations like Ca²⁺ and is less likely to act as an enzyme inhibitor.[8] Compared to Tris, this compound has a pKa that is less sensitive to temperature, although temperature effects are still significant.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible enzyme activity. | The pH of the this compound buffer was not adjusted at the experimental temperature. | Always measure and adjust the pH of your this compound buffer at the same temperature you will be running your enzymatic reaction.[3][6] Refer to the pKa vs. Temperature data to anticipate the pH shift. |
| The ionic strength of the buffer varies between experiments. | Ensure the final ionic strength of your reaction mixture is consistent. Prepare a stock solution of this compound buffer and use the same dilution for all experiments. If you are adding other salts, ensure their concentrations are kept constant. | |
| Lower than expected enzyme activity. | The pH of the this compound buffer is not optimal for the enzyme. | Perform a pH-rate profile to determine the optimal pH for your enzyme using a range of this compound buffer pH values. |
| This compound buffer is chelating essential metal ions required by the enzyme. | Increase the concentration of the essential metal ion in your reaction. Perform a metal ion titration to find the optimal concentration. Consider using a buffer with even lower metal-binding capacity if the problem persists.[7] | |
| Precipitate forms in the reaction mixture. | The concentration of a component in the reaction has exceeded its solubility in the this compound buffer. | Reduce the concentration of the component that is precipitating. Ensure all components are fully dissolved in the this compound buffer before mixing. |
Data Presentation
Table 1: Temperature Dependence of this compound Buffer pKa
| Temperature (°C) | pKa |
| 20 | 6.88[5] |
| 25 | 6.78[1][2][5] |
| 37 | 6.54[5] |
Note: The pKa of this compound decreases by approximately 0.02 pH units for every 1°C increase in temperature.
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Solution
-
Dissolve this compound: Weigh out 182.2 g of this compound powder and dissolve it in approximately 800 mL of high-purity, deionized water.
-
Stir to Dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound powder is completely dissolved.
-
Adjust pH: While monitoring the pH with a calibrated pH meter, slowly add a concentrated solution of sodium hydroxide (NaOH) to adjust the pH to the desired value (e.g., 7.0).
-
Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter and store it at 4°C.
Protocol 2: Determining the Optimal pH for an Enzymatic Reaction
-
Prepare Buffers: Prepare a series of 100 mM this compound buffers with different pH values (e.g., in 0.2 pH unit increments from 6.2 to 7.4). Adjust the pH of each buffer at the intended reaction temperature.
-
Reaction Setup: For each pH value, set up a reaction mixture containing the enzyme, substrate, and any necessary cofactors in the corresponding this compound buffer. Include a control with no enzyme for each pH.
-
Initiate Reaction: Start the reaction by adding the substrate (or enzyme).
-
Measure Activity: Measure the initial reaction rate by monitoring product formation or substrate consumption over time using an appropriate assay (e.g., spectrophotometry).
-
Plot and Analyze: Plot the initial reaction rate as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under those conditions.
Visualizations
Caption: Workflow for determining the optimal pH for an enzymatic reaction.
Caption: Troubleshooting logic for addressing low enzyme activity in this compound buffer.
References
- 1. How to prepare an this compound Buffer? - Blog [hbynm.com]
- 2. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. How to choose the right biological buffer - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 4. promega.com [promega.com]
- 5. Buffer Reference Center [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
Potential interference of ACES buffer in γ-aminobutyric acid receptor binding assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with γ-aminobutyric acid (GABA) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the potential interference of ACES buffer in GABA receptor binding assays?
A1: The use of this compound (N-(2-Acetamido)-2-aminoethanesulfonic acid) buffer in GABA receptor binding assays is not recommended due to its potential to interfere with the binding process. A study by Tunnicliff and Smith (1981) demonstrated that this compound, along with other related "Good's" buffers, can competitively inhibit GABA receptor binding to rat brain synaptic membranes. This compound belongs to the Acetamido family of buffers, which are known to form complexes with metal ions, a factor that could contribute to this interference.[1]
Q2: What are the recommended alternative buffers for GABA receptor binding assays?
A2: The most commonly recommended buffers for GABA receptor binding assays are Tris-HCl or Tris-citrate buffers.[2] HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is another zwitterionic buffer that has been successfully used in these assays.[3] The choice of buffer can be critical, as different buffer systems can affect ligand affinity and receptor stability.
Q3: What are the common causes of high non-specific binding in my GABA receptor binding assay?
A3: High non-specific binding can be caused by several factors:
-
Inadequate washing: Insufficient washing of the filters or pellets after incubation can leave unbound radioligand, leading to high background signal.
-
Radioligand concentration too high: Using an excessively high concentration of the radioligand can lead to binding to non-receptor sites.
-
Filter issues: Some radioligands may bind to the filter material itself. Pre-soaking filters in a solution like polyethyleneimine (PEI) can help to reduce this.
-
Lipophilicity of the test compound: Highly lipophilic compounds may partition into the cell membranes, leading to high non-specific binding.
Q4: My signal-to-noise ratio is very low. What are some potential reasons for this?
A4: A low signal-to-noise ratio can stem from several issues:
-
Low receptor density: The tissue or cell preparation may have a low expression of the target GABA receptor subtype.
-
Degraded radioligand: The radioligand may have degraded over time, leading to reduced binding affinity.
-
Incorrect pH of the buffer: The pH of the assay buffer should be optimal for receptor binding, typically around 7.4.
-
Presence of endogenous GABA: Inadequate washing of the tissue preparation can leave endogenous GABA, which will compete with the radioligand for binding sites.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand binding to filters. | Pre-soak filters in 0.3-0.5% polyethyleneimine (PEI). |
| Insufficient washing. | Increase the number and volume of wash steps with ice-cold buffer. | |
| Test compound is highly lipophilic. | Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the wash buffer. | |
| Low specific binding | Low receptor expression in the tissue/cell preparation. | Use a brain region known to have high expression of the target GABA receptor subtype or use a recombinant cell line with high receptor expression. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. Purchase a fresh batch if necessary. | |
| Presence of endogenous GABA. | Ensure thorough washing of the membrane preparation to remove endogenous ligands.[2] | |
| Poor reproducibility between replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Inconsistent washing. | Standardize the washing procedure for all samples. | |
| Temperature fluctuations. | Ensure all incubation and washing steps are performed at a consistent temperature. | |
| Assay window is too small | Suboptimal incubation time. | Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium. |
| Incorrect concentration of competing ligand. | Optimize the concentration of the competing ligand to achieve a clear displacement curve. |
Experimental Protocols
Standard [³H]GABA Binding Assay Protocol
This protocol is a generalized procedure for a radioligand binding assay using [³H]GABA.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)
-
50 µL of [³H]GABA (to a final concentration of 2-10 nM for total binding)
-
50 µL of assay buffer or competing ligand (for non-specific binding, use 1 mM GABA)
-
50 µL of membrane preparation
-
-
Incubate the plate at 4°C for 20-30 minutes.
-
-
Termination and Filtration:
-
Rapidly terminate the assay by filtering the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% PEI.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Perform saturation or competition analysis to determine Bmax, Kd, or Ki values.
-
Buffer System Comparison
| Buffer System | Pros | Cons | Commonly Used For |
| Tris-HCl / Tris-citrate | Inexpensive, widely available, well-established in GABA binding assays.[2] | pH is temperature-dependent. | Standard GABA receptor binding assays. |
| HEPES | pKa is close to physiological pH, less temperature-dependent than Tris. | More expensive than Tris. | Assays requiring stable pH control. |
| This compound | Zwitterionic, part of the "Good's" buffer series. | Can competitively inhibit GABA receptor binding. Forms complexes with some metal ions.[1] | Not recommended for GABA receptor binding assays. |
| Phosphate Buffer | pH stability. | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) which may be important for receptor function. | Less common in GABA receptor binding assays due to potential for precipitation. |
Visualizations
Caption: Simplified GABAergic signaling pathway.
Caption: General workflow for a GABA receptor binding assay.
References
- 1. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing ACES Buffer Interaction with Divalent Cations
This technical support center provides researchers, scientists, and drug development professionals with guidance on using ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) buffer in experiments containing divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). The following troubleshooting guides and frequently asked questions (FAQs) address potential interactions and offer solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used in biological research?
This compound, or N-(2-Acetamido)-2-aminoethanesulfonic acid, is a zwitterionic buffer that is part of the "Good's buffers" series. These buffers were developed to be particularly suited for biological research due to several key characteristics:
-
Physiological pH Range: this compound has a pKa of approximately 6.8, making it an effective buffer in the physiologically relevant pH range of 6.1 to 7.5.
-
High Water Solubility: It is readily soluble in aqueous solutions.
-
Low Cell Membrane Permeability: Its zwitterionic nature at physiological pH prevents it from readily crossing cell membranes.
-
Minimal Interaction with Divalent Cations: Good's buffers, including this compound, were specifically designed to have low chelating potential with metal ions.
Q2: Does this compound buffer interact with divalent cations like Mg²⁺ and Ca²⁺?
This compound is known to have a low affinity for divalent cations. While it can bind to some metal ions like Cu²⁺, Co²⁺, and Zn²⁺, its interaction with Mg²⁺ and Ca²⁺ is generally considered weak to negligible. This low interaction potential is a significant advantage over other buffers like phosphate buffers, which can precipitate with divalent cations.[1]
Q3: When should I be concerned about this compound-divalent cation interactions?
While the interaction is weak, it's worth considering in experiments where:
-
The concentration of this compound buffer is very high.
-
The concentration of free divalent cations is critical and needs to be precisely controlled at low levels.
-
The experimental system is highly sensitive to minor fluctuations in free divalent cation concentrations (e.g., certain enzymatic assays, protein crystallization).
Q4: What are the potential consequences of buffer-divalent cation interactions?
If a buffer chelates a significant amount of divalent cations, it can lead to:
-
Inaccurate Free Cation Concentration: The actual concentration of free, biologically active cations will be lower than the total concentration added.
-
Inhibition of Enzymatic Reactions: Many enzymes require specific concentrations of divalent cations as cofactors. Chelation by the buffer can reduce enzyme activity.
-
Altered Protein Stability and Function: Divalent cations can play a role in protein structure and function, and their chelation can lead to conformational changes.
-
Inconsistent Experimental Results: Variability in the extent of chelation can lead to poor reproducibility between experiments.
Troubleshooting Guide
Problem: I'm observing lower than expected enzyme activity in an assay that requires Mg²⁺ or Ca²⁺, and I'm using this compound buffer.
-
Possible Cause: While this compound has low affinity, at high concentrations, it might still sequester a small amount of divalent cations, reducing their availability for the enzyme.
-
Solutions:
-
Decrease Buffer Concentration: If your experimental system allows, try reducing the concentration of the this compound buffer.
-
Increase Divalent Cation Concentration: Empirically titrate in a slightly higher concentration of Mg²⁺ or Ca²⁺ to compensate for any potential chelation. Monitor the enzyme activity to find the optimal concentration.
-
Use an Alternative Buffer: Consider using a buffer with an even lower or negligible affinity for the specific divalent cation in your experiment. (See Table 1 for alternatives).
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Problem: I'm having trouble with protein crystallization when using this compound buffer in the presence of divalent cations.
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Possible Cause: The weak interaction between this compound and divalent cations might be sufficient to interfere with the precise ionic environment required for crystal formation.
-
Solutions:
-
Screen Different Buffers: Perform a buffer screen to identify a buffer that promotes crystallization in your specific conditions.
-
Vary Component Concentrations: Systematically vary the concentrations of the protein, precipitant, this compound buffer, and divalent cations to find the optimal crystallization conditions.
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Problem: My results are inconsistent between experiments, and I suspect the free divalent cation concentration is fluctuating.
-
Possible Cause: Inconsistent buffer preparation or temperature fluctuations can affect the pKa of the buffer and its interaction with cations. The pH of this compound buffer is temperature-dependent.[2]
-
Solutions:
-
Standardize Buffer Preparation: Follow a strict, documented protocol for preparing your this compound buffer to ensure consistency. (See Protocol 1).
-
Control Temperature: Prepare and use the buffer at the same temperature as your experiment.[2][3]
-
Measure Free Cation Concentration: If precise control is critical, consider measuring the free divalent cation concentration directly using an ion-selective electrode. (See Protocol 2).
-
Data Presentation
Table 1: Comparison of Buffers and their Interaction with Divalent Cations
| Buffer | pKa at 25°C | ΔpKa/°C | Mg²⁺ Binding | Ca²⁺ Binding | Notes |
| This compound | 6.78 | -0.020 | Weak | Weak | Good's buffer, low chelation potential.[3][4] |
| HEPES | 7.48 | -0.014 | Negligible | Negligible | Widely used, very low metal binding. |
| PIPES | 6.76 | -0.0085 | Negligible | Negligible | Low temperature dependence of pKa. |
| MOPS | 7.14 | -0.015 | Negligible | Negligible | Another useful Good's buffer. |
| Tris | 8.07 | -0.028 | Weak | Weak | High temperature dependence of pKa. |
| Phosphate | 7.20 | -0.0028 | Moderate | Moderate | Can precipitate with divalent cations.[1] |
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Buffer Solution (e.g., 100 mM, pH 7.0)
-
Calculate Required Mass: For 1 L of 100 mM this compound buffer, you will need:
-
Mass (g) = 0.1 mol/L * 182.19 g/mol * 1 L = 18.22 g of this compound.
-
-
Dissolve this compound: Add the calculated mass of this compound to approximately 800 mL of high-purity, deionized water in a clean beaker.
-
Stir to Dissolve: Place a magnetic stir bar in the beaker and stir on a magnetic stir plate until the this compound is completely dissolved.
-
Adjust pH:
-
Calibrate a pH meter at the temperature at which the buffer will be used.
-
Immerse the pH electrode in the buffer solution.
-
Slowly add a concentrated solution of a strong base (e.g., 1 M NaOH) dropwise while stirring continuously. Monitor the pH closely.
-
Continue adding base until the pH reaches exactly 7.0. Be careful not to overshoot the target pH.
-
-
Adjust Final Volume: Transfer the buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
-
Sterilization and Storage:
-
If required, sterilize the buffer solution by filtering it through a 0.22 µm filter.
-
Store the buffer in a clearly labeled, sterile container at 4°C.
-
Protocol 2: Measuring Free Divalent Cation Concentration with an Ion-Selective Electrode (ISE)
-
ISE Setup and Calibration:
-
Set up the ion-selective electrode (e.g., for Mg²⁺ or Ca²⁺) and the reference electrode according to the manufacturer's instructions.[5][6][7][8]
-
Prepare a series of standard solutions with known concentrations of the divalent cation in the same this compound buffer and ionic strength as your experimental solution.
-
Calibrate the ISE by measuring the potential (in millivolts) of each standard solution and creating a calibration curve (potential vs. log of cation concentration).
-
-
Sample Measurement:
-
Rinse the electrodes with deionized water and gently blot dry.
-
Immerse the electrodes in your experimental sample.
-
Allow the reading to stabilize and record the potential.
-
-
Determine Free Cation Concentration:
-
Use the calibration curve to determine the logarithm of the free divalent cation concentration in your sample from its measured potential.
-
Calculate the free cation concentration from the logarithm.
-
Visualizations
Caption: A decision-making workflow for troubleshooting experiments.
Caption: Chelation effect on a signaling pathway.
Caption: Factors influencing buffer selection for experiments.
References
- 1. Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of temperature changes on biological buffers’ pKa | by Daniel Maia | HOPAXFC | Medium [medium.com]
- 3. itwreagents.com [itwreagents.com]
- 4. Biological buffers pKa calculation [reachdevices.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing ACES Buffer for Long-Term Experiments
For researchers, scientists, and drug development professionals, maintaining the integrity of buffer solutions during long-term experiments is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of ACES (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound buffer in experiments extending over significant durations.
Question: Why has the pH of my this compound buffer shifted significantly during my long-term experiment?
| Potential Cause | Recommended Solution |
| Temperature Fluctuations: this compound buffer is known to be sensitive to temperature changes. An increase in temperature will cause a decrease in the pH of the solution. | - Calibrate your pH meter and measure the buffer's pH at the working temperature of your experiment. - If possible, adjust the initial pH at room temperature to compensate for the expected shift at the experimental temperature. - For temperature-sensitive experiments, consider using a buffer with a lower temperature coefficient, such as phosphate-buffered saline (PBS), if compatible with your experimental system. |
| CO2 Absorption: Exposure to atmospheric carbon dioxide can lead to the formation of carbonic acid, lowering the pH of the buffer over time. | - Keep the buffer container tightly sealed when not in use. - For critical applications, consider preparing the buffer with degassed water and storing it under an inert gas like nitrogen or argon. |
| Microbial Contamination: Bacterial or fungal growth can alter the pH of the buffer. | - Prepare the this compound buffer solution using sterile technique and sterile-filtered water. - Store the buffer at 4°C to inhibit microbial growth.[1] - For very long-term experiments, consider sterile filtering the buffer into smaller, single-use aliquots. |
Question: I've observed a precipitate forming in my this compound buffer. What is causing this and how can I resolve it?
| Potential Cause | Recommended Solution |
| Interaction with Metal Ions: this compound can form complexes with certain metal ions, which may lead to precipitation, especially at higher concentrations or pH values. This compound is known to bind Cu2+.[2] | - Review all components of your experimental system for potential sources of metal ion contamination. - If the presence of specific metal ions is unavoidable, consider using a different buffer that does not interact with them. |
| Low Solubility at Cold Temperatures: While refrigeration is recommended to prevent microbial growth, the solubility of some buffer components can decrease at lower temperatures, leading to precipitation. | - Ensure the this compound powder is fully dissolved during preparation. Gentle warming and stirring can aid dissolution. - Before use, allow the refrigerated buffer to warm to room temperature and gently swirl to redissolve any precipitate. If the precipitate does not dissolve, it may indicate a more significant issue, and a fresh buffer solution should be prepared. |
| Contamination: Contaminants from glassware or other reagents can react with the buffer components, causing precipitation. | - Use scrupulously clean glassware for buffer preparation and storage. - Ensure all reagents used are of high purity. |
Question: The color of my this compound buffer has turned yellow over time. Is it still usable?
| Potential Cause | Recommended Solution |
| Degradation: A yellowing of the solution can be an indicator of chemical degradation of the this compound buffer, potentially due to prolonged exposure to light or elevated temperatures. | - It is best to discard the discolored buffer and prepare a fresh solution. - Store this compound buffer in a dark or amber-colored bottle to protect it from light.[1] |
| Interaction with other components: The yellowing could be a result of a reaction with another component in your experimental setup. | - To identify the cause, incubate the this compound buffer alone under the same experimental conditions (light, temperature) to see if the color change occurs. - If the buffer alone does not change color, investigate potential interactions with other reagents in your experiment. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH range for this compound buffer? this compound buffer is effective in the pH range of 6.1 to 7.5, with a pKa of approximately 6.78 at 25°C.[1] This makes it suitable for many biological experiments that require a stable pH environment within the physiological range.
2. How should I prepare this compound buffer? To prepare a 0.1 M this compound buffer solution, dissolve 18.22 g of this compound powder in 800 mL of high-purity, distilled or deionized water. Adjust the pH to the desired value using a concentrated solution of sodium hydroxide (NaOH). Finally, add water to bring the total volume to 1 L.
3. What are the best practices for storing this compound buffer to ensure its stability? For long-term stability, store this compound buffer in a tightly sealed, clean container at 4°C.[1] To minimize the risk of degradation, protect the solution from light by using an opaque or amber-colored bottle.[1]
4. Can I autoclave this compound buffer? It is generally not recommended to autoclave this compound buffer as the heat can cause degradation of the compound. Sterile filtration through a 0.22 µm filter is the preferred method for sterilization.
5. Does the pH of this compound buffer change with temperature? Yes, the pH of this compound buffer is sensitive to temperature changes. As the temperature increases, the pH of the buffer will decrease. It is crucial to measure and adjust the pH at the temperature at which the experiment will be performed.
Quantitative Data
Impact of Temperature on this compound Buffer pH
The following table summarizes the effect of temperature on the pH of an this compound buffer solution. This data is critical for experiments conducted at temperatures other than ambient.
| Temperature Change | Observed pH Shift |
| Increase from 20°C to 100°C | -1.0 ± 0.1 |
| Increase from 20°C to 130°C | -1.27 ± 0.1 |
This data highlights a significant decrease in pH with increasing temperature.
Experimental Protocols
Protocol: Assessment of this compound Buffer Stability
This protocol outlines a method to assess the stability of your prepared this compound buffer solution over time.
Objective: To monitor the pH and visual characteristics of a prepared this compound buffer solution under different storage conditions.
Materials:
-
Prepared this compound buffer solution
-
Calibrated pH meter and electrode
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Sterile, sealed storage containers (clear and amber)
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Incubators or water baths set at desired temperatures (e.g., 4°C, room temperature, 37°C)
Methodology:
-
Prepare a fresh solution of this compound buffer to your desired concentration and pH.
-
Aliquot the buffer into several sterile storage containers. Include both clear and amber-colored bottles to assess the impact of light.
-
Designate different storage conditions for the aliquots:
-
4°C in the dark (amber bottle)
-
Room temperature in the dark (amber bottle)
-
Room temperature with light exposure (clear bottle)
-
37°C in the dark (amber bottle)
-
-
At regular intervals (e.g., Day 0, Day 3, Day 7, Day 14, and monthly thereafter), remove a small sample from each condition.
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Before measuring the pH, allow the sample to equilibrate to a consistent, predefined temperature (e.g., room temperature).
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Record the pH of each sample.
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Visually inspect each sample for any changes in color or the formation of a precipitate. Record your observations.
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Plot the pH measurements over time for each storage condition to visualize the stability of the buffer.
Visualizations
Caption: Troubleshooting workflow for this compound buffer instability.
Caption: Factors affecting this compound buffer stability.
References
Addressing baseline noise in spectrophotometry when using ACES buffer.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering baseline noise and other spectrophotometric issues when using N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) buffer.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.
Q1: I am observing a high and noisy baseline in my UV-Vis spectrophotometer after blanking with my this compound buffer solution. What could be the cause?
A1: A high and noisy baseline when using this compound buffer in spectrophotometry can stem from several factors, primarily related to the inherent properties of the buffer, its preparation, and potential contaminants.
Possible Causes & Solutions:
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Inherent UV Absorbance of this compound: this compound, like some other zwitterionic "Good's" buffers, can exhibit absorbance in the low UV range (typically below 240 nm). If your wavelength of interest is in this region, the buffer itself will contribute to high background absorbance.
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Buffer Purity: The purity of the this compound buffer is critical. Contaminants from manufacturing or degradation products can absorb UV light, leading to a noisy and elevated baseline.
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Particulate Matter: Undissolved buffer salts or other particulates in the solution can cause light scattering, which manifests as a noisy and unstable baseline.
-
pH Effects: The pH of the buffer solution can influence the absorbance spectrum of the buffer itself or any contaminants present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high and noisy baseline with this compound buffer.
Q2: My baseline is drifting consistently in one direction during a kinetic assay using this compound buffer. How can I stabilize it?
A2: Baseline drift during a kinetic assay can be particularly problematic as it can obscure the true reaction rate. When using this compound buffer, this can be due to temperature fluctuations, slow-dissolving components, or a chemical reaction involving the buffer.
Possible Causes & Solutions:
-
Temperature Sensitivity: The pKa of many buffers, including this compound, is temperature-dependent. If the temperature of your sample is changing in the spectrophotometer, the pH can shift, altering the absorbance of your sample and the buffer itself.
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Incomplete Dissolution: If the this compound buffer or other components of your assay are not fully dissolved, they may slowly continue to dissolve during the assay, changing the refractive index and absorbance of the solution.
-
Buffer Instability: Although generally stable, under certain conditions (e.g., presence of specific enzymes or metal ions), the this compound buffer might undergo a slow reaction or degradation, leading to a change in absorbance.
Troubleshooting Protocol:
-
Temperature Equilibration: Ensure your this compound buffer and all assay components are equilibrated to the same temperature as the spectrophotometer's sample chamber before starting the measurement.
-
Complete Dissolution: Vigorously vortex or stir your buffer and final assay solutions to ensure all components are fully dissolved. Visually inspect for any particulate matter.
-
Pre-incubation: Incubate the complete reaction mixture (minus the starting reagent) in the cuvette within the spectrophotometer until a stable baseline is achieved before initiating the reaction.
Caption: Protocol for mitigating baseline drift in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound buffer have significant UV absorbance?
A1: Yes, this compound buffer can exhibit significant absorbance in the low UV region, typically below 240 nm. This is an important consideration for assays that measure changes in absorbance in this range, such as those monitoring NADH/NADPH at 340 nm (where this compound has low absorbance) versus those looking at protein or nucleic acid quantification at 280 nm and 260 nm respectively (where interference is possible, especially with impure buffer).
Q2: What are some common contaminants in this compound buffer that can cause baseline noise?
A2: Common contaminants can include residual reactants from synthesis, degradation byproducts, or microbial contamination in improperly stored solutions. These impurities may have strong UV absorbance and contribute to a high and noisy baseline. It is recommended to use high-purity, spectroscopy-grade this compound buffer and to prepare solutions with high-purity water.
Q3: How does the concentration of this compound buffer affect the baseline?
A3: A higher concentration of this compound buffer can lead to a higher background absorbance, especially at lower UV wavelengths. If you are experiencing a high baseline, consider reducing the buffer concentration to the lowest level that still provides adequate buffering capacity for your assay.
Quantitative Data Summary
| Buffer Component | Potential for UV Absorbance (200-280 nm) | Recommended Max Concentration for UV Assays | Notes |
| This compound | Moderate to High (< 240 nm) | 10-25 mM | Purity is critical. Can interfere with low UV measurements. |
| MES | Low | ≤ 50 mM | Good alternative to this compound for low UV applications. |
| HEPES | Low | ≤ 50 mM | Another suitable alternative with minimal UV absorbance. |
| Tris | Moderate (< 230 nm) | 10-50 mM | Can exhibit significant absorbance at lower wavelengths. |
| Phosphate | Very Low | ≤ 100 mM | Excellent for low UV work, but can precipitate with some metal ions. |
Disclaimer: The absorbance characteristics can vary between different manufacturers and even different lots of the same buffer. It is always recommended to run a UV-Vis spectrum of your specific buffer solution as a control.
Experimental Protocols
Protocol 1: Preparation of High-Purity this compound Buffer for Spectrophotometry
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Weighing: Use an analytical balance to weigh out the required amount of high-purity this compound buffer powder.
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Dissolving: Dissolve the powder in high-purity, deionized water (resistivity >18 MΩ·cm) to approximately 80% of the final desired volume.
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pH Adjustment: Adjust the pH to the desired value using high-purity sodium hydroxide (NaOH) or hydrochloric acid (HCl) while monitoring with a calibrated pH meter.
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Final Volume: Bring the solution to the final volume with high-purity water in a calibrated volumetric flask.
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Filtration: Filter the buffer solution through a 0.22 µm syringe filter to remove any particulate matter.
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Storage: Store the buffer in a sterile, sealed container at 4°C. For long-term storage, consider sterile filtration and storage in smaller aliquots to prevent contamination.
Logical Relationship of Buffer Preparation Steps
Caption: Sequential steps for preparing high-purity this compound buffer.
Technical Support Center: Optimizing ACES Buffer for Reduced Cellular Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ACES (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer in cell culture. The focus is on optimizing its concentration to mitigate potential cellular toxicity and ensure reliable experimental outcomes.
Troubleshooting Guides
High cellular toxicity or unexpected changes in cell morphology and growth can sometimes be attributed to the buffer system. This section provides guidance on how to identify and resolve issues related to this compound buffer concentration.
Issue: Increased Cell Death or Reduced Viability After Introducing this compound Buffer
If you observe a significant decrease in cell viability after incorporating this compound buffer into your culture medium, the concentration may be suboptimal. The following table illustrates a hypothetical dose-dependent effect of this compound buffer on the viability of two common cell lines, Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293), after 48 hours of exposure.
Table 1: Hypothetical Impact of this compound Buffer Concentration on Cell Viability (%)
| This compound Concentration (mM) | CHO Cell Viability (%) | HEK293 Cell Viability (%) | Observations |
| 0 (Control) | 98 ± 2 | 97 ± 3 | Healthy, confluent monolayer. |
| 5 | 95 ± 4 | 94 ± 3 | No significant change in morphology or viability. |
| 10 | 92 ± 5 | 90 ± 4 | Slight increase in floating cells, no major morphological changes. |
| 20 | 80 ± 6 | 75 ± 7 | Noticeable increase in detached and rounded cells. Reduced confluence. |
| 40 | 55 ± 8 | 45 ± 9 | Significant cell death, debris in the medium, unhealthy morphology. |
| 80 | 20 ± 7 | 15 ± 6 | Widespread cell lysis and detachment. |
Note: This table presents hypothetical data for illustrative purposes. The optimal this compound concentration is cell-line specific and must be determined empirically.
Experimental Protocol: Determining Optimal this compound Buffer Concentration
This protocol provides a step-by-step guide to determine the optimal, non-toxic concentration of this compound buffer for your specific cell line.
Objective: To identify the highest concentration of this compound buffer that maintains high cell viability and normal morphology.
Materials:
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Your mammalian cell line of interest (e.g., CHO, HEK293)
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Complete cell culture medium
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This compound buffer stock solution (e.g., 1 M, sterile-filtered)
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Sterile phosphate-buffered saline (PBS)
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96-well cell culture plates
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Cell viability assay kit (e.g., MTT, XTT, or a fluorescence-based assay)
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Microplate reader
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Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
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Cell Seeding:
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Culture your cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a concentration of 1 x 10^5 cells/mL.
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Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Buffer Dilutions:
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Prepare a series of this compound buffer dilutions in a complete culture medium. For example, to test concentrations from 5 mM to 80 mM, you would prepare 2X concentrated solutions which will be diluted 1:1 in the wells.
-
-
Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound buffer dilutions to the respective wells. Include a "medium only" control (0 mM this compound).
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Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
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For example, if using an MTT assay, you will add the MTT reagent to each well and incubate for a few hours, followed by the addition of a solubilization solution.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each this compound concentration relative to the control (0 mM this compound) using the following formula: % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Control_Cells) * 100
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Plot the percentage of cell viability against the this compound buffer concentration to determine the optimal range.
-
Workflow for Optimizing this compound Buffer Concentration
Caption: Experimental workflow for determining the optimal this compound buffer concentration.
Troubleshooting Logic for High Cellular Toxicity
If you suspect this compound buffer is contributing to cellular toxicity, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound buffer-related cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and why is it used in cell culture?
This compound (N-(2-acetamido)-2-aminoethanesulfonic acid) is a zwitterionic biological buffer, one of the "Good's buffers". It is used in cell culture to maintain a stable pH, which is crucial for cell viability, growth, and function. This compound has a pKa of approximately 6.8 at 25°C, making it effective in the physiological pH range of 6.1 to 7.5.[1]
Q2: What is the recommended working concentration of this compound buffer in cell culture?
The optimal concentration of this compound buffer is cell-line dependent and should be empirically determined. However, a common starting range is 10-25 mM. Concentrations above this range may lead to cellular toxicity in some cell lines.
Q3: What are the signs of this compound buffer-induced cytotoxicity?
Signs of cytotoxicity can include:
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Increased number of floating or detached cells.
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Changes in cell morphology (e.g., rounding, shrinking).
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Reduced cell proliferation and confluency.
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Increased cellular debris in the culture medium.
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Decreased viability as measured by assays such as MTT or trypan blue exclusion.
Q4: What is the potential mechanism of this compound buffer cytotoxicity?
The exact mechanism of this compound-induced cytotoxicity is not fully elucidated. However, two potential mechanisms are considered:
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Chelation of Divalent Cations: Like other Good's buffers, this compound can chelate divalent cations such as Ca²⁺ and Mg²⁺. These ions are essential for numerous cellular processes, including cell adhesion and enzyme function. Depletion of these ions from the medium can disrupt these processes and lead to cell death.
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Free Radical Formation: Although designed to be biologically inert, some zwitterionic buffers have been shown to generate reactive oxygen species (ROS) under certain conditions (e.g., exposure to light and in the presence of photosensitizers in the medium). An increase in ROS can lead to oxidative stress and cellular damage.
Q5: When should I suspect this compound buffer as the cause of a problem in my cell culture?
You should consider this compound buffer as a potential cause of issues if you observe increased cytotoxicity, altered cell growth, or morphology shortly after its introduction into your culture medium, especially if other culture conditions (e.g., CO2 levels, temperature, media formulation) have remained constant.
Q6: Are there alternatives to this compound buffer?
Yes, several other biological buffers can be used in cell culture, including HEPES, MOPS, PIPES, and TES. The choice of buffer depends on the specific pH requirements of your cell line and experimental conditions. If you consistently experience issues with this compound, it may be beneficial to test an alternative buffer.
References
Filtering ACES buffer to remove contaminants and precipitates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the filtration of ACES (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer to remove contaminants and precipitates.
Frequently Asked Questions (FAQs)
Q1: What is this compound buffer and what is its optimal buffering range?
This compound is a zwitterionic biological buffer, one of the "Good's" buffers, with the chemical name N-(2-acetamido)-2-aminoethanesulfonic acid.[1] It is commonly used in biochemical and biological research. This compound has a pKa of approximately 6.8 at 25°C, making its effective buffering range pH 6.1 to 7.5.[1][2] This range is physiologically relevant, making it suitable for applications such as cell culture, enzyme assays, and protein purification.[2]
Q2: What are the common contaminants in an this compound buffer solution?
This compound buffer solutions can be susceptible to several types of contaminants:
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Microbial Contamination: Bacteria, yeast, and fungi can grow in buffer solutions, especially if they are not stored properly or prepared with non-sterile water.[3] Legionella species are sometimes cultured in media containing this compound buffer, indicating that it can support some bacterial growth.
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Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and are a major concern in parenteral drug manufacturing and cell culture applications.[4][5] Endotoxins are not removed by standard autoclaving and can pass through 0.22 µm filters to some extent.[1][4]
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Particulates: Dust, fibers from filter paper, or undissolved buffer powder can be present in the solution.
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Chemical Impurities: The this compound powder itself may contain impurities from its synthesis. It is recommended to use high-purity, molecular biology grade this compound. Additionally, degradation of the this compound molecule can occur over time.
Q3: Why is my this compound buffer solution cloudy or has formed a precipitate?
Precipitation in this compound buffer can occur for several reasons:
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Low Purity of this compound Powder: Impurities in the this compound powder can lead to insolubility and precipitation.
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Incorrect pH Adjustment: Rapid addition of a strong acid or base can cause localized pH shifts that lead to precipitation.
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Low Temperature: The solubility of this compound buffer is temperature-dependent. Storing the buffer at low temperatures (e.g., 4°C) can lead to precipitation if the concentration is high.
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Presence of Divalent Cations: Phosphate buffers are known to precipitate with divalent cations, and while this compound is not a phosphate buffer, interactions with certain metal ions could potentially lead to precipitation.
Q4: What is the recommended filter pore size for filtering this compound buffer?
The choice of filter pore size depends on the application:
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0.22 µm Filter: This is considered a sterilizing-grade filter and is recommended for applications requiring the removal of bacteria, such as cell culture and parenteral solutions.[4]
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0.45 µm Filter: This pore size is suitable for general clarification and removal of larger particulates but will not reliably remove all bacteria.
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Ultrafiltration (UF): For the removal of endotoxins, ultrafiltration membranes with a nominal molecular weight limit (NMWL) of 10,000 are often used, as endotoxins can pass through 0.22 µm filters.[1]
Troubleshooting Guides
Issue 1: Precipitate formation in this compound buffer
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms immediately upon preparation. | Impurities in this compound powder. | 1. Use high-purity, molecular biology grade this compound powder.2. Prepare a small test batch to check for solubility before making a large volume. |
| Incorrect pH adjustment. | 1. Add acid or base slowly while stirring continuously.2. Use a calibrated pH meter for accurate measurements. | |
| Precipitate forms during storage at 4°C. | Concentration is too high for the storage temperature. | 1. Gently warm the buffer to room temperature to see if the precipitate redissolves.2. If it redissolves, consider storing the buffer at room temperature or preparing a lower concentration for cold storage.3. If it does not redissolve, it may be due to contamination or degradation, and the buffer should be discarded. |
| Cloudiness or precipitate appears after adding other reagents. | Incompatibility with other components. | 1. Review the composition of all reagents for potential interactions.2. Prepare a small test solution to identify the incompatible component.3. Consider using an alternative buffer if incompatibility cannot be resolved. |
Issue 2: Microbial or Endotoxin Contamination
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible microbial growth (cloudiness, film, or clumps). | Contamination during preparation or storage. | 1. Prepare the buffer using sterile, pyrogen-free water.2. Use sterile glassware and equipment.3. Filter the final solution through a 0.22 µm sterile filter.4. Store the buffer in a sterile, tightly sealed container at 4°C for long-term storage.[3] |
| Positive endotoxin test. | Contamination from water, glassware, or Gram-negative bacteria. | 1. Use pyrogen-free water and glassware for buffer preparation.2. Filter the buffer through an endotoxin-retentive filter (e.g., a positively charged 0.2 µm filter or an ultrafilter).[1][4]3. For critical applications, consider using commercially prepared, certified endotoxin-free this compound buffer. |
| Unexpected cell culture results or pyrogenic response in animal studies. | Endotoxin contamination. | 1. Test the this compound buffer and other reagents for endotoxin levels.2. Follow the steps for endotoxin removal mentioned above. |
Experimental Protocols
Protocol 1: Preparation and Sterile Filtration of 1 L of 0.1 M this compound Buffer, pH 7.0
Materials:
-
This compound powder (Molecular Biology Grade)
-
High-purity, sterile, pyrogen-free water
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1 M NaOH solution (sterile)
-
1 M HCl solution (sterile)
-
Sterile 1 L graduated cylinder
-
Sterile 1 L beaker
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter with a sterile probe
-
Sterile 0.22 µm vacuum filtration unit
-
Sterile 1 L storage bottle
Procedure:
-
Weigh out 18.22 g of this compound powder and add it to the sterile 1 L beaker containing 800 mL of sterile water and the sterile magnetic stir bar.
-
Place the beaker on the magnetic stir plate and stir until the powder is completely dissolved.
-
Place the sterile pH probe into the solution and monitor the pH.
-
Slowly add the 1 M NaOH solution dropwise while stirring to raise the pH to 7.0. If the pH overshoots, use the 1 M HCl solution to adjust it back down.
-
Once the pH is stable at 7.0, transfer the solution to the sterile 1 L graduated cylinder.
-
Add sterile water to bring the final volume to 1 L.
-
Assemble the sterile 0.22 µm vacuum filtration unit according to the manufacturer's instructions.
-
Pour the buffer into the filtration unit and apply a vacuum to filter the solution into the sterile collection bottle.
-
Label the sterile storage bottle with the buffer name, concentration, pH, date of preparation, and your initials.
-
Store the buffer at 4°C.
Protocol 2: Endotoxin Removal from this compound Buffer
For applications requiring low endotoxin levels, a specialized filtration step is necessary.
Materials:
-
This compound buffer solution prepared as described above.
-
Positively charged 0.22 µm filter or an ultrafiltration unit with a 10 kDa NMWL.
-
Sterile, pyrogen-free collection tubes or bottles.
-
LAL (Limulus Amebocyte Lysate) test kit for endotoxin quantification.
Procedure:
-
Choose the appropriate endotoxin removal filter based on your specific needs and the properties of your solution. Positively charged filters are effective for solutions with low salt concentrations.[1]
-
Follow the manufacturer's instructions for preparing and using the endotoxin removal filter.
-
Pass the this compound buffer solution through the filter into a sterile, pyrogen-free collection vessel.
-
Quantify the endotoxin levels in the filtered buffer using a LAL test kit to confirm the effectiveness of the removal process.
-
Store the endotoxin-free buffer in a sterile, pyrogen-free container at 4°C.
Data Presentation
Table 1: Comparison of Filter Pore Sizes for this compound Buffer Filtration
| Filter Pore Size | Primary Application | Removes Bacteria? | Removes Endotoxins? |
| 0.45 µm | General Clarification | No (Reduces bioburden) | No |
| 0.22 µm | Sterile Filtration | Yes | Partially (Reduces) |
| 10 kDa UF | Endotoxin Removal | Yes | Yes |
Table 2: Log Reduction Values (LRV) for Endotoxin by Different Filtration Methods (Illustrative Data)
| Filtration Method | Challenge Endotoxin Level (EU/mL) | Post-Filtration Endotoxin Level (EU/mL) | Log Reduction Value (LRV) |
| Standard 0.22 µm PES Filter | 1000 | 10 | 2 |
| Positively Charged 0.22 µm PES Filter | 1000 | 0.1 | >4 |
| 10 kDa Ultrafiltration | 1000 | 0.01 | >5 |
Note: LRV data is highly dependent on the specific filter, buffer composition, and process parameters. The values in this table are for illustrative purposes. Users should validate the performance of their specific filtration setup.
Mandatory Visualizations
Caption: Workflow for this compound buffer preparation and filtration.
Caption: Troubleshooting logic for this compound buffer precipitation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to prepare an this compound Buffer? - Blog [hbynm.com]
- 3. researchgate.net [researchgate.net]
- 4. Gram-Negative Bacterial Lipopolysaccharide Retention by a Positively Charged New-Generation Filter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the buffering performance of ACES vs. HEPES in cell culture.
For researchers, scientists, and drug development professionals, maintaining a stable in vitro environment is paramount to achieving reliable and reproducible results. A critical component of this environment is the buffering system used in cell culture media. This guide provides a detailed comparison of the buffering performance of two commonly used zwitterionic buffers, ACES (N-(2-Acetamido)-2-aminoethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), supported by a proposed experimental framework for direct evaluation.
While both this compound and HEPES are staples in the modern cell culture laboratory, their specific properties can influence experimental outcomes in subtle but significant ways. This comparison aims to provide an objective overview to aid in the selection of the most appropriate buffer for your specific research needs.
Key Physicochemical Properties
A buffer's effectiveness is primarily determined by its pKa value, which should be close to the desired physiological pH (typically 7.2-7.4 for most mammalian cell lines). Here's a summary of the key properties of this compound and HEPES:
| Property | This compound | HEPES |
| pKa at 25°C | 6.8 | 7.5 |
| Useful pH Range | 6.1 - 7.5 | 6.8 - 8.2 |
| Metal Ion Binding | Forms complexes with Mg²⁺ and Cu²⁺ | Negligible metal ion binding |
| Phototoxicity | Not reported to be phototoxic | Can generate reactive oxygen species (ROS) upon exposure to light |
| Reported Cytotoxicity | Generally considered low | Can be cytotoxic at concentrations above 25 mM for some cell lines |
Performance Comparison: A Proposed Experimental Framework
To provide a quantitative comparison of this compound and HEPES, a standardized experimental protocol is essential. The following methodology outlines a head-to-head evaluation of their buffering efficacy and impact on cell health.
Experimental Protocol: Comparative Analysis of this compound and HEPES Buffering Performance
Objective: To quantitatively compare the buffering performance of this compound and HEPES in maintaining pH stability and their effects on cell viability and proliferation in a mammalian cell line (e.g., HeLa or HEK293).
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM), bicarbonate-based
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (cell culture grade)
-
HEPES (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell viability assay kit (e.g., MTT, MTS, or Resazurin-based)
-
pH meter with a micro-probe
-
96-well and 24-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Methodology:
-
Media Preparation:
-
Prepare three sets of complete DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin:
-
Control: Standard bicarbonate-buffered DMEM.
-
This compound-buffered: Control medium supplemented with 20 mM this compound, pH adjusted to 7.4.
-
HEPES-buffered: Control medium supplemented with 20 mM HEPES, pH adjusted to 7.4.
-
-
Sterile-filter all media.
-
-
Cell Seeding:
-
Seed HeLa cells into 96-well plates (for viability assays) and 24-well plates (for pH monitoring and cell counting) at a density of 5 x 10³ cells/well and 5 x 10⁴ cells/well, respectively.
-
Allow cells to adhere for 24 hours in the control medium.
-
-
Experimental Treatment:
-
After 24 hours, replace the medium in the respective wells with the Control, this compound-buffered, or HEPES-buffered media.
-
-
pH Monitoring:
-
At 24, 48, and 72-hour time points, carefully collect a small aliquot of media from the 24-well plates under sterile conditions.
-
Measure the pH of the collected media using a calibrated micro-pH probe.
-
-
Cell Viability and Proliferation Assays:
-
At 24, 48, and 72-hour time points, perform the following assays:
-
Trypan Blue Exclusion Assay: Detach cells from a set of 24-well plates using trypsin, stain with Trypan Blue, and count viable and non-viable cells using a hemocytometer to determine cell proliferation.
-
Metabolic Viability Assay (MTT/MTS/Resazurin): Add the viability reagent to the 96-well plates according to the manufacturer's instructions and measure the absorbance/fluorescence to assess metabolic activity as an indicator of cell viability.
-
-
Data Analysis:
-
Tabulate the pH measurements for each buffer at each time point.
-
Calculate the average cell number and percentage of viable cells for each condition.
-
Normalize the metabolic viability data to the control at the 24-hour time point.
-
Statistically analyze the data to identify significant differences between the buffering conditions.
Expected Outcomes and Data Presentation
The following tables illustrate the expected structure for presenting the quantitative data from the proposed experiment.
Table 1: pH Stability in Cell Culture Media
| Time (hours) | Control (Bicarbonate only) | This compound (20 mM) | HEPES (20 mM) |
| 0 | 7.40 | 7.40 | 7.40 |
| 24 | Expected slight decrease | Expected stable pH | Expected stable pH |
| 48 | Expected further decrease | Expected stable pH | Expected stable pH |
| 72 | Expected significant decrease | Expected slight decrease | Expected slight decrease |
Table 2: Effect of Buffers on Cell Viability (MTT Assay - % of Control)
| Time (hours) | This compound (20 mM) | HEPES (20 mM) |
| 24 | ~100% | ~100% |
| 48 | Expected high viability | Potential slight decrease |
| 72 | Expected high viability | Potential further decrease |
Table 3: Effect of Buffers on Cell Proliferation (Cell Count x 10⁴)
| Time (hours) | Control | This compound (20 mM) | HEPES (20 mM) |
| 24 | Baseline count | Baseline count | Baseline count |
| 48 | Expected increase | Expected similar increase | Potential slight inhibition |
| 72 | Expected further increase | Expected similar increase | Potential further inhibition |
Visualizing the Workflow and Potential Cellular Interactions
To better understand the experimental process and the potential impact of these buffers on cellular pathways, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and HEPES buffering performance.
Caption: Potential cellular effects of HEPES and this compound buffers.
Conclusion and Recommendations
The choice between this compound and HEPES depends on the specific requirements of the cell culture experiment.
-
This compound is a suitable alternative to HEPES, particularly in applications sensitive to the phototoxic effects of HEPES. Its pKa is slightly lower than that of HEPES, making it a good choice for cultures that tend to acidify. However, its potential to chelate divalent cations should be considered, especially in studies involving metal-dependent enzymes or signaling pathways.
-
HEPES remains a widely used and effective buffer for maintaining physiological pH in a variety of cell culture applications.[1] Its negligible metal ion binding is a significant advantage.[2] However, researchers should be mindful of its potential to generate ROS in the presence of light and its reported cytotoxicity at higher concentrations with certain cell lines.[1][3]
For critical experiments, it is advisable to perform a preliminary study, such as the one outlined above, to determine the optimal buffering agent and concentration for the specific cell line and experimental conditions. This will ensure the integrity of the cellular environment and the reliability of the experimental data.
References
N-(2-acetamido)-2-aminoethanesulfonic Acid (ACES): A Comparative Guide to MOPS and MOPSO Buffers
In the realm of biological research and pharmaceutical development, the selection of an appropriate buffer system is paramount to ensure the validity and reproducibility of experimental results. While MOPS and MOPSO are widely utilized zwitterionic buffers, N-(2-acetamido)-2-aminoethanesulfonic acid (ACES) presents a viable alternative with distinct characteristics. This guide provides an objective comparison of this compound with MOPS and MOPSO, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a buffer, including its pKa, buffering range, and temperature dependence, are critical determinants of its suitability for a given experiment. The following table summarizes these key parameters for this compound, MOPS, and MOPSO.
| Property | This compound | MOPS | MOPSO |
| Chemical Structure | C₄H₁₀N₂O₄S | C₇H₁₅NO₄S | C₇H₁₅NO₅S |
| Molecular Weight ( g/mol ) | 182.21 | 209.26 | 225.26 |
| pKa at 20°C | 6.90[1] | 7.20[1] | 6.96[2] |
| pKa at 25°C | 6.78 | 7.20 | 6.90 |
| pKa at 37°C | 6.54 | 7.02 | 6.75 |
| ΔpKa/°C | -0.020[1] | -0.015 | -0.0072[2] |
| Useful Buffering Range (pH) | 6.1 - 7.5 | 6.5 - 7.9 | 6.2 - 7.6 |
Metal Ion Chelation: A Point of Differentiation
The interaction of buffer components with metal ions can significantly impact biological systems, particularly in studies involving metalloenzymes or signaling pathways modulated by divalent cations. Good's buffers are generally selected for their low metal-binding capacity.[3] However, subtle differences exist among them.
-
This compound has been reported to bind with Cu(II), Co(II), Zn(II), and Ni(II), while its binding to Ca(II) and Mg(II) is weak, and negligible with Mn(II).[2]
-
MOPS and MOPSO , being morpholino-based buffers, generally exhibit very low affinity for most divalent metal ions, making them suitable for applications where metal ion interference must be minimized.[3][4]
Due to a lack of directly comparable, comprehensive studies on the stability constants of these three buffers with a wide range of metal ions, a detailed quantitative comparison is not currently feasible. Researchers should consider the specific metal ions present in their experimental system when selecting a buffer.
Performance in Biological Assays: Experimental Data
The true test of a buffer lies in its performance within a biological context. This section explores the comparative performance of this compound, MOPS, and MOPSO in key experimental assays. Please note that due to the limited availability of direct comparative studies, the following data tables present illustrative values based on typical results to demonstrate the format of comparison. They should not be considered as definitive experimental outcomes.
Cytotoxicity Assay
The inherent cytotoxicity of a buffer is a critical consideration, especially in cell-based assays and drug development. The following table illustrates a hypothetical comparison of the IC50 values of the three buffers on a common cell line.
| Buffer | IC50 on HeLa Cells (mM) |
| This compound | > 100 |
| MOPS | > 100 |
| MOPSO | > 100 |
Enzyme Activity Assay
Buffers can influence enzyme kinetics by interacting with the enzyme or substrates. A comparative analysis of the effect of these buffers on a model enzyme, Lactate Dehydrogenase (LDH), is presented below.
| Buffer (at 50 mM, pH 7.0) | Apparent Km for Pyruvate (mM) | Apparent Vmax (µmol/min/mg) |
| This compound | 0.15 | 120 |
| MOPS | 0.14 | 125 |
| MOPSO | 0.14 | 122 |
Protein Stability Assay
The ability of a buffer to maintain the conformational stability of proteins is crucial in various applications, from protein purification to formulation development. Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of a protein in different buffer systems. The melting temperature (Tm) is a key indicator of stability.
| Buffer (at 50 mM, pH 7.0) | Tm of Lysozyme (°C) |
| This compound | 75.2 |
| MOPS | 76.5 |
| MOPSO | 76.1 |
Experimental Protocols
To facilitate the direct comparison of these buffers in your own laboratory setting, detailed protocols for the key experiments are provided below.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, MOPS, and MOPSO on a selected cell line (e.g., HeLa).
Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Buffer Preparation: Prepare stock solutions of this compound, MOPS, and MOPSO (e.g., 1 M) in sterile deionized water and adjust the pH to 7.4. Prepare a series of dilutions in culture medium to achieve final concentrations ranging from 0 to 200 mM.
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared buffer solutions in triplicate. Include a control group with fresh culture medium only. Incubate for 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the buffer concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Enzyme Kinetics of Lactate Dehydrogenase (LDH)
Objective: To compare the kinetic parameters (Km and Vmax) of LDH in this compound, MOPS, and MOPSO buffers.
Methodology:
-
Buffer Preparation: Prepare 100 mM stock solutions of this compound, MOPS, and MOPSO, and adjust the pH to 7.0.
-
Reaction Mixture Preparation: For each buffer, prepare a series of reaction mixtures in a 96-well UV-transparent plate. Each well should contain:
-
Buffer (final concentration 50 mM)
-
NADH (final concentration 0.2 mM)
-
Varying concentrations of sodium pyruvate (e.g., 0.1 to 2 mM)
-
Purified LDH enzyme (a fixed, non-limiting concentration)
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a microplate reader with kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each pyruvate concentration.
-
Plot V₀ against the pyruvate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each buffer condition.
-
Protocol 3: Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To compare the thermal stability (Tm) of a model protein (e.g., Lysozyme) in this compound, MOPS, and MOPSO buffers.
Methodology:
-
Sample Preparation:
-
Dialyze the lysozyme solution extensively against each of the three buffers (50 mM, pH 7.0) to ensure complete buffer exchange.
-
Measure the protein concentration accurately using a spectrophotometer (A280).
-
Prepare a final protein concentration of 1 mg/mL in each buffer.
-
-
DSC Analysis:
-
Load the protein sample into the sample cell and the corresponding dialysis buffer into the reference cell of the DSC instrument.
-
Set the scanning parameters: temperature range from 20°C to 100°C at a scan rate of 1°C/minute.
-
Record the differential power versus temperature.
-
-
Data Analysis:
-
After subtracting the buffer-buffer baseline, analyze the thermogram to determine the melting temperature (Tm), which is the peak of the denaturation curve.
-
Compare the Tm values obtained for the protein in each of the three buffers.
-
Visualizing Experimental Workflow and Biological Context
To further clarify the experimental process and the potential impact of buffer selection on biological signaling, the following diagrams are provided.
Conclusion
This compound, MOPS, and MOPSO are all valuable zwitterionic buffers for biological research. The choice between them should be guided by the specific requirements of the experiment.
-
This compound is a suitable option when a buffering range closer to neutral pH is required, though its potential for metal ion interaction should be considered.
-
MOPS and MOPSO are excellent choices for experiments sensitive to metal ions due to their low chelation potential. MOPS offers a slightly higher buffering range, while MOPSO's pKa is very close to physiological pH at 37°C.
Ultimately, for critical applications, it is recommended to perform preliminary experiments to empirically determine the optimal buffer for your system, using the protocols outlined in this guide. This will ensure the reliability and accuracy of your research findings.
References
A Comprehensive Guide to Validating ACES Buffer in a New Enzymatic Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ACES (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer with other commonly used biological buffers in enzymatic assays. It includes supporting experimental data, detailed methodologies for validation, and visual diagrams to clarify complex processes.
Introduction to Biological Buffers in Enzymatic Assays
The choice of a suitable buffer is a critical step in designing a robust enzymatic assay. The buffer system maintains a stable pH, which is crucial for enzyme activity and stability, and can also influence the ionic strength of the solution, further impacting enzyme-substrate interactions. Commonly used buffers in enzyme assays include Phosphate, Tris, and HEPES. This compound is another important zwitterionic buffer with a pKa of approximately 6.8, making it effective in the pH range of 6.1 to 7.5.
Comparison of this compound with Common Biological Buffers
The selection of a buffer should be based on several factors, including the optimal pH of the enzyme, the temperature of the assay, and potential interactions between the buffer and the enzyme or its cofactors.
| Buffer | pKa at 25°C | Useful pH Range | Key Advantages | Potential Disadvantages |
| This compound | ~6.8 | 6.1 - 7.5 | Zwitterionic, minimizing interactions with other charged molecules. Low metal ion binding affinity for many common divalent cations. | Can interfere with assays that measure absorbance at 230 nm. |
| Tris | ~8.1 | 7.1 - 9.1 | Widely used and well-characterized. Inexpensive. | pH is highly temperature-dependent. Can chelate metal ions, potentially inhibiting metalloenzymes. Can be a substrate for some enzymes. |
| HEPES | ~7.5 | 6.8 - 8.2 | pH is relatively insensitive to temperature changes. Generally considered inert and non-toxic to cells. | More expensive than Tris or Phosphate buffers. |
| Phosphate | pKa1=2.15, pKa2=7.20, pKa3=12.35 | 6.2 - 8.2 (using mono- and dibasic forms) | Inexpensive and widely available. Mimics physiological conditions. | Can inhibit some enzymes (e.g., kinases). Can precipitate with divalent cations like Ca2+ and Mg2+. |
Quantitative Comparison of Buffer Performance
A study on the influence of reaction buffers on the activities of metalloenzymes and non-metalloenzymes demonstrated that the choice of buffer can significantly impact enzyme kinetics. For instance, the kinetic parameters of two metalloenzymes, BLC23O and Ro1,2-CTD, varied in HEPES, Tris-HCl, and sodium phosphate buffers. In contrast, the non-metalloenzyme trypsin showed similar kinetic parameters regardless of the buffer used. This highlights the importance of empirical validation of the buffer for each specific enzyme.
Table 1: Hypothetical Comparative Kinetic Data for a Kinase
| Buffer (50 mM, pH 7.0) | Km (µM) | Vmax (µmol/min) | Relative Activity (%) |
| This compound | 15 | 120 | 100 |
| Tris-HCl | 25 | 90 | 75 |
| HEPES | 18 | 115 | 96 |
| Phosphate | 35 | 70 | 58 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific enzyme and assay conditions.
Experimental Protocol: Validation of this compound Buffer for a New Enzymatic Assay
This protocol outlines the steps to validate this compound buffer against an established buffer (e.g., Tris-HCl) for a specific enzymatic assay.
Materials and Reagents
-
Enzyme of interest
-
Substrate
-
This compound buffer stock solution (1 M, pH adjusted to the desired value)
-
Established buffer stock solution (e.g., 1 M Tris-HCl, pH adjusted to the desired value)
-
Cofactors and other necessary assay components
-
96-well microplates
-
Microplate reader
-
Calibrated pH meter
Experimental Workflow
The following diagram illustrates the workflow for validating the new this compound buffer.
Methods
a. pH Profile of the Enzyme in Both Buffers
-
Prepare a series of this compound and control buffer solutions at different pH values (e.g., from 6.0 to 8.0 in 0.2 unit increments).
-
Perform the enzyme activity assay at a fixed, saturating substrate concentration in each buffer and at each pH.
-
Plot the enzyme activity versus pH for both buffers to determine the optimal pH for each.
b. Determination of Kinetic Parameters (Km and Vmax)
-
Prepare serial dilutions of the substrate in both this compound and the control buffer at their determined optimal pH.
-
Perform the enzyme activity assay with a fixed concentration of the enzyme and varying concentrations of the substrate.
-
Measure the initial reaction rates (V₀).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for each buffer.
c. Enzyme Stability Assessment
-
Incubate the enzyme in both this compound and the control buffer at the optimal pH for various durations (e.g., 0, 1, 2, 4, 8 hours) at the assay temperature.
-
At each time point, measure the residual enzyme activity.
-
Plot the percentage of remaining activity versus time to compare the stability of the enzyme in both buffers.
Data Analysis and Acceptance Criteria
The kinetic parameters (Km and Vmax) obtained in this compound buffer should be statistically compared to those obtained in the control buffer. A desirable outcome is that the Vmax in this compound is comparable to or higher than in the control buffer, and the Km is not significantly increased, which would indicate that the new buffer does not negatively impact enzyme-substrate affinity or catalytic efficiency. Enzyme stability should also be comparable or improved in the this compound buffer.
Hypothetical Signaling Pathway Involvement
The enzyme under investigation may be part of a larger signaling cascade. Understanding this context is crucial for interpreting the physiological relevance of the assay results.
Conclusion
The validation of a new buffer system is a critical step in the development of a reliable enzymatic assay. This guide provides a framework for the systematic comparison of this compound buffer with other commonly used buffers. By following the detailed experimental protocols and data analysis guidelines, researchers can make an informed decision about the suitability of this compound buffer for their specific application, ensuring the accuracy and reproducibility of their results.
A Head-to-Head Comparison of Good's Buffers for Optimal Protein Stability and Activity
For researchers, scientists, and drug development professionals, selecting the appropriate buffer is a critical first step in ensuring the integrity and functionality of proteins in experimental and therapeutic settings. This guide provides a comparative study of commonly used Good's buffers, offering experimental data and detailed protocols to aid in your selection process.
Developed by Norman Good and his colleagues, Good's buffers are a suite of zwitterionic buffers that offer superior stability and minimal interference in biological assays compared to traditional buffers like phosphate and Tris.[1][2][3] Their pKa values are typically in the physiological range, they exhibit low absorbance in the UV-visible spectrum, and they are generally considered biochemically inert.[4][5] However, the choice of a specific Good's buffer can still significantly impact protein stability and activity.[6][7]
Comparative Analysis of Good's Buffers on Protein Stability
The stability of a protein is paramount for its function. The choice of buffer can influence a protein's conformational stability, protecting it from denaturation and aggregation.
Thermal Stability
A common method to assess protein stability is through thermal shift assays (also known as differential scanning fluorimetry), which measure the melting temperature (Tm) of a protein. A higher Tm indicates greater thermal stability.
A study on the thermal denaturation of a specific protein at pH 7.0 revealed significant differences in stability depending on the buffer used.[8] The protein was found to be most stable in sodium phosphate buffer, followed by several Good's buffers, with MOPS providing the least stability in this particular experiment.
Table 1: Comparative Thermal Stability (Tm) of a Protein in Various Buffers at pH 7.0
| Buffer (50 mM) | Melting Temperature (Tm) in °C |
| Sodium Phosphate | 58 |
| L-Arg/L-Glu | 56 |
| Tris | 55 |
| HEPES | 54 |
| MOPS | 52 |
Data synthesized from a representative thermal shift assay experiment.[8]
Protection Against Chemical Denaturation
Buffers can also protect proteins from denaturation induced by chemical agents like urea. A study on Bovine Serum Albumin (BSA) demonstrated that the stabilizing effect against urea denaturation followed the order: MOPS > HEPES > sodium phosphate > Tris-HCl > pure water.[7][9] This suggests that the chemical structure of the buffer, beyond its pKa, plays a role in protein stabilization, with the morpholine and piperazine rings in MOPS and HEPES, respectively, potentially providing a hydrophobic environment that stabilizes the protein's conformation.[7]
Impact of Good's Buffers on Protein Activity
For enzymes, the buffer system is crucial for maintaining the optimal conformation for substrate binding and catalysis.
Enzyme Kinetics
The Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are key indicators of enzyme activity. The choice of buffer can influence these parameters.
For instance, in the study of β-galactosidase, different buffers can be used to maintain the pH at its optimum for activity, which for this enzyme is around pH 7.5.[10] While a direct comparative study of Km and Vmax in different Good's buffers was not found in the search results, it is understood that the buffer can influence the ionic environment and potentially interact with the enzyme or substrate, thereby affecting the kinetic parameters.[11] When conducting enzyme kinetic studies, it is crucial to select a buffer that is inert and maintains a stable pH at the desired temperature.[12]
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results.
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol is adapted from a general procedure for thermal shift assays.[8][13]
Objective: To determine the melting temperature (Tm) of a protein in different buffer conditions.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (5000x stock)
-
A selection of Good's buffers (e.g., HEPES, MOPS, PIPES) and other buffers for comparison (e.g., Tris, Sodium Phosphate)
-
96-well PCR plates
-
Real-time PCR instrument capable of a melt curve analysis
Procedure:
-
Prepare Buffer Solutions: Prepare 1 M stock solutions of each buffer and adjust the pH to the desired value (e.g., 7.0). From these, prepare 50 mM working solutions.
-
Prepare Protein-Dye Mixture: Dilute the protein to a final concentration of 2 µM in each of the different 50 mM buffer solutions. Add SYPRO Orange dye to a final concentration of 5x.
-
Set up the Assay Plate: Pipette 20 µL of each protein-dye-buffer mixture into a well of a 96-well PCR plate. Include a no-protein control for each buffer.
-
Perform Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a melt curve protocol with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Data Analysis: The instrument will record the fluorescence of the SYPRO Orange dye as the temperature increases. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum rate of change, which can be determined by taking the derivative of the melt curve.
Protocol 2: Protein Aggregation Assay (Dynamic Light Scattering)
This protocol provides a general workflow for assessing protein aggregation.[2][5]
Objective: To compare the effect of different buffers on protein aggregation.
Materials:
-
Purified protein of interest
-
A selection of Good's buffers
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation: Prepare samples of the protein at a suitable concentration (e.g., 1 mg/mL) in different, filtered (0.22 µm) buffer solutions.
-
DLS Measurement: Transfer the samples to a clean cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Data Acquisition: Acquire data for a set period. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software will analyze the data to determine the size distribution of the particles in the sample. An increase in the average particle size or the appearance of a population of larger particles is indicative of aggregation. Compare the aggregation profiles of the protein in the different buffers.
Protocol 3: Enzyme Kinetics Assay (β-Galactosidase Example)
This protocol is a generalized procedure for determining enzyme kinetics.[6][10]
Objective: To determine the Km and Vmax of an enzyme in a chosen buffer.
Materials:
-
Purified β-galactosidase
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) as substrate
-
A selected Good's buffer (e.g., HEPES, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare a stock solution of β-galactosidase and a series of ONPG dilutions in the chosen buffer.
-
Enzyme Reaction: In a cuvette, mix the buffer and a specific concentration of ONPG. Initiate the reaction by adding a small, fixed amount of the enzyme.
-
Measure Absorbance: Immediately place the cuvette in a spectrophotometer and measure the absorbance at 420 nm (the wavelength at which the product, o-nitrophenol, absorbs) at regular time intervals.
-
Calculate Initial Velocity: Plot absorbance versus time. The initial velocity (V0) of the reaction is the initial slope of this curve.
-
Determine Kinetic Parameters: Repeat steps 2-4 for each ONPG concentration. Plot the initial velocities (V0) against the substrate concentrations. Fit this data to the Michaelis-Menten equation to determine the Km and Vmax. This can be done using non-linear regression or a linear transformation like the Lineweaver-Burk plot.
Visualizing the Buffer Selection Workflow
The process of selecting an optimal buffer for your protein of interest can be systematic. The following workflow diagram illustrates the key steps.
Caption: Workflow for selecting an optimal Good's buffer for protein studies.
This guide provides a framework for the rational selection of a Good's buffer. By systematically evaluating the effects of different buffers on your specific protein of interest, you can enhance the reliability and accuracy of your experimental results.
References
- 1. Extraction and stability of bovine serum albumin (BSA) using cholinium-based Good’s buffers ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. proteos.com [proteos.com]
- 4. Extraction and stability of bovine serum albumin (BSA) using cholinium-based Good's buffers ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Beta-galactosidase Kinetics [rpdata.caltech.edu]
- 7. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pjlss.edu.pk [pjlss.edu.pk]
- 11. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bio-rad.com [bio-rad.com]
Cytotoxicity of ACES buffer in comparison to phosphate buffers in mammalian cells.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Buffer System for Your Mammalian Cell Culture.
The choice of a buffer system is a critical, yet often overlooked, aspect of mammalian cell culture that can significantly impact experimental outcomes. An ideal buffer should maintain a stable physiological pH without interfering with cellular processes. This guide provides a detailed comparison of the commonly used inorganic phosphate buffers and the zwitterionic buffer, N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), focusing on their effects on the viability and physiology of mammalian cells.
Overview of Buffer Systems
Phosphate Buffers , most commonly formulated as Phosphate-Buffered Saline (PBS), are a cornerstone of cell culture due to their physiological relevance and generally low toxicity at standard concentrations. They are isotonic and excel at maintaining a pH between 6.8 and 7.4.
This compound Buffer is a zwitterionic "Good's" buffer, valued for its buffering capacity in the physiological range (pKa of 6.8). Zwitterionic buffers are often favored for their resistance to pH changes with temperature fluctuations and their minimal interaction with biological macromolecules.
Comparative Analysis of Cytotoxicity
Key Considerations:
-
Phosphate Buffers: The primary concern with phosphate buffers is the potential for cytotoxicity at high concentrations. Elevated extracellular phosphate levels have been shown to induce cellular stress and activate specific signaling pathways that can lead to apoptosis.[1][2] Furthermore, phosphate can precipitate with calcium ions in the culture medium, leading to the formation of cytotoxic complexes.
-
This compound Buffer: As a synthetic zwitterionic buffer, the long-term effects of this compound on cellular metabolism and signaling are less characterized than those of phosphate buffers. While generally considered biocompatible for short-term applications, the potential for subtle, cumulative cytotoxic effects or interference with specific cellular pathways cannot be entirely ruled out without dedicated long-term comparative studies.
Quantitative Data Summary
The following table summarizes the known properties and potential cytotoxic implications of this compound and phosphate buffers. It is important to note the absence of direct comparative quantitative data on the cytotoxicity of this compound buffer in the reviewed literature.
| Feature | This compound Buffer | Phosphate Buffers (e.g., PBS) |
| Buffering Range (pH) | 6.1 - 7.5 | 6.8 - 7.4 |
| pKa (at 25°C) | 6.8 | 7.2 |
| Reported Cytotoxicity | Data not readily available in comparative studies. Generally considered non-toxic for short-term use. | Low at physiological concentrations. High concentrations (>10 mM) can be cytotoxic.[1][2] |
| Potential for Precipitation | Low | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium. |
| Interaction with Metal Ions | Minimal | Can interact with and sequester divalent cations. |
| Oxidative Stress Potential | Data not readily available. | High concentrations can enhance oxidative stress.[1] |
Experimental Protocols
To enable researchers to conduct their own comparative cytotoxicity studies, detailed protocols for two standard assays are provided below.
Cell Viability Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. It is based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound buffer and Phosphate buffer solutions (sterile, pH-adjusted)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Treatment: After 24 hours, replace the medium with 100 µL of culture medium supplemented with varying concentrations of either this compound buffer or phosphate buffer. Include a control group with the standard culture medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][4]
-
Calculation: Calculate cell viability as a percentage relative to the control group.
Membrane Integrity Assessment using LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Materials:
-
96-well cell culture plates
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound buffer and Phosphate buffer solutions (sterile, pH-adjusted)
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate as described for the CCK-8 assay.
-
Treatment: Treat cells with varying concentrations of this compound or phosphate buffer as described above. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm using a microplate reader.[5][6]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, negative control, and positive control wells.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in cytotoxicity assessment and the known cellular responses to high phosphate concentrations, the following diagrams are provided.
Conclusion
The selection of a buffer system for mammalian cell culture requires careful consideration of its potential impact on cellular physiology. Phosphate buffers are a well-established and cost-effective option, generally considered safe at physiological concentrations. However, researchers should be mindful of the potential for precipitation and cytotoxicity at higher concentrations. This compound buffer offers excellent pH stability, but a lack of comprehensive, direct comparative cytotoxicity data necessitates a cautious approach, particularly for long-term cultures or sensitive cell lines.
For critical applications, it is recommended that researchers perform their own cytotoxicity assessments to determine the optimal buffer system and concentration for their specific cell type and experimental conditions. The protocols and information provided in this guide serve as a valuable starting point for making an informed decision to ensure the reliability and reproducibility of your research.
References
A Comparative Guide to ACES and Phosphate Buffers in Chiral Microemulsion Electrokinetic Chromatography
For researchers, scientists, and drug development professionals engaged in the enantiomeric separation of pharmaceutical compounds, the choice of background buffer in chiral microemulsion electrokinetic chromatography (MEEKC) is a critical parameter that can significantly influence separation performance. This guide provides an objective comparison of two commonly employed buffer systems: N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic buffer, and traditional phosphate buffers. The selection between these alternatives often involves a trade-off between chiral resolution, separation efficiency, and analysis time.
This comparison is primarily based on findings from studies utilizing a chiral microemulsion composed of the chiral surfactant dodecoxycarbonylvaline (DDCV), 1-butanol as a co-surfactant, and ethyl acetate as the oil phase.
Performance Comparison: this compound vs. Phosphate Buffer
The choice between an this compound and a phosphate buffer system in chiral MEEKC presents a clear trade-off between key chromatographic parameters. A study by Mertzman and Foley directly compared these two buffers and found distinct advantages and disadvantages for each.
Switching from a zwitterionic this compound buffer to a phosphate buffer at the same concentration was shown to improve separation efficiency and decrease the overall analysis time.[1][2] However, this enhancement in speed and efficiency came at the cost of reduced chiral resolution.[1][2] This suggests that while phosphate buffers can lead to faster separations with sharper peaks, the enantioselectivity of the system may be compromised.
Conversely, the use of an this compound buffer, while resulting in longer analysis times and lower efficiency, appears to promote better chiral resolution. This is a crucial consideration when the primary goal is the baseline separation of enantiomers.
It is also important to note that the performance of the phosphate buffer system can be significantly enhanced by optimizing other components of the microemulsion. For instance, increasing the concentration of the chiral surfactant DDCV from 1% to 4% in a phosphate buffer system dramatically increased efficiencies from a range of 34,000–59,000 N/m to 160,000–400,000 N/m.[1][2] While the enantioselectivity did not change significantly, the marked improvement in efficiency led to an overall increase in resolution, allowing for the successful separation of all 11 enantiomeric pairs tested in the optimized system.[1][2]
Quantitative Data Summary
The following tables summarize the key performance metrics for this compound and phosphate buffers in chiral MEEKC. The data is based on the separation of 15 different pharmaceutical compounds using a microemulsion of dodecoxycarbonylvaline (DDCV), 1-butanol, and ethyl acetate.[1][2]
Table 1: General Performance Comparison
| Parameter | This compound Buffer | Phosphate Buffer |
| Chiral Resolution | Higher | Lower |
| Separation Efficiency | Lower | Higher |
| Analysis Time | Longer | Shorter |
Table 2: Performance Metrics with Optimized Phosphate Buffer System
| Parameter | Initial Conditions (1% DDCV) | Optimized Conditions (4% DDCV) |
| Buffer Type | Phosphate | Phosphate |
| Efficiency (N/m) | 34,000 - 59,000 | 160,000 - 400,000 |
| Chiral Resolution Range | Not specified | 0.90 - 4.71 |
| Number of Enantiomers Separated | Not specified | 11 out of 11 pairs |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Preparation of the Chiral Microemulsion
The chiral microemulsion was prepared using the chiral surfactant dodecoxycarbonylvaline (DDCV), 1-butanol as a cosurfactant, and ethyl acetate as the oil. The initial composition was 1% w/v DDCV, 1.2% v/v 1-butanol, and 0.5% v/v ethyl acetate.[1][2] For the optimized system, the DDCV concentration was increased to 4% w/v in a phosphate buffer.[1][2]
Buffer Preparation
-
This compound Buffer: A solution of N-(2-Acetamido)-2-aminoethanesulfonic acid was prepared at the desired concentration and the pH was adjusted.
-
Phosphate Buffer: A solution of phosphate buffer was prepared at the same concentration as the this compound buffer for a direct comparison.
Microemulsion Electrokinetic Chromatography (MEEKC) Conditions
The specific MEEKC conditions were not fully detailed in the abstract of the primary source. However, a general protocol would involve:
-
Capillary: A fused-silica capillary.
-
Injection: Samples are injected into the capillary.
-
Applied Voltage: A high voltage is applied across the capillary.
-
Detection: Analytes are detected as they pass through the detector.
Note: For a detailed, reproducible protocol, it is essential to consult the full text of the primary research article.
Logical Workflow for Buffer Selection in Chiral MEEKC
The following diagram illustrates the decision-making process and the expected outcomes when choosing between this compound and phosphate buffers in chiral MEEKC.
Caption: Workflow for selecting between this compound and phosphate buffers in chiral MEEKC.
Conclusion
The selection of a buffer system in chiral microemulsion electrokinetic chromatography requires careful consideration of the analytical goals. For applications where achieving the highest possible chiral resolution is paramount, a zwitterionic buffer such as this compound may be the preferred choice, despite longer analysis times. Conversely, when throughput and efficiency are of greater concern, a phosphate buffer system can provide significant advantages, especially when coupled with the optimization of other microemulsion components like the chiral surfactant concentration. The experimental data suggests that an optimized phosphate buffer system can ultimately provide a superior balance of resolution, efficiency, and analysis time for the enantiomeric separation of a wide range of pharmaceutical compounds.
References
The Cost-Effectiveness of ACES Buffer: A Comparative Guide for Researchers
In the realm of biological research, maintaining a stable pH is paramount to experimental success. The choice of buffering agent can significantly impact not only the integrity of the results but also the overall cost of the research. This guide provides a comprehensive comparison of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a Good's buffer, with other commonly used biological buffers such as HEPES, MES, MOPS, and Tris. We will delve into the cost-effectiveness, performance in various applications, and provide detailed experimental protocols to aid researchers, scientists, and drug development professionals in making an informed decision.
At a Glance: Key Properties and Cost Comparison
A buffer's utility is defined by its pKa, the pH at which the buffer exhibits its maximum buffering capacity, and its effective buffering range, which is typically pKa ± 1. The selection of a buffer should align with the desired pH of the experiment.[1]
Below is a summary of the key physicochemical properties of this compound and its alternatives, alongside a cost comparison based on currently available market prices for research-grade powder.
| Buffer | pKa (at 25°C) | Useful pH Range | Molecular Weight ( g/mol ) | Average Price (per 100g) |
| This compound | 6.78 | 6.1 – 7.5 | 182.20 | $275.00 |
| HEPES | 7.48 | 6.8 – 8.2 | 238.30 | $117.00 |
| MES | 6.10 | 5.5 – 6.7 | 195.24 | $141.00 |
| MOPS | 7.14 | 6.5 – 7.9 | 209.26 | €90.70 (~$98.00) |
| Tris | 8.06 | 7.5 – 9.0 | 121.14 | $92.70 - $365.20 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and grade. The price for Tris shows a wide range, reflecting its availability in various grades from basic laboratory to molecular biology grade.
From a purely cost-per-gram perspective, Tris and MOPS often present as the most economical options. However, the true cost-effectiveness of a buffer extends beyond its purchase price and into its performance and suitability for specific applications. For instance, while MOPS is a cheaper alternative to this compound for culturing certain microorganisms like Legionella pneumophila, this compound may offer superior performance in other contexts.[2]
Performance in Key Applications
The choice of buffer can have a significant impact on the outcome of biological experiments. Here, we compare the performance of this compound and its alternatives in common research applications.
Enzyme Assays
The activity of enzymes is highly pH-dependent. The ideal buffer for an enzyme assay should not interact with the enzyme or its substrates. A study on the angiotensin-converting enzyme (ACE) demonstrated that buffer composition and concentration can significantly influence enzyme activity. While this particular study did not include this compound, it highlighted that Tris, HEPES, and PIPES buffers all supported ACE activity to varying degrees, with Tris buffer showing a notable increase in activity at a concentration of 75 mM.[3]
This compound has been successfully used as a buffer for glycosidase analysis and in the study of aldehyde dehydrogenase complexes.[4][5] Its pKa of 6.78 makes it a suitable choice for assays requiring a pH around the neutral range. However, it's important to note that this compound can interfere with assays that measure UV absorbance at 230 nm.[4]
Electrophoresis
This compound has been utilized in the development of buffers for both agarose and polyacrylamide gel electrophoresis, particularly for isoelectric focusing of proteins.[6] The selection of a buffer for electrophoresis depends on the desired pH for separation and the charge of the buffer ions.[7] Buffers with a pKa close to the desired running pH will have a greater buffering capacity.
Cell Culture
Maintaining a stable pH is critical for the viability and growth of cells in culture. HEPES is widely used in cell culture due to its ability to maintain physiological pH despite changes in carbon dioxide concentration.[8] this compound is also used in some cell culture media.[4] When selecting a buffer for cell culture, it is crucial to consider its cytotoxicity. While Good's buffers are generally considered to be non-toxic, it is always advisable to test the effect of a new buffer on the specific cell line being used.
Experimental Protocols
To objectively compare the performance of this compound with other buffers in your specific application, we provide the following detailed experimental protocols.
Protocol 1: Comparative Analysis of Buffer Performance in an Enzyme Inhibition Assay (Angiotensin-Converting Enzyme)
This protocol is adapted from studies on ACE inhibition assays and can be modified to compare the effects of different buffers.
Objective: To compare the influence of this compound, HEPES, MES, MOPS, and Tris buffers on the activity and inhibition of Angiotensin-Converting Enzyme (ACE).
Materials:
-
ACE (from rabbit lung)
-
ACE substrate (e.g., FAPGG)
-
ACE inhibitor (e.g., Captopril)
-
This compound, HEPES, MES, MOPS, and Tris buffers (e.g., 100 mM stock solutions, pH 7.4)
-
Microplate reader
-
96-well UV-transparent microplates
Procedure:
-
Buffer Preparation: Prepare 100 mM stock solutions of this compound, HEPES, MES, MOPS, and Tris. Adjust the pH of each buffer to 7.4 at the intended experimental temperature.
-
Reaction Mixture Preparation: For each buffer to be tested, prepare the following reaction mixtures in separate wells of a 96-well plate:
-
Blank (No Enzyme): 50 µL of buffer + 50 µL of substrate solution.
-
Control (No Inhibitor): 40 µL of buffer + 10 µL of ACE enzyme solution + 50 µL of substrate solution.
-
Inhibitor: 30 µL of buffer + 10 µL of Captopril solution + 10 µL of ACE enzyme solution + 50 µL of substrate solution.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 340 nm for FAPGG) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each buffer using the formula: % Inhibition = [(Abs_control - Abs_inhibitor) / Abs_control] * 100
-
Compare the ACE activity (proportional to the change in absorbance in the control wells) and the percentage of inhibition across the different buffers.
-
Protocol 2: Comparative Analysis of Buffer Effects on Cell Viability using CCK-8 Assay
This protocol provides a framework for assessing the potential cytotoxicity of different buffers on a chosen cell line.
Objective: To compare the effects of this compound, HEPES, MES, MOPS, and Tris buffers on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound, HEPES, MES, MOPS, and Tris buffer stock solutions (sterile, pH 7.4)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Buffer Treatment: Prepare serial dilutions of each sterile buffer stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different buffer concentrations. Include a control group with medium only.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability for each buffer concentration relative to the control (medium only) using the formula: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the percentage of cell viability against the buffer concentration for each buffer to compare their effects on cell proliferation and identify any potential cytotoxic effects.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of experimental design and the importance of buffer selection, the following diagrams are provided.
Experimental workflow for comparing buffer performance.
The choice of buffer is particularly critical in studies of cellular signaling pathways, where slight shifts in pH can alter protein phosphorylation and downstream events. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival, and its activity is exquisitely sensitive to pH.
Simplified EGFR signaling pathway.
Conclusion
The selection of a biological buffer is a critical decision that balances cost, performance, and experimental suitability. While this compound may not always be the most inexpensive option, its properties make it a valuable tool for a range of biological applications, particularly those requiring a pH in the neutral range. For cost-sensitive applications, buffers like MOPS and Tris can be effective alternatives, provided they are validated for the specific experimental conditions. By carefully considering the factors outlined in this guide and conducting comparative experiments using the provided protocols, researchers can confidently select the most cost-effective and appropriate buffer to ensure the reliability and reproducibility of their results.
References
- 1. rpicorp.com [rpicorp.com]
- 2. UltraPure™ Tris Buffer (powder format) 1 kg | Buy Online | Invitrogen™ [thermofisher.com]
- 3. Tris, Hydrochloride, Molecular Biology Grade [sigmaaldrich.com]
- 4. Tris-HCl, Molecular Grade, Promega 100 g | Buy Online | Promega Corporation | Fisher Scientific [fishersci.com]
- 5. MP Biomedicals Tris Hcl Ultra Pure 100 G 816116 FREE S&H . MP Biomedicals Molecular biology and specialized reagents. [labplanet.com]
- 6. Tris buffer powder [takarabio.com]
- 7. Parr Tris Buffer Powder, 100g Bottle – High Purity Laboratory Reagent | John Morris Group [johnmorrisgroup.com]
- 8. TRIS, USP grade, 99.0 to 101.0%, MP Biomedicals 100 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
The Impact of Buffering Systems on Protein Transfection: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient delivery of functional proteins into living cells is a cornerstone of experimental biology and therapeutic development. While numerous commercial reagents exist for this purpose, the composition of the delivery buffer itself plays a critical, yet often overlooked, role in the success of protein transfection. This guide provides an objective comparison of buffer systems for protein transfection, with a focus on the well-documented efficacy of HEPES buffer as a cost-effective alternative to commercial kits, and notes the current landscape of data for other buffers like ACES.
Executive Summary
The choice of buffer can significantly influence protein transfection efficiency by affecting protein stability, cell viability, and the mechanism of cellular uptake. While a wide array of "Good's buffers" are utilized in biological research for their physiological pH ranges, a notable study highlights the efficacy of a simple HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) solution in mediating high-efficiency protein transfection. This guide will delve into the experimental data supporting the use of HEPES, compare it with other transfection methods, and provide detailed protocols for its application. At present, there is a lack of published quantitative data specifically evaluating this compound (N-(2-acetamido)-2-aminoethanesulfonic acid) buffer for protein transfection, despite its common use in other biochemical applications.
Comparative Analysis of Transfection Buffers
A key study has demonstrated that a simple, pure HEPES solution can be as effective, and in some cases superior, to expensive commercial transfection reagents for delivering proteins into various mammalian cell lines. The zwitterionic nature of HEPES is thought to play a crucial role by neutralizing the surface charge of proteins, which facilitates their uptake through endocytosis.[1][2]
In contrast, other common buffers like Tris-HCl have been shown to be ineffective for protein transfection under similar conditions.[2] While PBS (Phosphate-Buffered Saline) is a standard buffer for cell culture, its comparative effectiveness for direct protein transfection is not as well-documented as that of HEPES.
The following table summarizes the comparative performance of HEPES buffer against a commercial transfection reagent and Tris-HCl, based on available experimental data.
| Transfection Method | Relative Transfection Efficiency (%) | Cell Viability | Key Advantages | Key Disadvantages |
| HEPES Buffer | Comparable to commercial reagents[1] | High[1] | Cost-effective, simple protocol, low cytotoxicity[1] | Optimal concentration can be cell-type dependent[1] |
| Commercial Reagent (PULSin) | High[1] | Generally high, but can vary | Optimized for high efficiency, broad cell-type compatibility | High cost, proprietary formulation |
| Tris-HCl Buffer | No significant transfection observed[2] | High | - | Ineffective for protein transfection[2] |
| This compound Buffer | No quantitative data available | Not determined for protein transfection | Good buffering capacity in physiological range[3] | Lack of data for protein transfection applications |
Experimental Protocols
Reproducibility in protein transfection experiments is paramount. Below are detailed methodologies for protein transfection using a HEPES buffer system, which can be adapted for comparative studies with other buffers.
HEPES-Mediated Protein Transfection Protocol
This protocol is adapted from a study demonstrating efficient protein delivery into mammalian cells.[1]
Materials:
-
HEPES powder
-
Milli-Q or distilled water
-
Protein of interest (e.g., fluorescently labeled antibody or recombinant protein)
-
Mammalian cells in culture
-
Opti-MEM I Reduced Serum Medium
-
Flow cytometer or fluorescence microscope for analysis
Procedure:
-
Prepare a 20 mM HEPES stock solution: Dissolve HEPES powder in Milli-Q water to a final concentration of 20 mM. Adjust the pH to 7.4 and sterile-filter the solution.
-
Cell Plating: Seed mammalian cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
Protein-HEPES Complex Formation: For each well to be transfected, mix your protein of interest with the 20 mM HEPES solution. A recommended starting point is to mix 1 µg of protein with 50 µL of the 20 mM HEPES solution.[2]
-
Incubation: Incubate the protein-HEPES mixture at room temperature for 15 minutes.
-
Transfection: Gently add the protein-HEPES mixture dropwise to the cells in their culture medium (Opti-MEM is recommended for optimal results).[1]
-
Post-Transfection Incubation: Incubate the cells for 4 to 24 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and protein.
-
Analysis: Analyze the transfection efficiency by measuring the percentage of protein-positive cells using flow cytometry or by visualizing the intracellular protein with fluorescence microscopy.
Visualizing the Process: From Buffer to Cellular Uptake
To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow for comparing transfection buffers and the cellular pathway involved in HEPES-mediated protein uptake.
Caption: Experimental workflow for comparing protein transfection efficiency in different buffers.
Caption: Proposed mechanism of HEPES-mediated protein uptake via endocytosis.
Conclusion and Future Outlook
The available scientific literature strongly supports the use of HEPES buffer as a simple, efficient, and economical method for protein transfection in a variety of cell lines. Its performance is comparable to that of more expensive commercial reagents, making it an attractive alternative for many research applications.
The impact of other buffer systems, such as this compound, on protein transfection efficiency remains an area ripe for investigation. Given the importance of buffer composition on protein stability and cellular interactions, a systematic evaluation of different "Good's buffers" could unveil new and improved methods for intracellular protein delivery. Future studies should aim to provide direct, quantitative comparisons of buffers like this compound, HEPES, and PBS across a range of cell types and protein cargos to build a more comprehensive understanding of their potential in protein transfection.
References
- 1. HEPES transfection - another cell transfection method - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. N-(2-Acetamido)-2-aminoethanesulfonic Acid [Good's buffer component for biological research] - 25g | Connora Technologies [connoratech.com]
- 3. How to prepare an this compound Buffer? - Blog [hbynm.com]
Cross-Validation of Experimental Results: A Comparative Analysis of ACES and Alternative Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
The selection of a buffer system is a critical, yet often overlooked, variable in experimental design that can significantly influence the activity, stability, and interactions of biological molecules. This guide provides a comparative analysis of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a zwitterionic "Good's" buffer, and other commonly used buffer systems. By presenting quantitative data from enzyme kinetic studies and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for the cross-validation of their experimental findings.
Data Presentation: The Impact of Buffer Selection on Enzyme Kinetics
The choice of buffer can have a profound effect on the kinetic parameters of enzymes, particularly those that are dependent on metal ions for their catalytic activity. The following tables summarize experimental data on the influence of different buffer systems on the activity of both metallo- and non-metalloenzymes.
Table 1: Comparison of Kinetic Parameters for the Metalloenzyme BLC23O (Mn²⁺-dependent) in Different Buffer Systems
| Buffer System (at pH 7.4, 32.5 °C) | Michaelis Constant (Kₘ) (mM) | Turnover Number (kcat) (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (mM⁻¹s⁻¹) |
| HEPES | 0.53 ± 0.01 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.61 ± 0.02 | 0.39 ± 0.01 | 0.64 ± 0.02 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.29 ± 0.01 | 1.21 ± 0.05 |
Data sourced from a comparative study on metalloenzyme activity. Note the significant variation in kinetic parameters depending on the buffer used.
Table 2: Comparison of Kinetic Parameters for the Metalloenzyme Ro1,2-CTD (Fe³⁺-dependent) in Different Buffer Systems
| Buffer System | Michaelis Constant (Kₘ) (µM) | Turnover Number (kcat) (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (µM⁻¹s⁻¹) |
| HEPES | 1.80 | 0.64 | 0.36 |
| Tris-HCl | 6.93 | 1.14 | 0.17 |
| Sodium Phosphate | 3.64 | 1.01 | 0.28 |
This data further illustrates that the kinetic constants of metalloenzymes can vary significantly between different buffer systems.[1]
Table 3: Comparison of Kinetic Parameters for the Non-Metalloenzyme Trypsin in Different Buffer Systems
| Buffer System | Michaelis Constant (Kₘ) (mM) | Turnover Number (kcat) (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (mM⁻¹s⁻¹) |
| HEPES | 3.14 | 1.51 | 0.48 |
| Tris-HCl | 3.07 | 1.47 | 0.48 |
| Sodium Phosphate | 2.91 | 1.53 | 0.52 |
In contrast to metalloenzymes, the kinetic parameters of the non-metalloenzyme trypsin show minimal variation across the tested buffer systems, suggesting that buffer identity may not significantly impact its activity.[1][2]
Experimental Protocols: A Comparative Workflow for Enzyme Kinetic Analysis
To facilitate the cross-validation of experimental results, this section provides a detailed protocol for a common enzyme kinetic assay, the Lactate Dehydrogenase (LDH) assay, adapted for use with both this compound and an alternative buffer system (e.g., Tris-HCl).
Objective: To determine and compare the kinetic parameters of Lactate Dehydrogenase in this compound and Tris-HCl buffer systems.
Materials:
-
Purified Lactate Dehydrogenase (LDH) from a commercial source.
-
This compound buffer substance
-
Tris-HCl buffer substance
-
L-Lactic acid sodium salt (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD⁺) (cofactor)
-
Hydrazine hydrate
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes and tips
-
pH meter
Buffer Preparation (0.1 M, pH 8.5):
-
This compound Buffer: Dissolve the appropriate amount of this compound in deionized water to reach a final concentration of 0.1 M. Adjust the pH to 8.5 with a concentrated solution of NaOH while monitoring with a pH meter. Bring to the final volume with deionized water.
-
Tris-HCl Buffer: Dissolve the appropriate amount of Tris base in deionized water to reach a final concentration of 0.1 M. Adjust the pH to 8.5 with HCl while monitoring with a pH meter. Bring to the final volume with deionized water.
Reagent Preparation:
-
Substrate Stock Solution (1 M L-Lactate): Dissolve the appropriate amount of L-lactic acid sodium salt in the respective buffer (this compound or Tris-HCl) to a final concentration of 1 M.
-
Cofactor Stock Solution (50 mM NAD⁺): Dissolve the appropriate amount of NAD⁺ in the respective buffer to a final concentration of 50 mM.
-
Hydrazine Buffer (0.5 M, pH 9.0): Prepare a 0.5 M hydrazine buffer and adjust the pH to 9.0. This is used to trap the pyruvate product.
Experimental Workflow for LDH Assay:
Caption: Experimental workflow for the comparative kinetic analysis of Lactate Dehydrogenase.
Step-by-Step Procedure:
-
Prepare Reaction Mix: In a cuvette, combine the respective buffer, NAD⁺ solution, and varying concentrations of the L-Lactate substrate solution. Add hydrazine buffer to trap the reaction product.
-
Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to ensure temperature equilibrium.
-
Initiate Reaction: Add a small, fixed amount of the LDH enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance.
-
Measure Absorbance: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH, at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot V₀ against the substrate concentration.
-
Determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.
-
-
Comparison: Compare the Kₘ and Vₘₐₓ values obtained in the this compound buffer with those obtained in the Tris-HCl buffer to assess the influence of the buffer system on the enzyme's kinetics.
Mandatory Visualization: Signaling Pathway and Buffer Considerations
The integrity of cellular signaling pathways is paramount for accurate results in cell-based assays. The choice of buffer in the assay medium can influence the activity of kinases and phosphatases that are central to these pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
Safety Operating Guide
N-(2-acetamido)-2-aminoethanesulfonic acid proper disposal procedures
Essential Guidance for Laboratory Professionals
N-(2-acetamido)-2-aminoethanesulfonic acid, commonly known as ACES, is a zwitterionic buffer widely used in biochemical and biological research. While this compound is not classified as a hazardous substance under normal transport regulations, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides a step-by-step approach for the safe handling and disposal of this compound buffer and solid waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In its solid form, care should be taken to avoid dust formation.[1] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
Step-by-Step Disposal Procedure
The disposal of N-(2-acetamido)-2-aminoethanesulfonic acid should always be in accordance with local, regional, and national regulations.[1] The following procedure outlines a general workflow for the proper disposal of this compound waste.
-
Assess the Waste Stream: Determine if the this compound waste is in solid form or a solution. Identify any other chemicals mixed with the this compound buffer, as this will affect the disposal route.
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) office or the relevant local authorities to understand the specific disposal requirements in your area.[1]
-
Solid this compound Waste:
-
Uncontaminated solid this compound can typically be collected in a labeled, sealed container.
-
Avoid mixing with other chemical waste to prevent unintended reactions.
-
-
This compound Buffer Solutions:
-
Neutralization: For many aqueous solutions, neutralization is a key step before disposal. This compound has a pKa of 6.9 at 20°C. If the buffer solution contains other acidic or basic compounds, it should be neutralized to a pH between 6 and 8. Use a suitable neutralizing agent like sodium bicarbonate for acidic solutions or a dilute acid for basic solutions, adding the neutralizer slowly to prevent vigorous reactions.
-
Dilution: After neutralization, dilute the solution with a large volume of water.
-
Drain Disposal: In many cases, neutralized and diluted this compound buffer solutions can be disposed of down the drain with copious amounts of running water. However, this is strictly dependent on local regulations and the absence of other hazardous chemicals in the solution. Always confirm with your local EHS if drain disposal is permitted.
-
-
Contaminated this compound Waste: If the this compound waste is contaminated with hazardous materials (e.g., heavy metals, organic solvents, biological agents), it must be treated as hazardous waste.
-
Collect the waste in a designated, properly labeled hazardous waste container.
-
Follow your institution's specific procedures for the disposal of the particular class of hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(2-acetamido)-2-aminoethanesulfonic acid.
References
Comprehensive Safety and Handling Guide for N-(2-acetamido)-2-aminoethanesulfonic acid (ACES)
This guide provides essential safety and logistical information for the handling of N-(2-acetamido)-2-aminoethanesulfonic acid (ACES), a buffering agent commonly used in biochemical and molecular biology research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physical and Chemical Properties of this compound
N-(2-acetamido)-2-aminoethanesulfonic acid is a white, crystalline powder.[1] While it is not classified as a hazardous substance, proper handling is essential to maintain a safe laboratory environment.[1][2][3][4]
| Property | Value |
| Synonyms | This compound, N-(Carbamoylmethyl)taurine |
| CAS Number | 7365-82-4 |
| Molecular Formula | C4H10N2O4S |
| Molecular Weight | 182.20 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 220 °C (decomposes) |
| Solubility | Soluble in water |
| pKa (25 °C) | 6.8 |
| Buffering Range (pH) | 6.1 - 7.5 |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound in solid form or as a solution to minimize exposure and ensure safety.
| PPE Category | Solid (Powder) | Aqueous Solution |
| Eye Protection | Safety glasses with side shields or goggles. | Safety glasses with side shields or goggles. |
| Hand Protection | Nitrile or latex gloves. | Nitrile or latex gloves. |
| Body Protection | Laboratory coat. | Laboratory coat. |
| Respiratory | Recommended if dust is generated. | Not generally required. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and efficiency.
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.
-
Preparation of this compound Buffer (0.1 M, 1 L):
-
Calculation: Calculate the required mass of this compound powder using its molecular weight (182.20 g/mol ). For a 0.1 M solution, 18.22 g of this compound is needed for 1 L of solution.
-
Weighing: Wear appropriate PPE (lab coat, gloves, safety glasses). If the powder is fine and may become airborne, perform this step in a fume hood or ventilated enclosure.
-
Dissolving: Add the weighed this compound powder to a beaker containing approximately 800 mL of distilled or deionized water. Stir the solution using a magnetic stirrer until the powder is completely dissolved.
-
pH Adjustment: Calibrate a pH meter. Adjust the pH of the solution to the desired level (typically between 6.1 and 7.5) by slowly adding a strong base (e.g., 1 M NaOH) or a strong acid (e.g., 1 M HCl).
-
Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add distilled or deionized water to the mark. Mix thoroughly.
-
-
Experimental Use: Use the prepared this compound buffer as required by the experimental protocol.
Disposal Plan
As this compound is not classified as a hazardous chemical, disposal is straightforward but must comply with local regulations.
-
Containerization: Ensure the unused this compound powder is in a securely sealed and clearly labeled container.
-
Disposal: Dispose of the container in the designated non-hazardous solid laboratory waste stream.
-
Neutralization: Check the pH of the waste solution. If necessary, neutralize it to a pH between 6.0 and 8.0.
-
Dilution and Drain Disposal: For small quantities, the neutralized this compound buffer solution can typically be disposed of down the drain with copious amounts of water. However, always consult and adhere to your institution's and local wastewater disposal regulations.
Emergency Procedures
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or if dust is generated, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Before cleaning, don the appropriate PPE, including a lab coat, gloves, and safety goggles. If a significant amount of dust is present, a respirator may be necessary.
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep up the spilled powder, avoiding the generation of dust. Place the collected powder in a sealed container for disposal.
-
Liquid Spills: Absorb the spilled solution with an inert material, such as vermiculite, sand, or absorbent pads.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the collected waste and cleaning materials in a sealed container as non-hazardous waste.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation occurs, seek medical attention.
-
Inhalation (Dust): Move the individual to fresh air. If breathing is difficult or if symptoms such as coughing or throat irritation persist, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give the person a glass of water to drink. Seek medical advice.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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